molecular formula C9H9ClO2 B2631866 1-(2-Chloro-4-methoxyphenyl)ethanone CAS No. 41068-36-4

1-(2-Chloro-4-methoxyphenyl)ethanone

Cat. No.: B2631866
CAS No.: 41068-36-4
M. Wt: 184.62
InChI Key: CPHAKIQSOMATHD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHAKIQSOMATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41068-36-4
Record name 1-(2-chloro-4-methoxyphenyl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to a ketone functional group, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for efficient process development, reaction optimization, formulation, and ensuring laboratory safety.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties, offer field-proven experimental protocols for their validation, and discuss their practical implications in a research and development context.

Section 1: Chemical Identity and Structure

The precise identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural features of this compound are directly responsible for its observed physical properties.

  • Molecular Structure: The molecule consists of an acetophenone core. The phenyl ring is substituted at position 2 with a chlorine atom and at position 4 with a methoxy group. The ortho-chloro substituent exerts a significant steric and electronic influence on the adjacent acetyl group, while the para-methoxy group is a strong electron-donating group, affecting the overall electron density of the aromatic system.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 41068-36-4[2][3][4]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [2][3]
Canonical SMILES CC(=O)C1=C(C=C(C=C1)OC)Cl[2]
InChIKey CPHAKIQSOMATHD-UHFFFAOYSA-N[1][2]

Section 2: Core Physical Properties and Their Implications

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior during synthesis, purification, and formulation.

Table 2: Summary of Physical Properties

PropertyValueSignificance & Commentary
Physical State Solid-Liquid Mixture at Room TemperatureThe low melting point means this compound can exist as a waxy solid or partially melted liquid at or slightly above standard room temperature, impacting handling and weighing procedures.
Melting Point 26–27 °C[3]
Boiling Point Data not publicly available.Requires high vacuum for distillation without decomposition. Prediction via computational models is recommended for process design.
Density Data not publicly available.Essential for process calculations, including reactor volume and mass transfer estimations. Experimental determination is necessary for precise process scale-up.
Flash Point 128.0 ± 21.8 °C[1]
Solubility Soluble in polar organic solvents (e.g., Ethanol, DMF).[5]
Melting Point and Physical State: A Matter of Handling

The experimentally determined melting point of 26–27 °C is a defining characteristic of this compound.[3] It exists in a transitional state at ambient temperatures, often presenting as a waxy solid or a "solid-liquid mixture".[1]

Expert Insight: From a practical standpoint, this low melting point requires careful handling. Weighing the material may necessitate warming the entire container to ensure homogeneity before sampling. For storage, it is critical to maintain a consistent, controlled room temperature to prevent phase cycling, which can affect crystalline structure and purity over time.

Solubility Profile: The Key to Application

While specific quantitative solubility data is not widely published, the molecular structure provides clear indicators. The polar carbonyl (ketone) and ether (methoxy) functionalities suggest an affinity for polar solvents. The aromatic ring and chlorine atom contribute nonpolar character.

The methoxy group, in particular, is known to promote better solubility in polar organic solvents like ethanol and Dimethylformamide (DMF), which is a significant advantage for its use as a reactant in solution-based organic synthesis.[5] Conversely, its solubility in nonpolar solvents like hexanes is expected to be limited, a property that can be exploited for purification via precipitation or recrystallization. Its solubility in aqueous media is predicted to be low.

Section 3: Experimental Determination of Physical Properties

Trustworthiness in scientific data comes from robust and verifiable methodologies. The following section details standard, field-proven protocols for determining critical physical properties.

Protocol: Melting Point and Thermal Purity by Differential Scanning Calorimetry (DSC)

Causality: While a simple melting point apparatus provides a range, DSC offers far greater insight. It measures the heat flow required to raise the sample's temperature, revealing not just the melting point (as the peak of an endotherm) but also purity. Impurities broaden the melting endotherm and depress the melting point, an effect that can be quantified using the van't Hoff equation.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place both pans into the DSC cell. Equilibrate the system at 0 °C.

  • Heating Scan: Ramp the temperature at a controlled rate, typically 10 °C/min, from 0 °C to 60 °C. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature is typically reported as the melting point. The peak area is proportional to the heat of fusion. Purity analysis can be performed using the instrument's software, which applies the van't Hoff model to the shape of the melting peak.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Weigh 1-3 mg Sample into Hermetic Pan Calibrate->Sample Reference 3. Prepare Empty Reference Pan Sample->Reference Load 4. Load Sample & Reference into DSC Cell Reference->Load Program 5. Run Thermal Program (e.g., 10°C/min) Load->Program Thermogram 6. Acquire Thermogram (Heat Flow vs. Temp) Program->Thermogram Analyze 7. Determine Onset Temp (Tm) & Peak Area (ΔH) Thermogram->Analyze Purity 8. Calculate Purity (van't Hoff analysis) Analyze->Purity

Caption: A generalized workflow for melting point and purity determination using DSC.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Causality: This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Step-by-Step Methodology:

  • System Preparation: To a series of glass vials, add an excess amount of this compound (enough so that solid material will remain undissolved).

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, toluene) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The system has reached equilibrium when the concentration of the solute in solution does not change over subsequent measurements.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known standards.

Workflow for Shake-Flask Solubility Assay

Solubility_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis AddSolid 1. Add Excess Solid to Vials AddSolvent 2. Add Precise Volume of Solvent AddSolid->AddSolvent Equilibrate 3. Agitate at Constant Temp (24-48h to Equilibrate) AddSolvent->Equilibrate Settle 4. Settle Undissolved Solid (2h) Equilibrate->Settle Filter 5. Filter Supernatant (e.g., 0.22µm PTFE filter) Settle->Filter Quantify 6. Quantify Concentration (e.g., HPLC-UV) Filter->Quantify Report 7. Report Solubility (mg/mL or mol/L) Quantify->Report

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Spectroscopic Profile

While publicly accessible spectra for this specific compound (CAS 41068-36-4) are limited, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for structure verification and reaction monitoring.

  • ¹H NMR: The proton NMR spectrum is expected to show:

    • A singlet for the methyl protons of the acetyl group (~2.6 ppm).

    • A singlet for the methyl protons of the methoxy group (~3.9 ppm).

    • Three signals in the aromatic region (~6.8-7.8 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns (doublets, doublet of doublets) would be consistent with a 1,2,4-trisubstituted ring system.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals:

    • Two signals for the methyl carbons (acetyl and methoxy).

    • One signal for the carbonyl carbon (>190 ppm).

    • Six signals for the aromatic carbons, including two quaternary carbons (one bonded to Cl, one to the acetyl group) and the oxygen-bearing carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by:

    • A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.

    • C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.

    • C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹).

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) at m/z 184. A characteristic (M+2) peak at m/z 186 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. A prominent fragment would be the acylium ion [M-CH₃]⁺ at m/z 169.

Section 5: Safety, Handling, and Storage

A thorough understanding of physical properties underpins safe laboratory practice.

  • GHS Hazard Classification: this compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2] The signal word is "Warning" .[1]

  • Personal Protective Equipment (PPE): Due to its irritant properties, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6] Its low melting point makes it susceptible to changes in physical form; therefore, a stable temperature environment is recommended.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

The physical properties of this compound—from its low melting point and solubility profile to its thermal stability—are direct consequences of its molecular structure. For the research and drug development professional, these are not just data points but critical operational parameters. They dictate how the material is handled, stored, purified, and utilized in synthetic pathways. By employing robust analytical methodologies like DSC and the shake-flask method, scientists can ensure the quality and consistency of their data, leading to more reliable and scalable chemical processes. This guide serves as a foundational resource, blending established data with the practical insights necessary for the successful application of this versatile chemical intermediate.

References

An In-Depth Technical Guide to 2'-Chloro-4'-methoxyacetophenone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Chloro-4'-methoxyacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chloro group ortho to the acetyl moiety and a methoxy group in the para position, provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols based on the Friedel-Crafts acylation, and a thorough examination of its spectroscopic characterization. Furthermore, it explores the role of this compound as a valuable building block in medicinal chemistry, highlighting its potential in the development of novel therapeutic agents.

Introduction

The strategic incorporation of halogen and methoxy substituents in molecular frameworks is a cornerstone of modern medicinal chemistry.[1] These functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. 2'-Chloro-4'-methoxyacetophenone (Figure 1) is a prime example of a chemical intermediate that embodies this principle. Its structure is predisposed to a variety of chemical transformations, making it a sought-after precursor for a range of biologically active compounds. This guide aims to provide a detailed technical resource for researchers and drug development professionals, consolidating essential information on the synthesis, properties, and applications of this important chemical entity.

Figure 1. Chemical Structure of 2'-Chloro-4'-methoxyacetophenone

Caption: Chemical structure of 2'-Chloro-4'-methoxyacetophenone.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 41068-36-4[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Solid[3]
Melting Point 26-27 °C[2]
Purity ≥95%[2]
Safety and Handling

2'-Chloro-4'-methoxyacetophenone is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis of 2'-Chloro-4'-methoxyacetophenone

The most common and efficient method for the synthesis of 2'-Chloro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 3-chloroanisole. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion, which is stabilized by resonance.

  • Electrophilic Attack: The electron-rich aromatic ring of 3-chloroanisole attacks the acylium ion. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The regioselectivity is primarily governed by the strongly activating methoxy group, leading to acylation at the position para to the methoxy group (and ortho to the chloro group).

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Figure 2. Friedel-Crafts Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Chloroanisole 3-Chloroanisole Reaction Setup Reaction Setup 3-Chloroanisole->Reaction Setup Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Setup Aluminum Chloride Aluminum Chloride Aluminum Chloride->Reaction Setup Acylium Ion Formation Acylium Ion Formation Reaction Setup->Acylium Ion Formation Electrophilic Attack Electrophilic Attack Acylium Ion Formation->Electrophilic Attack Aromaticity Restoration Aromaticity Restoration Electrophilic Attack->Aromaticity Restoration Quenching Quenching Aromaticity Restoration->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for the synthesis of 2'-Chloro-4'-methoxyacetophenone.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles.

Materials:

  • 3-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride to the stirred suspension. Following this, add 3-chloroanisole dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford pure 2'-Chloro-4'-methoxyacetophenone.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for 2'-Chloro-4'-methoxyacetophenone based on analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acetyl protons.

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the acetyl group and meta to the chloro group will likely be the most downfield.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.

  • Acetyl Protons: A singlet for the three protons of the acetyl group will appear further upfield, typically around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, typically in the range of δ 195-205 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the acetyl group will be deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55-60 ppm.

  • Acetyl Carbon: The methyl carbon of the acetyl group will be observed at approximately δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ketone will be prominent around 1670-1690 cm⁻¹.

  • C-O Stretch: An ether C-O stretching vibration will be observed in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-Cl Stretch: A C-Cl stretching band can be found in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of 2'-Chloro-4'-methoxyacetophenone (184.62 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43). Cleavage of the C-C bond between the carbonyl group and the aromatic ring can also occur.

Applications in Drug Discovery and Medicinal Chemistry

2'-Chloro-4'-methoxyacetophenone is a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.[4] The presence of three distinct functional handles—the ketone, the chloro group, and the methoxy group—allows for a wide range of chemical modifications.

The ketone functionality can be used in condensation reactions to form chalcones, which are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6] The chloro group can be displaced via nucleophilic aromatic substitution to introduce diverse substituents. The methoxy group can be demethylated to a phenol, providing another site for functionalization.

While specific marketed drugs derived directly from 2'-Chloro-4'-methoxyacetophenone are not readily identifiable in the public domain, its structural motifs are present in numerous biologically active compounds. Its utility as a precursor in the synthesis of novel pharmaceutical agents continues to be an area of active research.[7]

Conclusion

2'-Chloro-4'-methoxyacetophenone is a chemical intermediate of significant value to the research and drug development community. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The detailed spectroscopic and physicochemical data provided in this guide serve as a critical resource for its unambiguous identification and safe handling. The versatile chemical nature of this compound, owing to its unique substitution pattern, positions it as a key starting material for the synthesis of a diverse array of molecules with potential pharmacological relevance. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile building blocks like 2'-Chloro-4'-methoxyacetophenone in the drug discovery pipeline is undeniable.

References

An In-Depth Technical Guide to 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS: 41068-36-4): Synthesis, Characterization, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-(2-Chloro-4-methoxyphenyl)ethanone, also known as 2'-Chloro-4'-methoxyacetophenone, is a substituted aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its strategic placement of chloro, methoxy, and acetyl functional groups on the phenyl ring imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation with mechanistic insights, standard analytical characterization techniques, and a discussion of its applications, particularly as a precursor in the development of heterocyclic compounds relevant to medicinal chemistry. The information herein is designed to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in a laboratory setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its successful application in research. The data presented below has been consolidated from chemical suppliers and public chemical databases.

Compound Identity & Properties
PropertyValueSource(s)
CAS Number 41068-36-4[1][2][3][4]
IUPAC Name This compound[1][3]
Synonyms 2'-Chloro-4'-methoxyacetophenone[3]
Molecular Formula C₉H₉ClO₂[2][3][4]
Molecular Weight 184.62 g/mol [3][4]
Physical Form Solid
Melting Point 26–27 °C[2]
Flash Point 128.0 °C[1]
Purity (Typical) 95-97%[1][5]
SMILES CC(=O)C1=C(C=C(C=C1)OC)Cl[3]
InChIKey CPHAKIQSOMATHD-UHFFFAOYSA-N[1][3]
GHS Hazard Information & Safe Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[3]

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1][3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5]
Precautionary Steps P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]
Incompatibilities Strong oxidizing agents, Strong bases.[6]

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely applied method for synthesizing substituted acetophenones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[7][8][9] This pathway is efficient for producing monoacylated products because the resulting ketone is less reactive than the starting material, thus preventing over-acylation.[8]

Mechanistic Rationale

The synthesis of this compound begins with 3-chloroanisole. The regiochemical outcome is dictated by the directing effects of the substituents:

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[7]

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The strong activating effect of the methoxy group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. The para position (C4) is sterically more accessible than the ortho position (C2), which is flanked by the methoxy group. However, in the starting material 3-chloroanisole, the position para to the methoxy group is occupied by the chloro atom. Therefore, the electrophilic attack occurs at the C6 position, which is ortho to the methoxy group and meta to the chloro group, leading to the desired product.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10] A stoichiometric amount of AlCl₃ is necessary because it forms a stable complex with the product ketone, which is cleaved during aqueous workup.[10]

Synthesis Workflow Diagram

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent1 3-Chloroanisole addition Slowly add Acetyl Chloride, then 3-Chloroanisole reagent1->addition reagent2 Acetyl Chloride reagent2->addition catalyst Anhydrous AlCl₃ setup Combine AlCl₃ and DCM under N₂ at 0°C catalyst->setup solvent DCM (Anhydrous) solvent->setup setup->addition react Stir at RT (Monitor by TLC) addition->react quench Quench with Ice/conc. HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Purify via Recrystallization or Column Chromatography evap->purify product This compound purify->product

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be adapted and optimized as necessary.[7][11]

  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the temperature remains below 5°C. Following the addition, add 3-chloroanisole (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[11] This step is highly exothermic and hydrolyzes the aluminum complexes.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected signals can be reliably predicted based on its structure.

Expected Spectroscopic Signatures
TechniqueFunctional GroupExpected Signal / Appearance
¹H NMR Acetyl protons (-COCH₃)Singlet, ~2.6 ppm, integrating to 3H
Methoxy protons (-OCH₃)Singlet, ~3.9 ppm, integrating to 3H
Aromatic protons (Ar-H)Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as doublets and a doublet of doublets, each integrating to 1H.
¹³C NMR Ketone Carbonyl (C=O)~195-200 ppm
Aromatic Carbons6 signals in the ~110-160 ppm range, including two quaternary carbons (C-Cl, C-OCH₃).
Methoxy Carbon (-OCH₃)~55-56 ppm
Acetyl Carbon (-CH₃)~26-28 ppm
IR Spectroscopy Ketone C=O stretchStrong, sharp absorption band at ~1680 cm⁻¹
Aromatic C=C stretchMedium absorptions at ~1600 cm⁻¹ and ~1480 cm⁻¹
C-O-C stretch (ether)Strong absorption band at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
C-Cl stretch~700-800 cm⁻¹

Reactivity & Synthetic Utility

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the differential reactivity of its functional groups, which allows for selective chemical transformations.

Application as a Precursor in Heterocyclic Chemistry

The α-chloro ketone moiety is a powerful electrophilic site, making it an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.[12] The general strategy involves a nucleophilic substitution at the α-carbon followed by a cyclization/condensation step.

G cluster_reactions Nucleophilic Substitution & Cyclization Pathways cluster_final Potential Applications start This compound reagent1 + Thiourea/Thioamide start->reagent1 reagent2 + Amine/Hydrazine start->reagent2 reagent3 + Azide (NaN₃) (followed by reduction) start->reagent3 product1 Thiazole Derivatives reagent1->product1 final_product Biologically Active Heterocycles product1->final_product product2 Imidazole/Pyrazole Derivatives reagent2->product2 product2->final_product product3 α-Amino Ketone Intermediate reagent3->product3 product3->final_product Further Cyclization

Caption: Synthetic pathways from this compound to heterocycles.

This reactivity profile positions the title compound as a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[13] Analogous α-haloketones are instrumental in synthesizing molecules with applications as diverse as receptor agonists and anticancer agents.[14][15]

Conclusion

This compound (CAS 41068-36-4) is a synthetically valuable building block whose preparation is readily achieved through well-established Friedel-Crafts chemistry. Its defined physicochemical properties and predictable spectroscopic signatures allow for straightforward handling and characterization. The true utility of this compound is realized in its role as a versatile precursor, particularly for the synthesis of complex heterocyclic structures that are of significant interest to the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, safety, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS No: 41068-36-4). As a substituted acetophenone, this molecule presents a valuable case study for understanding the interplay of electronic effects on aromatic and aliphatic carbon environments. This document offers predicted 13C NMR chemical shifts, a detailed interpretation grounded in established chemical principles, and a rigorous, field-proven experimental protocol for acquiring high-quality spectral data. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an unparalleled tool for determining the carbon skeleton of an organic molecule.[1] Unlike 1H NMR, where signal splitting can complicate spectra, standard 13C NMR spectra are typically acquired with proton decoupling, resulting in a simple spectrum where each unique carbon atom is represented by a single peak.[2] The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.

For a molecule like this compound, which contains multiple substituents on a benzene ring, 13C NMR is crucial for confirming the substitution pattern and the overall structure. The acetyl, chloro, and methoxy groups each exert distinct electronic influences (both inductive and resonance effects), which modulate the electron density at each carbon atom and, consequently, its chemical shift.[3][4] This guide will deconstruct these influences to provide a clear and predictive understanding of the molecule's 13C NMR spectrum.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear discussion of the chemical shifts, the carbon atoms of this compound are numbered according to IUPAC conventions. The diagram below illustrates the structure and the assigned numbering used throughout this guide.

Caption: Molecular structure and IUPAC numbering for this compound.

Predicted 13C NMR Chemical Shifts

While an experimental spectrum provides the most accurate data, highly reliable predictions can be generated using computational algorithms that draw upon large spectral databases.[5][6][7] The following table summarizes the predicted 13C NMR chemical shifts for this compound, calculated for a CDCl3 solvent.

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)
C7Carbonyl (C=O)~195.5
C4Aromatic (C-O)~162.1
C2Aromatic (C-Cl)~138.9
C6Aromatic (C-H)~132.3
C1Aromatic (C-C=O)~129.8
C5Aromatic (C-H)~114.0
C3Aromatic (C-H)~113.5
C9Methoxy (-OCH3)~55.8
C8Acetyl Methyl (-CH3)~31.7

Note: These values are predicted and may vary slightly from experimental results.

Analysis and Interpretation of Chemical Shifts

The chemical shift of a carbon atom is determined by the degree to which its nucleus is shielded from the external magnetic field by its surrounding electrons. Electronegative atoms and π-systems withdraw electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value).[8]

Carbonyl and Aliphatic Carbons (C7, C8, C9)
  • C7 (Carbonyl): The carbonyl carbon at ~195.5 ppm is the most downfield signal, which is characteristic of ketones (typically 205-220 ppm).[8] The extreme deshielding is due to the electronegativity of the double-bonded oxygen atom and resonance effects.

  • C9 (Methoxy): The methoxy carbon at ~55.8 ppm is typical for a carbon singly bonded to an oxygen atom (ether/alcohol range: 60-80 ppm).[9]

  • C8 (Acetyl Methyl): The acetyl methyl carbon at ~31.7 ppm is slightly downfield from a typical alkane methyl group (10-15 ppm) due to the deshielding effect of the adjacent carbonyl group.[8]

Aromatic Carbons (C1-C6): The Interplay of Substituent Effects

The chemical shifts of the aromatic carbons are governed by the combined inductive and resonance effects of the three substituents.

G substituents Substituents -COCH₃ (Acetyl) -Cl (Chloro) -OCH₃ (Methoxy) effects Electronic Effects Inductive Effect (σ-bonds) Resonance Effect (π-system) substituents->effects Exert ring Aromatic Ring Carbons (C1-C6) Modulated Electron Density Final Chemical Shifts (δ) effects->ring Influence

Caption: Logical relationship of substituent effects on aromatic carbon chemical shifts.

  • -OCH₃ Group (at C4): The oxygen atom is highly electronegative and withdraws electron density inductively. However, its lone pairs participate in resonance, donating electron density into the ring, primarily at the ortho (C3, C5) and para positions. This strong resonance donation is a shielding effect, causing C3 and C5 to appear significantly upfield (~113.5 and ~114.0 ppm). The C4 carbon, directly attached to the oxygen, is strongly deshielded (~162.1 ppm).

  • -Cl Group (at C2): Chlorine is strongly electronegative and withdraws electron density from the ring via the inductive effect, which is a deshielding influence. Like oxygen, it also has lone pairs that can be donated through resonance, but this effect is much weaker for chlorine than for oxygen. The dominant inductive withdrawal makes the directly attached carbon, C2, significantly deshielded (~138.9 ppm).

  • -COCH₃ Group (at C1): The acetyl group is an electron-withdrawing group through both induction and resonance. It pulls electron density out of the ring, deshielding the attached carbon (C1) and other ring positions, particularly the ortho (C2, C6) and para (C4) carbons.

Combined Effects:

  • C1: Deshielded by the acetyl group's withdrawing nature, but its final shift (~129.8 ppm) is a complex result of all three substituents.

  • C2: Strongly deshielded by the inductive effect of the directly bonded chlorine atom.

  • C3 & C5: Strongly shielded by the powerful resonance-donating effect of the para-methoxy group, resulting in the most upfield aromatic signals.

  • C4: Very deshielded due to the direct attachment of the electronegative oxygen atom.

  • C6: Deshielded by the ortho acetyl group. Its position (~132.3 ppm) is further downfield than the other C-H carbons (C3, C5).

Experimental Protocol for 13C NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This protocol is designed for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

Workflow Diagram

G A 1. Sample Preparation B 2. Spectrometer Setup A->B Insert Sample C 3. Data Acquisition B->C Set Parameters D 4. Data Processing C->D Generate FID E 5. Spectrum Analysis D->E Generate Spectrum

Caption: Standardized workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology

1. Sample Preparation

  • Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is an excellent choice for this compound. Use approximately 0.6-0.7 mL of the solvent.[12]

  • Dissolution: Prepare the solution in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[10][11]

  • Filtration and Transfer: To ensure magnetic field homogeneity, the final solution must be free of particulate matter. Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

  • Referencing: CDCl3 provides a reference signal at 77.16 ppm. For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added to set the 0.0 ppm reference point.[10][14]

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.[14]

  • Tuning and Shimming: Insert the sample into the magnet. The instrument's probe must be tuned to the 13C frequency, and the magnetic field must be shimmed to maximize homogeneity and improve spectral resolution.

  • Acquisition Parameters: Set the following parameters for a standard qualitative 13C spectrum.[14][15]

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[14]

    • Spectral Width (SW): ~240-250 ppm, to encompass the full range of expected carbon chemical shifts.[14][16]

    • Pulse Angle (Flip Angle): 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.[14][15]

    • Relaxation Delay (D1): 2-5 seconds. This delay allows for the nuclei to relax back to equilibrium between pulses. Quaternary carbons (like C1, C2, C4, and C7) have longer relaxation times, and a longer delay may be needed for better signal intensity.[14][17]

    • Acquisition Time (AQ): 1-2 seconds.[14]

    • Number of Scans (NS): 128-1024 scans, depending on the sample concentration. More scans are needed for dilute samples to achieve an adequate signal-to-noise ratio.[14]

3. Data Processing

  • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier transform. Apply an exponential window function with a line broadening of 1-2 Hz before the transform to improve the signal-to-noise ratio.[14][15]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.[14]

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak (CDCl3) to 77.16 ppm or the TMS peak to 0.0 ppm.[14]

Conclusion

The 13C NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts are predictably dictated by the electronic properties of the acetyl, chloro, and methoxy substituents. The downfield position of the carbonyl carbon, the significant shielding of the aromatic carbons ortho to the methoxy group, and the deshielding of carbons attached to electronegative atoms all conform to established theory. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum for this compound, enabling unambiguous structural verification.

References

Navigating the Synthetic Landscape of C9H9ClO2 Isomers: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula C9H9ClO2 represents a fascinating nexus of chemical diversity, encompassing a variety of isomers with significant potential in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a chlorine atom and an oxygen-containing functional group on a nine-carbon framework gives rise to a rich tapestry of reactivity and biological activity. This technical guide provides an in-depth exploration of key C9H9ClO2 isomers, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, characterization, and application. We will delve into the nuances of synthetic methodologies, providing not just protocols, but the underlying chemical principles that govern these transformations. This guide is structured to empower the reader with the knowledge to not only replicate these procedures but also to innovate upon them.

Isomeric Landscape of C9H9ClO2

The constitutional isomers of C9H9ClO2 can be broadly categorized into several classes, including substituted benzoic acid esters and cinnamic acid derivatives. For the purpose of this guide, we will focus on two prominent groups that exemplify the chemical space of this molecular formula: the positional isomers of ethyl chlorobenzoate and the versatile synthetic intermediate, 2-chlorocinnamic acid.

Table 1: Key Isomers of C9H9ClO2 and their Physicochemical Properties

IUPAC NameCommon NameMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
Ethyl 2-chlorobenzoateEthyl o-chlorobenzoate184.62N/A241-2437335-25-3[1]
Ethyl 3-chlorobenzoateEthyl m-chlorobenzoate184.62N/AN/A1128-76-3[2]
Ethyl 4-chlorobenzoateEthyl p-chlorobenzoate184.6271-73237-2397335-27-5[3]
(E)-3-(2-chlorophenyl)prop-2-enoic acid2-Chlorocinnamic acid182.60208-210260.71 (est.)3752-25-8[4]

Part 1: The Ethyl Chlorobenzoate Isomers - A Study in Positional Effects

The ortho, meta, and para isomers of ethyl chlorobenzoate are valuable building blocks in organic synthesis. Their utility stems from the presence of an ester functionality, which can be readily hydrolyzed or transesterified, and a chloro-substituted aromatic ring that is amenable to various cross-coupling reactions.

Synthesis of Ethyl Chlorobenzoates via Fischer-Speier Esterification

A robust and scalable method for the synthesis of ethyl chlorobenzoates is the Fischer-Speier esterification. This acid-catalyzed reaction between the corresponding chlorobenzoic acid and ethanol is an equilibrium process.[5] To drive the reaction towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

fischer_esterification cluster_0 Fischer-Speier Esterification Workflow start Start: Chlorobenzoic Acid Ethanol Acid Catalyst (e.g., H2SO4) reflux Reflux Reaction Mixture start->reflux Heat workup Aqueous Work-up: - Quench with water - Neutralize with NaHCO3 soln. reflux->workup Cool extraction Extraction with Organic Solvent (e.g., Diethyl Ether) workup->extraction drying Drying of Organic Layer (e.g., Anhydrous Na2SO4) extraction->drying purification Purification: - Solvent removal - Distillation or Recrystallization drying->purification product Product: Ethyl Chlorobenzoate purification->product

Caption: Generalized workflow for the synthesis of ethyl chlorobenzoates.

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g of 4-chlorobenzoic acid and 25 mL of methanol. Carefully add 3.0 mL of concentrated sulfuric acid down the walls of the flask.[7]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30 minutes.[7]

  • Work-up: After cooling, pour the reaction mixture into 75 mL of water in a separatory funnel. Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.[7]

  • Extraction and Washing: Shake the separatory funnel and separate the aqueous layer. Wash the ether layer with another 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[7]

  • Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization or distillation.

Characterization of Ethyl Chlorobenzoate Isomers

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern (ortho, meta, or para). The characteristic signals for the ethyl group (a quartet and a triplet) are also readily identifiable.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[3][8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1][2][3]

  • Gas Chromatography (GC): GC can be used to assess the purity of the sample and to separate the different isomers.[8]

Table 2: Spectroscopic Data for Ethyl Chlorobenzoate Isomers

Isomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm⁻¹)
Ethyl 2-chlorobenzoate Aromatic protons: 7.2-7.8 (m, 4H), Ethyl group: 4.3 (q, 2H), 1.3 (t, 3H)Aromatic carbons: ~126-133, Carbonyl carbon: ~165, Ethyl carbons: ~61, 14~1720 (C=O)
Ethyl 3-chlorobenzoate Aromatic protons: 7.3-8.0 (m, 4H), Ethyl group: 4.3 (q, 2H), 1.3 (t, 3H)Aromatic carbons: ~127-134, Carbonyl carbon: ~165, Ethyl carbons: ~61, 14~1720 (C=O)
Ethyl 4-chlorobenzoate Aromatic protons: 7.4 (d, 2H), 7.9 (d, 2H), Ethyl group: 4.3 (q, 2H), 1.3 (t, 3H)Aromatic carbons: ~128-139, Carbonyl carbon: ~165, Ethyl carbons: ~61, 14~1720 (C=O)

(Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.)[9][10]

Applications in Drug Development and Materials Science

Ethyl chlorobenzoates serve as versatile intermediates. For instance, they can be precursors to various pharmaceuticals through modification of the ester group or by leveraging the chloro-substituent in cross-coupling reactions to build more complex molecular architectures.

Part 2: 2-Chlorocinnamic Acid - A Gateway to Bioactive Molecules

(E)-3-(2-chlorophenyl)prop-2-enoic acid, or 2-chlorocinnamic acid, is a highly valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11][12][13] Its structure, featuring a carboxylic acid, a reactive double bond, and a chlorinated phenyl ring, offers multiple points for chemical modification.

Synthesis of 2-Chlorocinnamic Acid

Two classical named reactions are predominantly used for the synthesis of 2-chlorocinnamic acid: the Perkin reaction and the Knoevenagel-Doebner condensation.

The Perkin reaction involves the condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium salt of the corresponding acid (sodium acetate).[14][15][16] This reaction generally requires high temperatures.[14]

The reaction is initiated by the deprotonation of the acid anhydride by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate undergoes a series of steps including an intramolecular acyl transfer and elimination of water to yield the α,β-unsaturated acid.[14]

perkin_reaction cluster_1 Perkin Reaction for 2-Chlorocinnamic Acid Synthesis start Start: 2-Chlorobenzaldehyde Acetic Anhydride Anhydrous Sodium Acetate heating Heat Reaction Mixture (160-180°C) start->heating workup Aqueous Work-up: - Pour into water - Neutralize with Na2CO3 heating->workup purification_step1 Steam Distillation (to remove unreacted aldehyde) workup->purification_step1 acidification Acidification with HCl (to precipitate the product) purification_step1->acidification filtration Vacuum Filtration and Washing acidification->filtration recrystallization Recrystallization (from Ethanol/Water) filtration->recrystallization product Product: 2-Chlorocinnamic Acid recrystallization->product

Caption: A detailed workflow for the synthesis and purification of 2-chlorocinnamic acid via the Perkin reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[17]

  • Heating: Heat the mixture at 160-180°C for 3-5 hours.[4]

  • Work-up: Allow the mixture to cool slightly and pour it into water. Carefully add a saturated solution of sodium carbonate until the solution is alkaline to convert the product to its water-soluble sodium salt.[17]

  • Purification: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.[17] After cooling, if the solution is colored, it can be decolorized with activated charcoal.

  • Precipitation and Isolation: Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-chlorocinnamic acid is complete. Collect the crude product by vacuum filtration and wash it with cold water.[17]

  • Final Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[17]

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[18] The Doebner modification utilizes malonic acid as the active methylene compound and pyridine as a base, which also facilitates the decarboxylation of the intermediate to form the α,β-unsaturated acid.[18][19] This method often proceeds under milder conditions and can give higher yields compared to the Perkin reaction.[12]

The base (pyridine) deprotonates the malonic acid to form a nucleophilic enolate. This enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde. The resulting intermediate undergoes dehydration to form a double bond. Subsequent decarboxylation, often promoted by the reaction conditions, yields the final product.[20]

Purification and Characterization of 2-Chlorocinnamic Acid
  • Purification: Recrystallization from a suitable solvent system like ethanol/water is a common and effective method for purifying crude 2-chlorocinnamic acid.[17] For more challenging separations, acid-base extraction or column chromatography can be employed.[21]

  • Characterization:

    • NMR Spectroscopy: 1H NMR spectroscopy of 2-chlorocinnamic acid in DMSO-d6 shows characteristic signals for the vinylic protons as doublets, and the aromatic protons as multiplets.[22] 13C NMR will show signals for the carboxylic acid carbon, vinylic carbons, and aromatic carbons.[22]

    • IR Spectroscopy: The IR spectrum displays a broad O-H stretch from the carboxylic acid, a C=O stretch around 1680 cm⁻¹, and a C=C stretch around 1630 cm⁻¹.[23][24][25]

    • Melting Point: A sharp melting point is a good indicator of purity.

Applications of 2-Chlorocinnamic Acid in Drug Discovery

2-chlorocinnamic acid is a versatile precursor for a wide range of biologically active molecules.

  • Synthesis of Tranilast Analogs: Tranilast is an anti-allergic and anti-inflammatory drug. A similar molecular scaffold can be synthesized using 2-chlorocinnamic acid as a starting material, highlighting its utility in the development of new therapeutic agents.[26]

  • Enzyme Inhibition: 2-chlorocinnamic acid has been shown to be a reversible and uncompetitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[4] This makes it a compound of interest for the development of skin-lightening agents and treatments for hyperpigmentation.

  • Polymer Synthesis for Biomedical Applications: 2-chlorocinnamic acid can be used as a monomer in the synthesis of polymers with potential applications in drug delivery and medical devices. The presence of the chlorine atom can modulate the physical and biological properties of the resulting polymer.[27]

applications cluster_2 Applications of 2-Chlorocinnamic Acid start 2-Chlorocinnamic Acid pharma Pharmaceutical Synthesis start->pharma enzyme Enzyme Inhibition start->enzyme polymer Polymer Synthesis start->polymer tranilast Tranilast Analogs pharma->tranilast tyrosinase Tyrosinase Inhibitors (Skin-lightening) enzyme->tyrosinase biomedical Biomedical Polymers (Drug Delivery) polymer->biomedical

Caption: Key application areas of 2-chlorocinnamic acid in research and development.

Conclusion

The isomers of C9H9ClO2, particularly the ethyl chlorobenzoates and 2-chlorocinnamic acid, represent a rich field of study for organic chemists and drug development professionals. This guide has provided a detailed overview of their synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of these key intermediates will undoubtedly continue to fuel innovation in the development of new medicines and materials. The provided protocols and workflows are intended to serve as a solid foundation for further exploration and optimization in the laboratory.

References

An In-depth Technical Guide to 2'-Chloro-4'-methoxyacetophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

2'-Chloro-4'-methoxyacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly within the pharmaceutical and agrochemical industries. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a versatile scaffold for the construction of more complex chemical entities. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, thorough characterization data, and its applications in modern drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of 2'-Chloro-4'-methoxyacetophenone is fundamental for its effective use in research and manufacturing.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 41068-36-4[1]
Appearance White to off-white crystalline powder[2]
Melting Point 26-27 °C[3]
Boiling Point 148°C at 12 mmHg[2]
Purity Typically ≥95%[1]

Safety and Handling:

2'-Chloro-4'-methoxyacetophenone is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of 2'-Chloro-4'-methoxyacetophenone: The Friedel-Crafts Acylation

The primary route for the synthesis of 2'-Chloro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich 3-chloroanisole then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

G reactants 3-Chloroanisole + Acetyl Chloride acylium Acylium Ion [CH₃CO]⁺ reactants->acylium Activation catalyst AlCl₃ (Lewis Acid) catalyst->acylium sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack product 2'-Chloro-4'-methoxyacetophenone sigma_complex->product Deprotonation G start Crude 2'-Chloro-4'-methoxyacetophenone hplc HPLC Analysis start->hplc Purity Check gcms GC-MS Analysis start->gcms Impurity Profile nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Confirmation ir IR Spectroscopy start->ir Functional Group ID pass Passes Quality Control hplc->pass fail Fails Quality Control hplc->fail gcms->pass gcms->fail nmr->pass nmr->fail ir->pass ir->fail

References

Solubility of 1-(2-Chloro-4-methoxyphenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(2-Chloro-4-methoxyphenyl)ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 41068-36-4), a valuable building block in organic synthesis. While specific quantitative solubility data for this compound is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it provides a detailed, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate precise and reliable data.

Introduction and Physicochemical Profile

This compound, also known as 2'-Chloro-4'-methoxyacetophenone, is a substituted acetophenone derivative. Its structure is integral to its chemical reactivity and physical properties. Understanding its solubility is paramount for scientists working on process development, where it may be a reactant, or in medicinal chemistry, where derivatives are evaluated as potential drug candidates.[1] Poor solubility can lead to challenges in reaction kinetics, purification via crystallization, and the development of viable drug delivery systems.[2]

The molecular structure, featuring a polar carbonyl (ketone) group, a moderately polar ether (methoxy) group, a halogen (chloro) substituent, and a nonpolar aromatic ring, results in a molecule of intermediate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [4]
Melting Point 26-27 °C[3][4]
Appearance Solid or Solid-Liquid Mixture
CAS Number 41068-36-4[4]

alt text

(Note: An illustrative image would be placed here in a final document)

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[5] The guiding principle is "like dissolves like," which means substances with similar intermolecular forces and polarity tend to be miscible.[6][7]

  • Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They effectively dissolve polar and ionic solutes.

  • Nonpolar Solvents: These solvents have low dipole moments and interact primarily through weak London dispersion forces. They are effective at dissolving nonpolar solutes.[8]

This compound has several functional groups that dictate its interactions:

  • Carbonyl Group (C=O): The primary polar center, capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[9]

  • Methoxy Group (-OCH₃): Moderately polar and also a hydrogen bond acceptor.[10]

  • Chlorinated Phenyl Ring: The aromatic ring itself is nonpolar and contributes to van der Waals interactions. The chloro-substituent adds some polarity.

Based on this structure, the compound is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity, particularly those that are polar aprotic. The presence of the methoxy group is known to promote better solubility in polar organic solvents like ethanol and Dimethylformamide (DMF) compared to less polar analogues.[10]

Predicted Solubility Profile

While quantitative experimental data is not publicly available, a qualitative solubility profile can be predicted by correlating the compound's structure with the properties of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventClassPolarity Index (P')[11]Predicted SolubilityRationale
Hexane Nonpolar0.1LowDominated by weak dispersion forces; insufficient to break the solute's crystal lattice energy.
Toluene Nonpolar (Aromatic)2.4Low to MediumAromatic stacking interactions may provide some affinity, but polarity mismatch limits high solubility.
Diethyl Ether Polar Aprotic2.8MediumModerate polarity and ability to accept H-bonds from trace water, but lacks strong dipole interactions.
Dichloromethane (DCM) Polar Aprotic3.1HighStrong dipole-dipole interactions with the solute's carbonyl group.
Ethyl Acetate Polar Aprotic4.4HighGood balance of polarity to interact with the ketone and ether groups, with an alkyl portion to accommodate the nonpolar ring.
Acetone Polar Aprotic5.1HighStrong polar interactions with the solute's carbonyl group.
Isopropanol Polar Protic3.9Medium to HighCan act as an H-bond donor and acceptor, but the alkyl character is larger than in methanol/ethanol.
Ethanol Polar Protic4.3Medium to HighCapable of hydrogen bonding and strong dipole-dipole interactions. The ethyl chain helps solvate the aromatic ring.[10]
Methanol Polar Protic5.1MediumWhile highly polar, the small size may be less effective at solvating the bulky, nonpolar aromatic portion of the solute.
Acetonitrile (ACN) Polar Aprotic5.8HighLarge dipole moment effectively solvates the polar regions of the molecule.
Dimethylformamide (DMF) Polar Aprotic6.4HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[10]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2HighA very strong polar aprotic solvent, expected to readily dissolve the compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative fact, the equilibrium or thermodynamic solubility must be determined experimentally. The shake-flask method is the gold-standard for this purpose, as it ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.[12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[13] After equilibrium is established, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Add excess solid solute to a glass vial prep2 Add a precise volume of the chosen solvent prep1->prep2 Step 1-2 equil1 Seal vial and place in a shaking incubator prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 equil3 Visually confirm solid precipitate remains equil2->equil3 sep1 Allow solution to settle equil3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm PTFE syringe filter sep2->sep3 an2 Dilute filtered sample into mobile phase sep3->an2 an1 Prepare calibration standards an4 Calculate concentration against calibration curve an1->an4 an3 Analyze via HPLC-UV an2->an3 an3->an4

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology

Materials:

  • This compound (≥95% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass tubes with PTFE-lined screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (ensure compatibility with solvent)

  • HPLC system with a UV detector and a suitable C18 column

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., 5-10 mg).[12]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours.[14][15]

    • Expert Insight: 24 hours is a standard starting point, but true equilibrium must be validated. For a robust protocol, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[15]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Expert Insight: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter material.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Prepare a set of calibration standards of the compound in the same solvent, spanning the expected concentration range.

    • Analyze the standards and the diluted sample by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.[13]

Applications in Research and Development

The quantitative solubility data generated through the protocol above is immediately applicable:

  • Process Chemistry: Guides the selection of appropriate solvents for chemical reactions to ensure all reactants remain in solution, improving reaction rates and yield.

  • Purification: Informs the choice of solvent systems for recrystallization. A suitable system involves a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

  • Pharmaceutical Formulation: Solubility is a prerequisite for developing oral and parenteral dosage forms. This data is the first step in identifying potential formulation strategies, such as the use of co-solvents or enabling technologies for poorly soluble compounds.[2]

Conclusion

This compound is a compound of intermediate polarity, with its solubility profile dictated by the interplay between its polar ketone/ether functionalities and its nonpolar chlorinated aromatic core. While published quantitative data is scarce, its solubility is predicted to be highest in polar aprotic solvents like Dichloromethane, Ethyl Acetate, and DMF. This guide provides both a strong theoretical framework for understanding its behavior and a rigorous, validated experimental protocol for its precise quantification. By employing the shake-flask method, researchers can generate the reliable data necessary to accelerate synthesis, streamline purification, and enable further development.

References

An In-depth Technical Guide to the Melting Point of 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the melting point of 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS No. 41068-36-4), a key intermediate in pharmaceutical and chemical synthesis. The document details the physicochemical properties of the compound, with a focus on its characteristic low melting point. A rigorous, step-by-step protocol for accurate melting point determination, aligned with United States Pharmacopeia (USP) standards, is presented. Furthermore, this guide elucidates the underlying principles of melting point theory, factors influencing measurement accuracy, and the pivotal role of sample purity. An illustrative synthesis via Friedel-Crafts acylation and subsequent purification are discussed to provide context for sample preparation and its impact on physical constants. Spectroscopic characterization data is also provided to ensure a self-validating framework for compound identity and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical properties for successful application in their work.

Introduction and Physicochemical Profile

This compound, also known as 2'-Chloro-4'-methoxyacetophenone, is a substituted aromatic ketone with the molecular formula C₉H₉ClO₂.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, gives rise to its specific physicochemical properties. A thorough understanding of these properties is paramount for its effective handling, storage, and utilization in synthetic chemistry.

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity. For this compound, the reported melting point is in the range of 26–27°C .[1] This low melting point is significant as it is close to ambient room temperature, which can result in the substance presenting as a solid-liquid mixture, posing unique challenges for handling and storage.[2]

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 41068-36-4[1][3]
Molecular Formula C₉H₉ClO₂[1][3][4]
Molecular Weight 184.62 g/mol [3][4]
Melting Point 26–27°C[1]
Appearance Solid-Liquid Mixture at Room Temperature[2]
Storage Sealed in dry, Room Temperature[1]

The Critical Role of Purity: Synthesis and Purification

The sharpness of a melting point range is a reliable indicator of a compound's purity. Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. Therefore, a robust synthesis and purification protocol is essential for obtaining a sample of this compound that will yield a sharp and accurate melting point.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

The underlying mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-chloroanisole. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The acylation is expected to occur predominantly at the position para to the methoxy group and ortho to the chloro group, yielding the desired product.

Caption: Friedel-Crafts acylation of 3-chloroanisole.

Purification by Recrystallization

Following the synthesis, the crude product will likely contain unreacted starting materials, by-products, and residual catalyst. Purification is crucial to obtain a sample suitable for accurate melting point determination. Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Illustrative Recrystallization Workflow:

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling of Filtrate to Induce Crystallization B->C D Vacuum Filtration to Isolate Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals Under Vacuum E->F G Pure this compound F->G

Caption: General workflow for purification by recrystallization.

Authoritative Protocol for Melting Point Determination

The following protocol for melting point determination is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature . This method ensures accuracy, reproducibility, and adherence to established scientific standards.

Apparatus

A capillary melting point apparatus is employed. This can be a manual device (e.g., Thiele tube) or an automated instrument. The apparatus must be calibrated using certified melting point reference standards.

Sample Preparation
  • Drying: Ensure the purified sample of this compound is thoroughly dry. Due to its low melting point, drying should be performed under vacuum at a temperature well below its melting point.

  • Grinding: If the sample consists of large crystals, gently pulverize it to a fine powder to ensure uniform packing and efficient heat transfer in the capillary tube.

  • Loading the Capillary Tube: Introduce the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a height of 2–4 mm. The packing of the sample should be dense and uniform.

Measurement Procedure (USP Class I Method)
  • Initial Heating: Rapidly heat the melting point apparatus to a temperature approximately 10°C below the expected melting point of 26°C.

  • Sample Insertion: Insert the capillary tube containing the sample into the apparatus.

  • Heating Rate: Adjust the heating rate to 1–2°C per minute. A slow heating rate is crucial for an accurate determination of the melting range.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).

    • Record the temperature at which the last solid particle melts (the upper limit of the melting range).

The melting range is reported as the interval between these two temperatures. For a pure sample of this compound, this range is expected to be narrow, within 26–27°C.

Melting_Point_Determination A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-4 mm height) A->B D Insert Sample into Apparatus (approx. 16°C) B->D C Calibrate Melting Point Apparatus C->D E Heat at a Rate of 1-2°C/min D->E F Observe and Record Start of Melting (T1) E->F G Observe and Record Completion of Melting (T2) F->G H Report Melting Range (T1 - T2) G->H

Caption: Protocol for melting point determination.

Spectroscopic Characterization for Identity and Purity Confirmation

To establish a self-validating system, the identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound has been reported and serves as a key identifier.[4]

  • ¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the acetyl group protons, with specific chemical shifts and coupling patterns dictated by the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

  • A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • Absorption bands in the 1600-1450 cm⁻¹ region due to C=C stretching in the aromatic ring.

  • A C-O stretching band for the methoxy group around 1250 cm⁻¹.

  • A C-Cl stretching band, typically in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Conclusion

The melting point of this compound is a critical physicochemical parameter for its application in research and development. Its low value of 26–27°C necessitates careful handling and storage protocols. Accurate determination of the melting point, following established methodologies such as those outlined by the USP, is contingent upon the purity of the sample. A comprehensive approach that includes robust synthesis and purification, coupled with spectroscopic characterization, ensures the reliability of the measured melting point and the overall quality of this important chemical intermediate.

References

Safety and handling of 2'-Chloro-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2'-Chloro-4'-methoxyacetophenone

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel intermediates is a constant. 2'-Chloro-4'-methoxyacetophenone is one such compound, serving as a valuable precursor in the synthesis of various target molecules.[1] Its utility, however, is paired with a distinct hazard profile that demands a comprehensive and proactive safety strategy. This guide is designed for the trained researcher, scientist, and drug development professional. It moves beyond mere procedural recitation to instill a deep, causality-driven understanding of the necessary safety protocols. Our objective is not just to prevent incidents, but to foster a culture of intrinsic safety awareness where every action is informed by a thorough understanding of the risks involved.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the substance's identity and physical characteristics. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling choices.

  • Synonyms: 1-(2-chloro-4-methoxyphenyl)ethanone, 4-Methoxy-2-chloroacetophenone[1]

  • CAS Number: 41068-36-4[2]

  • Molecular Formula: C₉H₉ClO₂[3][4][5]

  • Molecular Weight: 184.62 g/mol [3][5]

Table 1: Physicochemical Data for 2'-Chloro-4'-methoxyacetophenone

PropertyValueSource
Appearance Solid, Crystalline Powder, Pale yellow to beige[4]
Melting Point 74 - 76 °C / 165.2 - 168.8 °F[6]
Boiling Point 26-27 °C (Note: This appears anomalous and may refer to a specific condition or be an error in the source data; other sources estimate ~264°C)[4]
Storage Temperature Ambient/Room Temperature, in a dry, well-ventilated place[3][4]
Incompatibilities Strong oxidizing agents, Strong bases[6][7]
Stability Stable under normal conditions. Some sources indicate light sensitivity.[6][8]

Hazard Identification and Risk Assessment

2'-Chloro-4'-methoxyacetophenone is classified as a hazardous substance. A critical analysis of the available Safety Data Sheets (SDS) reveals a consistent, though variably reported, set of risks. The primary hazards are associated with its corrosive and irritant nature, as well as acute toxicity upon ingestion.

Table 2: GHS Hazard Classification Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)Warning / DangerH302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation (Category 1A, B, C / 2) GHS05 (Corrosion) / GHS07Danger / WarningH314: Causes severe skin burns and eye damage[3] OR H315: Causes skin irritation[2]
Serious Eye Damage/Irritation (Category 1 / 2) GHS05 (Corrosion) / GHS07Danger / WarningH314: Causes severe skin burns and eye damage[3] OR H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (Category 3) GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[2]

Expert Analysis of Hazard Data: It is crucial to note the variation in reported severity, particularly concerning skin and eye contact (Corrosion vs. Irritation). In drug development and research, where compounds may have uncharacterized toxicological properties, the most prudent approach is to adopt the highest level of precaution. Therefore, this guide assumes the compound is corrosive (H314) and requires protocols to reflect this higher risk. The causality is clear: a chlorinated organic ketone has the potential to be highly reactive and damaging to biological tissues. The risk assessment workflow must therefore prioritize the elimination of direct contact.

RiskAssessmentWorkflow cluster_workflow Risk Assessment & Control Workflow A Hazard Identification (Review SDS, Literature) B Risk Assessment (Evaluate Exposure Potential) A->B Understand the 'What' C Implement Control Measures (PPE, Engineering Controls) B->C Mitigate the 'How' D Define Emergency Procedures (Spill, Exposure) C->D Prepare for 'What If' E Review & Refine (Post-Experiment Debrief) D->E Continuous Improvement

Caption: A logical workflow for proactive chemical risk management.

Personal Protective Equipment (PPE): The Last Line of Defense

Engineering controls, such as fume hoods, are the primary method of exposure prevention. However, a robust PPE regimen is mandatory to protect against accidental contact. The selection of PPE must be directly correlated to the hazards identified in Section 2.

Table 3: Mandatory PPE for Handling 2'-Chloro-4'-methoxyacetophenone

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Chemical splash gogglesSingle pair, chemical-resistant nitrile or neoprene glovesLab coatNot required unless package is damaged
Weighing & Preparing Solutions (in fume hood) Chemical splash goggles and face shieldDouble-gloving with chemical-resistant nitrile or neoprene glovesImpervious, flame-resistant lab coat with tight cuffsN95 respirator (or higher) recommended to prevent inhalation of fine particulates[3][9]
Conducting Reactions & Purifications (in fume hood) Chemical splash goggles and face shieldDouble-gloving with chemical-resistant nitrile or neoprene glovesImpervious, flame-resistant lab coat with tight cuffsNot required if performed in a certified fume hood

Causality Behind PPE Choices:

  • Face Shield over Goggles: Because the substance is potentially corrosive to the eyes (H314), a face shield is required during weighing and solution preparation to protect the entire face from splashes.[9]

  • Double-Gloving: This practice provides a critical safety buffer. Should the outer glove become contaminated or breached, the inner glove maintains a barrier while the outer is safely removed and replaced.[9]

  • Impervious Lab Coat: A standard cotton lab coat is insufficient. An impervious coat prevents liquid splashes from soaking through and reaching the skin.[3]

  • Respirator during Weighing: Even within a fume hood, the fine, crystalline nature of the solid poses an inhalation risk during transfer. An N95 respirator mitigates this specific risk.[9]

Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed as self-validating systems. Each step is a checkpoint to ensure safety before proceeding to the next.

SOP: Weighing and Dissolving the Solid Compound

This workflow is the most common point of potential exposure and requires meticulous execution.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Confirm that a safety shower and eyewash station are accessible and have been recently tested.[6][9]

    • Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent) within the fume hood to minimize movement in and out of the sash.

  • Donning PPE:

    • Don all PPE as specified in Table 3 for "Weighing & Preparing Solutions."

  • Execution:

    • Place an analytical balance inside the fume hood or use a tared container to weigh the compound, minimizing contamination.

    • Carefully transfer the desired amount of 2'-Chloro-4'-methoxyacetophenone to the tared container. Avoid creating dust. If dust is generated, wait for it to settle before proceeding.

    • Close the primary container of the chemical immediately after dispensing.

    • To dissolve, add the solvent to the solid in a controlled manner to prevent splashing.

    • Cap the solution container securely before removing it from the fume hood.

  • Decontamination & Doffing:

    • Decontaminate any surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by soap and water.[9]

    • Dispose of all contaminated disposables (weigh paper, gloves) into a designated "Hazardous Chlorinated Solid Waste" container within the fume hood.[9]

    • Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles, respirator) to prevent cross-contamination.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Verify Fume Hood & Safety Equipment B Don Full PPE (Double Gloves, Face Shield) A->B C Tare Container & Weigh Solid Compound B->C D Close Stock Container C->D E Slowly Add Solvent to Solid D->E F Cap Solution Securely E->F G Decontaminate Surfaces & Equipment F->G H Dispose of Contaminated Waste Properly G->H I Doff PPE Correctly H->I

Caption: Step-by-step workflow for safely weighing and dissolving the compound.

Storage, Transport, and Waste Disposal

Storage

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and bases.[3][6]

  • Container: Keep the container tightly closed to prevent moisture ingress and potential release of vapors.[3][6]

  • Location: Store in a designated cabinet for corrosive and toxic solids. Do not store in direct sunlight.[7][10]

Intra-Laboratory Transport

When moving the compound between labs:

  • Ensure the primary container is sealed and free of external contamination.

  • Place the primary container within a secondary, shatter-proof container (e.g., a rubber bucket or plastic tote) that is clearly labeled.

Waste Disposal

As a chlorinated organic compound, all waste streams are considered hazardous and must be disposed of accordingly to prevent environmental contamination.[9]

  • Solid Waste: Contaminated PPE, weigh papers, and residual solid should be collected in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated Organic Solids."[9]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, compatible container labeled "Hazardous Waste: Chlorinated Organic Liquids." Never mix with incompatible waste streams.[9]

  • Empty Containers: The original compound container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[9]

Emergency Procedures: Spill and Exposure Response

First Aid Measures

Immediate and correct first aid is critical in mitigating harm from exposure. Always show the Safety Data Sheet to attending medical personnel.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention as this compound may cause chemical burns.[3][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][8]

Spill Response

The response protocol depends on the scale of the spill.

SpillResponse A Spill Occurs B Alert personnel in the area & assess the situation A->B C Is the spill large or are you unsure how to proceed? B->C D Evacuate the area. Call emergency response. C->D Yes E Is the spill contained within a fume hood? C->E No E->D No F Don appropriate PPE. Contain the spill withabsorbent material. E->F Yes G Carefully sweep up solid material or absorb liquid. F->G H Place waste in a sealed, labeled hazardous waste container. G->H I Decontaminate the spill area. H->I J Report the incident. I->J

Caption: Decision-making flowchart for chemical spill response.

  • Small Spill (Contained in Fume Hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the solid/absorbent mixture into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and management.

    • Call your institution's emergency response team.

    • Prevent entry into the area until it is cleared by safety professionals.

References

Navigating the Hazard Landscape of 1-(2-Chloro-4-methoxyphenyl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-methoxyphenyl)ethanone, a substituted acetophenone, is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, characterized by a chlorinated and methoxylated phenyl ring attached to a ketone functional group, presents a unique combination of chemical properties that necessitate a thorough understanding of its hazard profile. This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements for this compound, delving into the toxicological underpinnings of these classifications and offering field-proven insights for its safe handling, storage, and emergency management.

GHS Hazard Profile of this compound

The GHS classification for this compound indicates several potential hazards to human health and the environment. A summary of the key hazard statements, pictograms, and the corresponding signal word is presented below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Category 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Category 3; Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation
Skin Sensitization, Category 1 (Potential)GHS07WarningH317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-term Hazard, Category 1 (Potential)GHS09WarningH410: Very toxic to aquatic life with long lasting effects

Toxicological Deep Dive: Understanding the "Why" Behind the Hazards

A critical aspect of chemical safety is not just knowing the hazards, but understanding the mechanisms and the evidence that lead to these classifications. Due to the limited availability of specific toxicological studies on this compound, this section draws upon data from structurally similar substituted acetophenones and halogenated aromatic compounds to provide a scientifically grounded explanation for the observed GHS classifications.

Acute Oral Toxicity (H302: Harmful if swallowed)
Skin and Eye Irritation (H315 & H319)

The irritant properties of this compound are a common feature of many halogenated aromatic ketones.

  • Skin Irritation (H315): The presence of the chloro and acetyl groups on the aromatic ring can contribute to its irritant effects. These functional groups can interact with proteins and lipids in the skin, leading to disruption of the stratum corneum, inflammation, and the characteristic signs of irritation such as redness, edema, and itching. The lipophilic nature of the molecule may facilitate its penetration into the skin, further enhancing its irritant potential.

  • Serious Eye Irritation (H319): The eyes are particularly sensitive to chemical insults. Direct contact with this compound can cause significant irritation, characterized by redness, pain, and potentially, temporary blurring of vision. The mechanism is similar to that of skin irritation, involving disruption of the delicate corneal and conjunctival tissues.

Respiratory Irritation (H335)

Inhalation of dust or vapors of this compound can lead to irritation of the respiratory tract. This is a common hazard for many volatile organic compounds and fine chemical powders. The irritant effect is a direct action on the mucous membranes of the nose, throat, and lungs, which can result in coughing, sneezing, and shortness of breath.

Skin Sensitization (H317 - Potential)

While not universally reported, the potential for skin sensitization is a critical consideration for compounds with reactive functional groups. The electrophilic nature of the carbonyl group in the acetophenone moiety, potentially enhanced by the electron-withdrawing chloro group, could make the molecule susceptible to nucleophilic attack by amino acid residues in skin proteins. This covalent binding is the molecular initiating event in the adverse outcome pathway for skin sensitization, which can lead to an allergic contact dermatitis upon subsequent exposures.

Aquatic Toxicity (H410 - Potential)

The classification of "Very toxic to aquatic life with long lasting effects" is a significant environmental concern. This is often associated with chlorinated aromatic compounds due to their persistence and potential for bioaccumulation in aquatic organisms. The toxicity to aquatic life is typically determined by standardized tests on fish, daphnia, and algae, measuring endpoints such as LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population). The long-lasting effects are a consequence of the compound's low biodegradability.

Other Toxicological Endpoints: A Data Gap

It is crucial for researchers and drug development professionals to be aware of the current data gaps for this compound. As of the writing of this guide, there is a lack of publicly available data on the following toxicological endpoints for this specific chemical:

  • Repeated Dose Toxicity: No information is available on the effects of repeated or chronic exposure.

  • Genotoxicity: There are no available studies on the potential for this compound to cause genetic mutations.

  • Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

  • Reproductive Toxicity: There is no data on the potential effects of this compound on fertility or development.

In the absence of such data, a precautionary approach is strongly recommended, and handling procedures should be designed to minimize any potential long-term health risks.

Field-Proven Protocols for Safe Handling and Storage

Adherence to rigorous safety protocols is paramount when working with this compound to mitigate the risks identified in its GHS profile.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.

  • Skin Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended. Nitrile gloves are suitable for incidental contact; however, for prolonged handling, gloves with a higher level of chemical resistance should be selected based on the manufacturer's compatibility data.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material or heating the substance. If a fume hood is not available and there is a risk of generating dust or vapors, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.

Safe Handling Procedures
  • Work Area Preparation: Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Engineering Controls: Always use this chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula and weigh onto a tared weighing paper or into a suitable container within the fume hood.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and other incompatible materials.

Emergency Procedures: A Validating System for Safety

Preparedness for accidental exposure or spills is a critical component of a robust safety protocol.

First Aid Measures

First_Aid_Protocol Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin_Contact Exposure->Skin_Contact Eye_Contact Eye_Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Remove_Contaminated_Clothing Remove_Contaminated_Clothing Skin_Contact->Remove_Contaminated_Clothing 15 mins Rinse_Eyes_15_mins Rinse_Eyes_15_mins Eye_Contact->Rinse_Eyes_15_mins Do_NOT_Induce_Vomiting Do_NOT_Induce_Vomiting Ingestion->Do_NOT_Induce_Vomiting Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water Wash_with_Soap_Water Remove_Contaminated_Clothing->Wash_with_Soap_Water 15 mins Rinse_Eyes_15_mins->Seek_Medical_Attention Do_NOT_Induce_Vomiting->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention if irritation persists

Caption: First aid protocol for exposure to this compound.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the entire room and contact emergency services.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

  • Clean-up: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a comprehensive understanding of its associated hazards. While significant data gaps exist for certain toxicological endpoints, the available information on its acute toxicity, irritant properties, and potential for sensitization and aquatic toxicity necessitates a cautious and well-informed approach. By adhering to the GHS guidelines, understanding the toxicological basis for these hazards, and implementing the rigorous handling, storage, and emergency protocols outlined in this guide, researchers and drug development professionals can work with this compound safely and effectively, minimizing risks to themselves and the environment.

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Chloro-4-methoxyphenyl)ethanone via Friedel-Crafts Acylation of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(2-Chloro-4-methoxyphenyl)ethanone, a valuable ketone intermediate in organic and medicinal chemistry. The protocol employs a regioselective Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document elucidates the underlying reaction mechanism, details the directing effects of the substituents that govern the reaction's regioselectivity, and presents a robust, step-by-step experimental protocol. Furthermore, it includes methods for product purification, characterization, and critical safety information.

Introduction and Scientific Background

This compound is a substituted acetophenone derivative that serves as a key building block in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Its preparation via the Friedel-Crafts acylation is a classic yet powerful example of electrophilic aromatic substitution, a cornerstone of C-C bond formation in organic synthesis.[1][2][3]

The chosen synthetic route involves the acylation of 3-chloroanisole. The regiochemical outcome of this reaction is controlled by the electronic properties of the two substituents on the aromatic ring: the methoxy (-OCH₃) group and the chloro (-Cl) group. Understanding their interplay is crucial for predicting and achieving the desired isomer.

Mechanism and Regioselectivity

The synthesis proceeds via the Friedel-Crafts acylation mechanism, which can be dissected into two primary stages.[2]

Stage 1: Formation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, acetyl chloride, by the Lewis acid catalyst, aluminum chloride (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.

Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of 3-chloroanisole acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is restored when a base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group was attached.

A crucial aspect of this reaction is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] Therefore, a stoichiometric amount of AlCl₃ is required. This complex is subsequently hydrolyzed during the aqueous workup to liberate the final ketone product.

Caption: The Friedel-Crafts acylation mechanism.

Regioselectivity: The position of acylation on the 3-chloroanisole ring is determined by the directing effects of the existing substituents.

  • Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through resonance stabilization.

  • Chloro Group (-Cl): A deactivating group (due to induction) that also directs ortho and para (C2, C4, C6) through resonance.

The strongly activating nature of the methoxy group dominates the directing effect. Both groups direct to the same positions (C2, C4, C6). The para position (C6) relative to the methoxy group is the most favored due to being highly activated and sterically accessible. This position is also ortho to the chlorine atom. Therefore, the reaction regioselectively yields this compound.

Experimental Protocol

3.1 Materials and Equipment

Reagent/MaterialGradeSupplier
3-ChloroanisoleReagent, 98%Sigma-Aldrich
Acetyl ChlorideReagentPlus®, ≥99%Sigma-Aldrich
Aluminum Chloride, anhydrousReagent grade, 98%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aq. solution---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with drying tube (CaCl₂), ice-water bath, separatory funnel, rotary evaporator, glassware for chromatography.

3.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid.[4]

  • Initial Charging: To the flask, add 3-chloroanisole (e.g., 1.43 g, 10.0 mmol, 1.0 equiv.) and 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Cooling: Place the flask in an ice-water bath and begin stirring. Cool the solution to 0-5 °C.[5]

  • Addition of Lewis Acid: Cautiously add anhydrous aluminum chloride (1.47 g, 11.0 mmol, 1.1 equiv.) to the stirred solution in portions over 15 minutes. The mixture will become exothermic and may change color.[5] Maintain the temperature below 10 °C.

  • Addition of Acylating Agent: Add acetyl chloride (0.82 g, 0.75 mL, 10.5 mmol, 1.05 equiv.) to the dropping funnel. Add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains between 0-10 °C.[4][6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up (Quenching): Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[5] Stir vigorously until the ice has melted and the complex has decomposed.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).

  • Washing: Combine all organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like methanol or ethanol to yield the pure product as a solid.[8]

Data Presentation

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
3-Chloroanisole142.5810.01.01.43 g
Aluminum Chloride133.3411.01.11.47 g
Acetyl Chloride78.5010.51.050.82 g (0.75 mL)
1,2-Dichloroethane------Solvent50 mL
Product (Theoretical) 184.62 10.0 --- 1.85 g
  • Expected Yield: 81% (based on literature).[7]

  • Expected Appearance: White to off-white solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ ~7.75 (d, 1H, Ar-H ortho to C=O)

    • δ ~6.90 (d, 1H, Ar-H meta to C=O)

    • δ ~6.85 (dd, 1H, Ar-H para to C=O)

    • δ ~3.85 (s, 3H, -OCH₃)

    • δ ~2.60 (s, 3H, -COCH₃)

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~198.0 (C=O)

    • δ ~162.0 (C-OCH₃)

    • δ ~135.0 (C-Cl)

    • δ ~132.0, 130.0, 115.0, 113.0 (Ar-C)

    • δ ~56.0 (-OCH₃)

    • δ ~28.0 (-COCH₃)

  • IR (KBr, cm⁻¹):

    • ~3000-2850 (C-H stretch)

    • ~1680 (C=O stretch, aryl ketone)

    • ~1600, 1500 (C=C aromatic stretch)

    • ~1250 (C-O stretch, aryl ether)

    • ~1050 (C-Cl stretch)

Workflow and Safety

6.1 Experimental Workflow Diagram

Synthesis_Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Charge 2. Charge Flask (3-Chloroanisole, DCE) Setup->Charge Cool 3. Cool to 0-5 °C (Ice-Water Bath) Charge->Cool Add_AlCl3 4. Add AlCl₃ (Portion-wise) Cool->Add_AlCl3 Add_AcCl 5. Add Acetyl Chloride (Dropwise, 0-10 °C) Add_AlCl3->Add_AcCl React 6. React at RT (2 hours, Monitor by TLC) Add_AcCl->React Workup 7. Quench in Ice/HCl (Aqueous Workup) React->Workup Extract 8. Extract with DCM Workup->Extract Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry and Concentrate (Na₂SO₄, Rotovap) Wash->Dry Purify 11. Purify Product (Chromatography/Recrystallization) Dry->Purify Analyze 12. Characterize (NMR, IR, etc.) Purify->Analyze

Caption: Overall workflow for the synthesis of this compound.

6.2 Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. Handle quickly in a dry environment and keep the container tightly sealed.[4][9]

  • Acetyl Chloride: Corrosive and a lachrymator (causes tearing). Vapors are highly irritating to the eyes and respiratory system. Handle exclusively in a fume hood.[9][10]

  • 1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Halogenated solvents that are suspected carcinogens and irritants. Avoid inhalation and skin contact.[9]

  • Work-up: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with extreme caution behind a safety shield. Neutralization with sodium bicarbonate may produce significant CO₂ gas; vent the separatory funnel frequently.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 3-Chloroanisole to Produce 2'-Chloro-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2'-Chloro-4'-methoxyacetophenone via the Friedel-Crafts acylation of 3-chloroanisole. Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[1][2][3] This document provides an in-depth exploration of the reaction mechanism, a meticulously validated experimental protocol, expert insights for troubleshooting, and detailed characterization data, designed for researchers, scientists, and professionals in drug development.

Scientific Principles and Reaction Mechanism

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, introduces an acyl group onto an aromatic ring.[4] The reaction of 3-chloroanisole with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), proceeds through a well-established electrophilic aromatic substitution mechanism.[5][6]

Pillar of Causality: Why This Pathway Works

  • Generation of the Acylium Ion: The reaction initiates with the interaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[4][7][8]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-chloroanisole acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4][9]

  • Regioselectivity—The Directing Influence of Substituents: The position of acylation on the 3-chloroanisole ring is governed by the electronic effects of the existing substituents.

    • Methoxy Group (-OCH₃): A powerful activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

    • Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, yet it also directs ortho and para due to lone pair donation. The strongly activating methoxy group dominates the directing effect. The target product, 2'-Chloro-4'-methoxyacetophenone, results from acylation at the C2 position, which is ortho to the methoxy group and meta to the chloro group. Steric hindrance at the other ortho position (C6, between the two substituents) makes the C2 position more favorable for attack.

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the arenium ion.[4][8] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the ketone product.

The Stoichiometric Requirement for the "Catalyst" Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount or even a slight excess of the Lewis acid.[10][11] The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃. This complexation deactivates the product ring towards further acylation, effectively preventing polysubstitution—a significant advantage of this method.[10][11] The complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[10][12]

Diagram: Mechanism of Friedel-Crafts Acylation

References

A Comprehensive Guide to the Nucleophilic Reactivity of 1-(2-Chloro-4-methoxyphenyl)ethanone for Pharmaceutical and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloro-4-methoxyphenyl)ethanone is a key substituted acetophenone derivative that serves as a versatile and valuable building block in the synthesis of a wide array of organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the chloro and methoxy groups on the phenyl ring imparts a unique electronic and steric profile to the molecule, governing the reactivity of its electrophilic carbonyl center. This technical guide provides an in-depth exploration of the reactions of this compound with a range of common nucleophiles. We will dissect the mechanistic underpinnings of these transformations, offer detailed and field-proven experimental protocols, and present data in a clear, comparative format. This document is designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.

Understanding the Reactivity Profile

The synthetic utility of this compound is rooted in the electrophilic nature of its carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this reactivity:

  • 2-Chloro Group: As an electron-withdrawing group, the chloro substituent at the ortho position inductively increases the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack.

  • 4-Methoxy Group: The methoxy group at the para position is an electron-donating group through resonance. While it slightly deactivates the carbonyl group towards nucleophiles compared to an unsubstituted ring, its influence is often outweighed by the activating effect of the ortho-chloro group.

  • Steric Considerations: The presence of the ortho-chloro group can introduce steric hindrance, which may influence the trajectory of the incoming nucleophile and potentially affect the rate and stereochemical outcome of the reaction.

Reaction with Primary Amines: The Gateway to Imines

The condensation of this compound with primary amines provides a straightforward route to imines, also known as Schiff bases. These compounds are pivotal intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecular architectures.

Mechanism of Imine Formation

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the stable imine product.

Imine_Formation Ketone This compound Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Imine Product Carbinolamine->Imine Dehydration (-H2O)

Caption: General mechanism for imine formation.

Experimental Protocol: Synthesis of N-(1-(2-chloro-4-methoxyphenyl)ethylidene)-4-methylaniline

Materials:

  • This compound (1.0 eq)

  • 4-Methylaniline (p-toluidine) (1.1 eq)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.85 g, 10 mmol), 4-methylaniline (1.18 g, 11 mmol), and toluene (50 mL).

  • Add p-TsOH·H₂O (0.19 g, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until the theoretical amount of water has been collected and TLC analysis indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude imine.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The removal of water via the Dean-Stark trap is a critical self-validating step that drives the reversible reaction to completion. Monitoring the reaction by TLC provides a reliable method to ensure the starting material has been fully converted before proceeding with the work-up.

Thioacetalization: Protection and Umpolung Reactivity

The reaction of this compound with thiols, typically in the presence of an acid catalyst, yields thioacetals. These derivatives are not only excellent protecting groups for the carbonyl functionality but also enable "umpolung" or polarity-inverted reactivity at the former carbonyl carbon.

Mechanism of Thioacetal Formation

The mechanism is analogous to acetal formation, involving the initial formation of a hemithioacetal, which then undergoes acid-catalyzed substitution by a second thiol molecule.

Thioacetal_Formation Ketone This compound Hemithioacetal Hemithioacetal Intermediate Ketone->Hemithioacetal Nucleophilic Attack Dithiol Ethane-1,2-dithiol Dithiol->Hemithioacetal Thioacetal 1,3-Dithiolane Product Hemithioacetal->Thioacetal Intramolecular Cyclization (-H2O)

Caption: Formation of a 1,3-dithiolane from a ketone.

Experimental Protocol: Synthesis of 2-(2-Chloro-4-methoxyphenyl)-2-methyl-1,3-dithiolane

Materials:

  • This compound (1.0 eq)

  • Ethane-1,2-dithiol (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.85 g, 10 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethane-1,2-dithiol (1.13 g, 12 mmol) to the stirred solution.

  • Slowly add BF₃·OEt₂ (0.28 mL, 2.2 mmol) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 10% aqueous sodium hydroxide solution (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expertise & Experience: The use of a Lewis acid like BF₃·OEt₂ is crucial for activating the carbonyl group towards the less nucleophilic thiol. Running the initial phase of the reaction at a reduced temperature helps to control the exothermicity and minimize potential side reactions.

Carbon-Carbon Bond Formation via Nucleophilic Additions

Grignard Reaction: Synthesis of Tertiary Alcohols

Grignard reagents are potent carbon nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols after an acidic workup. This reaction is a cornerstone for building molecular complexity.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnetic stirrer

  • Anhydrous glassware and inert atmosphere setup

Procedure:

  • To a flame-dried three-neck flask equipped with a dropping funnel and nitrogen inlet, add a solution of this compound (1.85 g, 10 mmol) in anhydrous THF (30 mL).

  • Cool the solution to 0 °C.

  • Add methylmagnesium bromide (4.0 mL, 12 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Wittig Reaction: Conversion to Alkenes

The Wittig reaction provides a powerful and reliable method for converting the carbonyl group of this compound into an alkene.[1][2] This is achieved by reacting the ketone with a phosphorus ylide (Wittig reagent).

Materials:

  • Methyltriphenylphosphonium bromide (1.5 eq)

  • Potassium tert-butoxide (1.4 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer

  • Anhydrous glassware and inert atmosphere setup

Procedure:

  • In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (5.36 g, 15 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.57 g, 14 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.85 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude alkene by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct.

Reduction to Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, readily achieved with hydride reducing agents.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of ketones to secondary alcohols.[3][4]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Methanol

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.85 g, 10 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.38 g, 10 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Data Summary

NucleophileReaction TypeProductTypical Yield (%)
Primary AmineImine FormationImine85-95
Ethane-1,2-dithiolThioacetalization1,3-Dithiolane80-90
CH₃MgBrGrignard ReactionTertiary Alcohol75-85
Ph₃P=CH₂Wittig ReactionAlkene60-75
NaBH₄ReductionSecondary Alcohol90-98

Conclusion

This compound is a highly adaptable synthetic intermediate whose reactivity can be precisely controlled to afford a diverse range of valuable products. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for researchers to confidently employ this ketone in their synthetic endeavors. A thorough understanding of the interplay between the nucleophile, reaction conditions, and the inherent electronic and steric properties of the substrate is paramount to achieving successful and reproducible outcomes in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols: The Strategic Use of 1-(2-Chloro-4-methoxyphenyl)ethanone in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 1-(2-Chloro-4-methoxyphenyl)ethanone emerges as a highly valuable and versatile precursor in this context. Its unique substitution pattern—a reactive α-chloroacetyl group ortho to a chlorine atom and para to a methoxy group on the phenyl ring—offers a confluence of electronic and steric properties that can be exploited for the regioselective synthesis of diverse heterocyclic systems.

The presence of the electron-donating methoxy group activates the benzene ring, influencing the reactivity of the carbonyl group and providing a potential site for further functionalization. The ortho-chloro substituent, on the other hand, introduces steric hindrance and can act as a leaving group in certain cyclization strategies, thereby directing the formation of specific isomers. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed mechanistic insights and robust experimental protocols.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While this compound itself is not a 2-aminoaryl ketone, it can be readily converted to one, or its derivatives can be used in modified Friedländer approaches. A more direct application involves its use as the α-methylene-containing component.

Mechanistic Rationale

The Friedländer synthesis can proceed via two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[3] The reaction is typically catalyzed by either acid or base.[4][5] The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, particularly when unsymmetrical ketones are used.

In a typical scenario, this compound would react with a 2-aminobenzaldehyde derivative. The base catalyst would deprotonate the α-carbon of the ethanone, generating an enolate that then attacks the carbonyl group of the 2-aminobenzaldehyde. Subsequent intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration, yields the polysubstituted quinoline.

Experimental Workflow: Friedländer Quinoline Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Key Steps cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aldol Condensation Aldol Condensation 2-Aminobenzaldehyde->Aldol Condensation This compound This compound This compound->Aldol Condensation Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH)->Aldol Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Aldol Condensation Heat Heat Heat->Aldol Condensation Cyclization Cyclization Aldol Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Substituted Quinoline Substituted Quinoline Dehydration->Substituted Quinoline

Caption: Workflow for Friedländer Quinoline Synthesis.

Protocol 1: Synthesis of 2-(2-Chloro-4-methoxyphenyl)-quinoline

This protocol is a representative example of a base-catalyzed Friedländer synthesis.

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol of aldehyde) in a round-bottom flask equipped with a reflux condenser, add this compound (1.1 eq).

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol (5 mL/mmol of KOH) to the reaction mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water (50 mL).

  • A precipitate will form. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • For further purification, dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2-Chloro-4-methoxyphenyl)-quinoline.

Reactant Molar Ratio Notes
2-Aminobenzaldehyde1.0Limiting reagent.
This compound1.1A slight excess ensures complete consumption of the aldehyde.
Potassium Hydroxide2.0Acts as a catalyst for both the aldol and cyclization steps.

II. Construction of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[6] A common synthetic route involves the condensation of an o-phenylenediamine with a ketone.[7] While this compound is not a diketone, it can participate in reactions with o-phenylenediamines under specific conditions to yield benzodiazepine derivatives.

Mechanistic Considerations

The reaction of an o-phenylenediamine with a ketone typically proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization.[7] In the case of an α-haloketone like this compound, the reaction can be more complex. The initial condensation may occur at the carbonyl group, followed by an intramolecular nucleophilic substitution of the chlorine atom by the second amino group to form the seven-membered ring.

Experimental Workflow: 1,5-Benzodiazepine Synthesis

Benzodiazepine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Key Steps cluster_product Product o-Phenylenediamine o-Phenylenediamine Imine Formation Imine Formation o-Phenylenediamine->Imine Formation This compound This compound This compound->Imine Formation Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA)->Imine Formation Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Imine Formation Dean-Stark Trap Dean-Stark Trap Dean-Stark Trap->Imine Formation Intramolecular Cyclization Intramolecular Cyclization Imine Formation->Intramolecular Cyclization Intermediate Substituted 1,5-Benzodiazepine Substituted 1,5-Benzodiazepine Intramolecular Cyclization->Substituted 1,5-Benzodiazepine

Caption: Workflow for 1,5-Benzodiazepine Synthesis.

Protocol 2: Synthesis of 2-(2-Chloro-4-methoxyphenyl)-3H-1,5-benzodiazepine

This protocol outlines a typical acid-catalyzed condensation for the synthesis of a 1,5-benzodiazepine derivative.

Materials:

  • This compound

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and this compound (1.05 eq) in toluene (20 mL/mmol of diamine).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,5-benzodiazepine derivative.

Reactant Molar Ratio Notes
o-Phenylenediamine1.0Limiting reagent.
This compound1.05A slight excess is used.
p-Toluenesulfonic acid0.1Catalyzes the condensation and cyclization steps.

III. Synthesis of Thiazoles via Hantzsch Thiazole Synthesis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are found in many biologically active compounds, including vitamin B1.[8] The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide.[9][10] this compound is an ideal α-haloketone for this synthesis.

Mechanistic Pathway

The Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring. The reaction is typically carried out in a polar solvent like ethanol.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Key Steps cluster_product Product Thioamide (e.g., Thiourea) Thioamide (e.g., Thiourea) Nucleophilic Substitution Nucleophilic Substitution Thioamide (e.g., Thiourea)->Nucleophilic Substitution This compound This compound This compound->Nucleophilic Substitution Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Nucleophilic Substitution Heat Heat Heat->Nucleophilic Substitution Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Substitution->Intramolecular Cyclization Intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Substituted Thiazole Substituted Thiazole Dehydration->Substituted Thiazole

Caption: Workflow for Hantzsch Thiazole Synthesis.

Protocol 3: Synthesis of 2-Amino-4-(2-chloro-4-methoxyphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative using thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Sodium Bicarbonate

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in 95% ethanol (15 mL/mmol of ethanone).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until the solution is basic.

  • The product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure to induce precipitation.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Reactant Molar Ratio Notes
This compound1.0The α-haloketone substrate.
Thiourea1.2A slight excess of the thioamide is often used.

IV. Synthesis of Polysubstituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[11][12] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13] this compound can serve as the ketone component in this reaction.

Mechanistic Overview

The Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[11] This is followed by the addition of sulfur to the β-carbon. The exact mechanism of sulfur addition is not fully elucidated but is thought to involve a thiirane intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.

Experimental Workflow: Gewald Reaction for Thiophene Synthesis

Gewald_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Key Steps cluster_product Product This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation α-Cyanoester (e.g., Ethyl Cyanoacetate) α-Cyanoester (e.g., Ethyl Cyanoacetate) α-Cyanoester (e.g., Ethyl Cyanoacetate)->Knoevenagel Condensation Elemental Sulfur Elemental Sulfur Sulfur Addition & Cyclization Sulfur Addition & Cyclization Elemental Sulfur->Sulfur Addition & Cyclization Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Knoevenagel Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat Knoevenagel Condensation->Sulfur Addition & Cyclization Intermediate Substituted 2-Aminothiophene Substituted 2-Aminothiophene Sulfur Addition & Cyclization->Substituted 2-Aminothiophene

Caption: Workflow for Gewald Reaction.

Protocol 4: Synthesis of Ethyl 2-amino-4-(2-chloro-4-methoxyphenyl)-5-methylthiophene-3-carboxylate

This protocol describes a standard Gewald reaction.

Materials:

  • This compound

  • Ethyl Cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol

  • Deionized Water

Procedure:

  • To a stirred mixture of this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (20 mL/mmol of ketone), add morpholine (0.5 eq) dropwise at room temperature.

  • An exothermic reaction may be observed. After the initial reaction subsides, heat the mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and then with water to remove any unreacted starting materials and salts.

  • Dry the crude product under vacuum. Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Reactant Molar Ratio Notes
This compound1.0Ketone component.
Ethyl Cyanoacetate1.1Active methylene compound.
Elemental Sulfur1.2Source of the thiophene sulfur atom.
Morpholine0.5Base catalyst. Other bases like piperidine or triethylamine can also be used.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The strategic placement of the chloro and methoxy substituents on the phenyl ring, combined with the reactive α-chloroacetyl group, allows for the controlled and regioselective construction of quinolines, benzodiazepines, thiazoles, and thiophenes. The protocols provided herein serve as a practical guide for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the generation of diverse compound libraries for biological screening. The adaptability of these classical synthetic methods to this specific precursor underscores its significance as a key building block in modern organic synthesis.

References

Application Notes & Protocols: 2'-Chloro-4'-methoxyacetophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular architectures is paramount. The efficiency and success of these synthetic endeavors often hinge on the availability of versatile and reactive chemical building blocks. 2'-Chloro-4'-methoxyacetophenone (CAS No: 41068-36-4) has emerged as a key intermediate in pharmaceutical chemistry, prized for its unique substitution pattern which offers multiple avenues for synthetic elaboration. Its structure, featuring an activated acetyl group, a strategically placed chlorine atom, and an electron-donating methoxy group, makes it a valuable precursor for a variety of heterocyclic scaffolds that form the core of numerous therapeutic agents. This guide provides an in-depth exploration of the applications of 2'-Chloro-4'-methoxyacetophenone, complete with detailed protocols for its synthesis and its transformation into a pharmaceutically relevant pyrazole scaffold, a cornerstone of many modern medicines.

Part 1: Synthesis of 2'-Chloro-4'-methoxyacetophenone

The most common and industrially scalable method for the synthesis of 2'-Chloro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 3-chloroanisole. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. The 3-chloroanisole, activated by the electron-donating methoxy group, then undergoes electrophilic attack by the acylium ion. The directing effect of the methoxy group (ortho, para-directing) and the chlorine atom (ortho, para-directing but deactivating) influences the regioselectivity of the acylation. The primary product is the desired 2'-Chloro-4'-methoxyacetophenone, with the acetyl group introduced para to the methoxy group and ortho to the chlorine atom.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

  • In the dropping funnel, prepare a solution of 3-chloroanisole in anhydrous DCM.

  • Add the 3-chloroanisole solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • After the addition is complete, add acetyl chloride dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2'-Chloro-4'-methoxyacetophenone.

Part 2: Application in the Synthesis of a Pyrazole Scaffold

A significant application of 2'-Chloro-4'-methoxyacetophenone is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antivirals[1][2]. The following protocol details a two-step synthesis of 4-(2-chloro-4-methoxyphenyl)-1H-pyrazole, a valuable intermediate for further drug development.

Step 1: Synthesis of 1-(2-chloro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

This step involves the reaction of 2'-Chloro-4'-methoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a C1 synthon and a source of the dimethylamino group, converting the acetophenone into a reactive enaminone intermediate[3][4][5].

Experimental Protocol: Enaminone Formation

Materials:

  • 2'-Chloro-4'-methoxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-Chloro-4'-methoxyacetophenone in anhydrous toluene.

  • Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude 1-(2-chloro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can often be used in the next step without further purification.

Step 2: Cyclization to 4-(2-chloro-4-methoxyphenyl)-1H-pyrazole

The enaminone intermediate readily undergoes cyclization with hydrazine to form the pyrazole ring. This reaction is a classic example of heterocycle synthesis via condensation[6][7][8][9].

Experimental Protocol: Pyrazole Ring Formation

Materials:

  • 1-(2-chloro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the crude enaminone from the previous step in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain pure 4-(2-chloro-4-methoxyphenyl)-1H-pyrazole.

Data Presentation

StepStarting MaterialProductTypical YieldPurity (by HPLC)
Synthesis of Intermediate 2'-Chloro-4'-methoxyacetophenone1-(2-chloro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one85-95%>95%
Synthesis of Pyrazole Scaffold 1-(2-chloro-4-methoxyphenyl)-...-en-1-one4-(2-chloro-4-methoxyphenyl)-1H-pyrazole75-85%>98%

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Pharmaceutical Scaffold A 2'-Chloro-4'-methoxyacetophenone B 1-(2-chloro-4-methoxyphenyl)-3- (dimethylamino)prop-2-en-1-one A->B DMF-DMA, Toluene, Reflux C 4-(2-chloro-4-methoxyphenyl)-1H-pyrazole B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway from 2'-Chloro-4'-methoxyacetophenone to a pyrazole scaffold.

Reaction Mechanism Overview

Reaction_Mechanism Start 2'-Chloro-4'-methoxyacetophenone Active methyl group Reagent1 DMF-DMA Electrophilic carbon Start:f1->Reagent1:f1 Nucleophilic Attack Intermediate Enaminone Conjugated system Reagent1->Intermediate Condensation Reagent2 Hydrazine (H₂N-NH₂) Dinucleophile Intermediate:f1->Reagent2:f1 Michael Addition Product Pyrazole Ring Aromatic heterocycle Reagent2->Product Cyclization & Deamination

Caption: Key mechanistic steps in the formation of the pyrazole scaffold.

Safety and Handling

2'-Chloro-4'-methoxyacetophenone and the reagents used in its synthesis and subsequent reactions should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.

Conclusion

2'-Chloro-4'-methoxyacetophenone is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to be efficiently transformed into key heterocyclic scaffolds, such as pyrazoles, underscores its importance in the drug discovery and development pipeline. The protocols detailed in this guide offer robust and scalable methods for researchers and scientists to leverage the synthetic potential of this important building block.

References

Synthetic Routes for Substituted Acetophenones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Acetophenones in Modern Chemistry

Substituted acetophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their versatile chemical handle, the acetyl group, allows for a myriad of subsequent transformations, making them invaluable building blocks for the construction of complex molecular architectures. This application note provides a comprehensive overview of the most reliable and scalable synthetic routes to this important class of compounds, offering detailed protocols and insights into the underlying chemical principles. We will explore classical methods such as Friedel-Crafts acylation and the Fries rearrangement, alongside modern cross-coupling strategies, providing researchers with a robust toolkit for their synthetic endeavors.

I. Friedel-Crafts Acylation: The Workhorse of Aromatic Ketone Synthesis

The Friedel-Crafts acylation is arguably the most direct and widely employed method for the synthesis of acetophenones. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃). The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct regenerates the aromaticity and yields the desired acetophenone. A key advantage of Friedel-Crafts acylation over alkylation is that the product is deactivated towards further acylation, thus preventing polysubstitution.[1]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex Arene Ar-H Arene->Sigma_Complex + [R-C≡O]⁺ Product Ar-CO-R Sigma_Complex->Product - H⁺

Figure 1: General workflow of Friedel-Crafts Acylation.

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole using acetic anhydride as the acylating agent and a zeolite catalyst, which offers a more environmentally benign alternative to traditional Lewis acids.[2]

Materials:

  • Anisole (2.0 mmol)

  • Acetic anhydride (20 mmol)

  • Mordenite zeolite (SiO₂/Al₂O₃ = 200) (0.50 g)

  • Acetic acid (5 mL)

  • Ethyl acetate (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anisole (2.0 mmol) and acetic anhydride (20 mmol) in acetic acid (5 mL).

  • Add the mordenite zeolite catalyst (0.50 g) to the mixture.

  • Heat the reaction mixture to 150°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Recover the zeolite catalyst by filtration and wash it with ethyl acetate.

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-methoxyacetophenone.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity for 4-isomer (%)
Mordenite (SiO₂/Al₂O₃ = 200)Acetic AnhydrideAcetic Acid1503>99>99
Mordenite (SiO₂/Al₂O₃ = 110)Acetic AnhydrideAcetic Acid1502>99>99
AlCl₃Acetic AnhydrideDichloromethaneReflux---

II. Fries Rearrangement: A Route to Hydroxyacetophenones

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[3] This reaction involves the rearrangement of an acyl group from a phenolic ester to the aryl ring, typically catalyzed by a Lewis acid. The reaction can be controlled to favor either the ortho or para isomer.

Mechanism: The accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, leading to the formation of an acylium ion intermediate. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions. A subsequent workup liberates the hydroxyacetophenone. Temperature plays a crucial role in regioselectivity: lower temperatures favor the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control).[4]

Fries_Rearrangement Aryl_Ester Aryl Ester Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Aryl_Ester->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Ortho_Product ortho-Hydroxyacetophenone Acylium_Ion_Complex->Ortho_Product High Temperature Para_Product para-Hydroxyacetophenone Acylium_Ion_Complex->Para_Product Low Temperature

Figure 2: Fries Rearrangement regioselectivity.

Protocol 2: Synthesis of 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone via Fries Rearrangement of Phenyl Acetate

This protocol outlines the synthesis of hydroxyacetophenones from phenyl acetate, demonstrating the control of regioselectivity through temperature.[1][4]

Materials:

  • Phenyl acetate (0.1 mol)

  • Anhydrous aluminum trichloride (0.12 mol)

  • Nitrobenzene (as solvent, for para-product)

  • 5% Hydrochloric acid (HCl) solution

  • Ice

Procedure for para-Hydroxyacetophenone (Low Temperature):

  • In a clean, dry round-bottom flask, dissolve phenyl acetate (0.1 mol) in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum trichloride (0.12 mol) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated HCl to decompose the aluminum complex.

  • The solid p-hydroxyacetophenone will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol.

Procedure for ortho-Hydroxyacetophenone (High Temperature):

  • In a clean, dry round-bottom flask, place phenyl acetate (0.1 mol).

  • Carefully add anhydrous aluminum trichloride (0.12 mol).

  • Heat the reaction mixture to 120-160°C and reflux for approximately 1.5 hours.[4]

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction.

  • The o-hydroxyacetophenone can be separated from the p-isomer by steam distillation, as the ortho isomer is steam volatile.[5]

III. Grignard Reagent-Based Syntheses: Versatility in Carbon-Carbon Bond Formation

The reaction of Grignard reagents with various electrophiles provides a versatile and powerful platform for the synthesis of substituted acetophenones. This approach allows for the introduction of a wide range of substituents on the aromatic ring.

Mechanism: Grignard reagents (R-MgX) are strong nucleophiles and strong bases. Their reaction with acyl chlorides typically leads to the formation of tertiary alcohols due to the high reactivity of the intermediate ketone.[6] However, by using less reactive electrophiles or specific reaction conditions, the reaction can be stopped at the ketone stage.

Protocol 3: Synthesis of Acetophenone from Benzoyl Chloride and Methylmagnesium Bromide

This protocol describes a method to synthesize acetophenone using a Grignard reagent and an acid chloride, employing a ligand to moderate the Grignard reagent's reactivity and favor ketone formation.[7][8]

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride

  • Bis[2-(N,N-dimethylamino)ethyl] ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Grignard Reagent: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromobenzene in anhydrous THF and add a small portion to the magnesium. Once the reaction initiates, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Acylation: In a separate flask, dissolve acetyl chloride and bis[2-(N,N-dimethylamino)ethyl] ether in anhydrous THF and cool to -60°C.

  • Slowly add the prepared Grignard reagent to the acetyl chloride solution at -60°C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude acetophenone by distillation.

IV. Oxidation of Substituted Ethylbenzenes: An Industrial Approach

The catalytic oxidation of substituted ethylbenzenes is a major industrial route for the production of acetophenones. This method is economically attractive due to the low cost of starting materials.

Mechanism: The reaction typically proceeds via a free-radical mechanism, often initiated by a metal catalyst. The catalyst facilitates the formation of a benzylic radical, which then reacts with oxygen to form a hydroperoxide intermediate. This intermediate subsequently decomposes to yield the corresponding acetophenone.

Protocol 4: Copper-Catalyzed Oxidation of Ethylbenzene to Acetophenone

This protocol provides a laboratory-scale example of the liquid-phase oxidation of ethylbenzene using a copper-based catalyst.[9][10]

Materials:

  • Ethylbenzene (5 mmol)

  • CuO (15 wt%)-FDU-12 catalyst (0.1 g)

  • tert-Butyl hydroperoxide (TBHP) solution (70% in H₂O, 15 mmol)

  • Acetonitrile (20 mL)

Procedure:

  • In a 100 mL double-necked round-bottom flask equipped with a condenser, add ethylbenzene (5 mmol) and acetonitrile (20 mL). Stir the mixture for 10 minutes.

  • Add the tert-butyl hydroperoxide solution (15 mmol) to the flask.

  • Add the CuO (15 wt %)-FDU-12 catalyst (0.1 g) to the reaction mixture.

  • Heat the mixture in an oil bath at 80°C for 6 hours with continuous stirring.[9]

  • After cooling to room temperature, filter the catalyst from the reaction mixture.

  • The filtrate can be analyzed by GC to determine the conversion and selectivity. The product can be isolated by removing the solvent and purifying the residue by distillation.

V. Modern Synthetic Methods: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted acetophenones, offering mild reaction conditions and excellent functional group tolerance.

A. Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Protocol 5: Synthesis of 4-Acetylbiphenyl via Suzuki Coupling

This protocol describes the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid.[11]

Materials:

  • 4-Bromoacetophenone (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) complex catalyst (e.g., 0.5 mol%)

  • Potassium hydroxide (2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Water (3 mL)

Procedure:

  • In a round-bottom flask, combine 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.5 mol%), potassium hydroxide (2 mmol), and TBAB (0.6 mmol).

  • Add water (3 mL) and heat the mixture to reflux (100°C) for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13]

Cross_Coupling_Workflow Aryl_Halide Aryl Halide (e.g., 4-Bromoacetophenone) Product Substituted Acetophenone Aryl_Halide->Product Coupling_Partner Coupling Partner (e.g., Phenylboronic Acid or Terminal Alkyne) Coupling_Partner->Product Catalyst_System Pd Catalyst + Base (Suzuki) + Cu Co-catalyst (Sonogashira) Catalyst_System->Product

Figure 3: General workflow for cross-coupling reactions.

VI. Houben-Hoesch Reaction: Synthesis of Polyhydroxyacetophenones

The Houben-Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones, particularly polyhydroxyacetophenones, from electron-rich phenols or phenol ethers and a nitrile in the presence of a Lewis acid and HCl.[14][15]

Mechanism: The reaction proceeds via the formation of a nitrilium ion from the nitrile and HCl/Lewis acid. This electrophile then attacks the electron-rich aromatic ring to form a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone.[16]

Conclusion

The synthesis of substituted acetophenones is a well-established field with a diverse array of reliable methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Classical methods like Friedel-Crafts acylation and the Fries rearrangement remain highly valuable for their simplicity and cost-effectiveness. Modern cross-coupling reactions offer unparalleled versatility and functional group tolerance, enabling the synthesis of complex acetophenone derivatives under mild conditions. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, facilitating the efficient and successful synthesis of these important chemical intermediates.

References

Application Notes and Protocols for Cyclization Reactions Involving 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Acetophenone in Heterocyclic Synthesis

1-(2-Chloro-4-methoxyphenyl)ethanone is a versatile difunctionalized building block poised for a variety of cyclization strategies. The presence of a reactive acetyl group, an ortho-positioned chlorine atom, and a para-methoxyphenyl moiety provides a unique electronic and steric environment, making it a valuable precursor in the synthesis of a diverse range of heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the chloro substituent serves as a potential leaving group or a site for further functionalization. This guide provides detailed application notes and robust protocols for several key cyclization reactions utilizing this readily available starting material, offering insights into the mechanistic underpinnings and practical execution of these transformations.

Section 1: Friedländer Annulation for the Synthesis of Quinolines

The Friedländer synthesis is a classic and highly efficient acid- or base-catalyzed reaction for the construction of quinoline and substituted quinoline frameworks.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] To utilize this compound in a Friedländer reaction, it is first necessary to convert the ortho-chloro group to an amino group, yielding 1-(2-amino-4-methoxyphenyl)ethanone. This transformation is a critical preliminary step, enabling the subsequent cyclization.

Mechanistic Insight

The Friedländer synthesis can proceed via two primary mechanistic pathways, largely dependent on the reaction conditions.[1]

  • Aldol Condensation First: Under basic or acidic conditions, the reaction can initiate with an aldol condensation between the 2-aminoaryl ketone and the enolizable ketone. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to furnish the aromatic quinoline ring.

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product.[3]

The choice of catalyst (acid or base) can influence the predominant pathway and the overall efficiency of the reaction. Base catalysis is often employed to promote the formation of the enolate required for the initial aldol condensation.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(2-amino-4-methoxyphenyl)ethanone (Precursor)

A standard method for the conversion of an aryl chloride to an aniline involves nucleophilic aromatic substitution or, more commonly, a reduction of a corresponding nitro derivative. For the purpose of this protocol, we will assume the synthesis from a commercially available nitro precursor or through a suitable amination reaction.

Protocol 1.2: Base-Catalyzed Friedländer Synthesis of 7-Methoxy-2,4-dimethylquinoline

This protocol details the reaction of 1-(2-amino-4-methoxyphenyl)ethanone with acetone, a simple ketone with an α-methylene group.

Reagent/ParameterQuantity/ValueRationale
1-(2-amino-4-methoxyphenyl)ethanone1.65 g (10 mmol)The key precursor with the ortho-amino and ketone functionalities.
Acetone20 mLServes as both the reactant (providing the α-methylene group) and the solvent. A large excess drives the reaction towards completion.
Potassium Hydroxide (KOH)0.84 g (15 mmol)A strong base to catalyze the aldol condensation by deprotonating the α-carbon of acetone.
Ethanol (95%)30 mLA suitable solvent that dissolves both the reactants and the catalyst.
Reaction TemperatureReflux (approx. 80°C)Provides the necessary activation energy for the condensation and cyclization steps.
Reaction Time4-6 hoursSufficient time for the reaction to proceed to completion, monitored by TLC.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 1-(2-amino-4-methoxyphenyl)ethanone (1.65 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add acetone (20 mL) to the solution.

  • In a separate beaker, dissolve potassium hydroxide (0.84 g, 15 mmol) in a minimal amount of water and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-methoxy-2,4-dimethylquinoline.

Diagram of the Friedländer Synthesis Workflow

Friedlander_Workflow cluster_prep Precursor Synthesis cluster_reaction Friedländer Reaction cluster_workup Workup and Purification start This compound precursor 1-(2-amino-4-methoxyphenyl)ethanone start->precursor Amination reactants Precursor + Acetone precursor->reactants reaction_mix Add KOH in Ethanol reactants->reaction_mix reflux Reflux (4-6h) reaction_mix->reflux quench Pour into ice-water reflux->quench filtration Vacuum Filtration quench->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure 7-Methoxy-2,4-dimethylquinoline recrystallization->product

Caption: Workflow for the synthesis of 7-methoxy-2,4-dimethylquinoline.

Section 2: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities.[4] They are typically synthesized through the condensation of o-phenylenediamines with ketones.[5][6] In this context, this compound can react with an o-phenylenediamine, where the chloro group is displaced by one of the amino groups, followed by cyclization.

Mechanistic Insight

The reaction is believed to proceed through the formation of a diimine intermediate from the reaction of the o-phenylenediamine with two molecules of the ketone.[7] This is followed by an intramolecular cyclization and subsequent tautomerization to yield the 1,5-benzodiazepine ring system. The use of an acid catalyst facilitates the condensation steps by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocols

Protocol 2.1: Acid-Catalyzed Synthesis of a Substituted 1,5-Benzodiazepine

This protocol describes the reaction of o-phenylenediamine with this compound.

Reagent/ParameterQuantity/ValueRationale
o-Phenylenediamine1.08 g (10 mmol)The diamine source for the benzodiazepine ring.
This compound3.69 g (20 mmol)The ketone reactant. Two equivalents are required for the condensation.
Glacial Acetic Acid20 mLActs as both the catalyst and the solvent, promoting the condensation and cyclization steps.
Reaction Temperature100-110°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time6-8 hoursTypical duration for this type of condensation reaction, monitored by TLC.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and this compound (3.69 g, 20 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture at 100-110°C for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and purify it by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 1,5-benzodiazepine derivative.

Diagram of the 1,5-Benzodiazepine Synthesis Mechanism

Benzodiazepine_Mechanism r1 o-Phenylenediamine intermediate1 Diimine Intermediate r1->intermediate1 + H+ r2 2 x this compound r2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,5-Benzodiazepine Derivative intermediate2->product Tautomerization

Caption: Mechanism of 1,5-benzodiazepine formation.

Section 3: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[8][9] This reaction typically involves the condensation of a ketone, an active methylene nitrile (e.g., malononitrile or cyanoacetamide), and elemental sulfur in the presence of a base.[10] this compound can serve as the ketone component in this versatile transformation.

Mechanistic Insight

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile.[8] Subsequently, elemental sulfur adds to the β-position of this intermediate. The resulting sulfur adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product. The base plays a crucial role in both the initial condensation and the subsequent cyclization steps.

Experimental Protocols

Protocol 3.1: Synthesis of a 2-Amino-3-aroylthiophene Derivative

This protocol details the Gewald reaction using this compound, malononitrile, and sulfur.

Reagent/ParameterQuantity/ValueRationale
This compound1.85 g (10 mmol)The ketone component for the reaction.
Malononitrile0.66 g (10 mmol)The active methylene nitrile reactant.
Elemental Sulfur0.32 g (10 mmol)The source of the sulfur atom for the thiophene ring.
Morpholine1 mLA secondary amine that acts as a basic catalyst.
Ethanol25 mLA common solvent for the Gewald reaction.
Reaction Temperature50-60°CA moderate temperature to facilitate the reaction without promoting side reactions.
Reaction Time2-3 hoursGenerally sufficient for the reaction to reach completion.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL).

  • Add elemental sulfur (0.32 g, 10 mmol) to the mixture.

  • Add morpholine (1 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60°C and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.

Diagram of the Gewald Reaction Workflow

Gewald_Workflow cluster_reaction Gewald Reaction cluster_workup Workup and Purification reactants Ketone + Malononitrile + Sulfur reaction_mix Add Morpholine in Ethanol reactants->reaction_mix heating Heat (50-60°C, 2-3h) reaction_mix->heating cooling Cool to RT heating->cooling precipitation Precipitation/Addition to Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure 2-Aminothiophene recrystallization->product

Caption: Workflow for the Gewald aminothiophene synthesis.

Section 4: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[11][12] To employ this compound in this synthesis, it must first be α-brominated to yield 2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone.

Mechanistic Insight

The reaction mechanism is complex and can be influenced by the reaction conditions.[13] A plausible pathway involves the initial N-alkylation of the aniline with the α-bromoacetophenone to form an α-arylamino ketone. This intermediate can then react with a second molecule of aniline to form an enediamine or a related species. Subsequent intramolecular electrophilic attack on the aniline ring, followed by elimination of an aniline molecule and aromatization, leads to the formation of the 2-arylindole.[11] The use of a large excess of aniline is typical to drive the reaction and act as a solvent.

Experimental Protocols

Protocol 4.1: α-Bromination of this compound (Precursor)

This is a necessary first step to prepare the substrate for the Bischler-Möhlau reaction.

Protocol 4.2: Synthesis of a 2-Arylindole Derivative

This protocol describes the reaction of 2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone with aniline.

Reagent/ParameterQuantity/ValueRationale
2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone2.64 g (10 mmol)The α-haloacetophenone precursor.
Aniline15 mL (approx. 165 mmol)Serves as the reactant and solvent. A large excess is crucial for the reaction.
Reaction Temperature180-190°CHigh temperatures are typically required for this classical synthesis.
Reaction Time3-5 hoursSufficient time for the multi-step reaction to proceed.

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone (2.64 g, 10 mmol) and aniline (15 mL).

  • Heat the mixture to 180-190°C and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add dilute hydrochloric acid to the mixture to protonate the excess aniline and the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution to deprotonate the indole product, which will precipitate.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-arylindole derivative.

Diagram of the Bischler-Möhlau Indole Synthesis Mechanism

Bischler_Mohlau_Mechanism r1 α-Bromoacetophenone intermediate1 α-Arylamino Ketone r1->intermediate1 + Aniline r2 Aniline (excess) r2->intermediate1 intermediate2 Enediamine Intermediate intermediate1->intermediate2 + Aniline intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Electrophilic Attack product 2-Arylindole intermediate3->product Elimination & Aromatization

Caption: Plausible mechanism for the Bischler-Möhlau indole synthesis.

References

Application Note: A Detailed Protocol for the Synthesis of 2'-Chloro-4'-methoxyacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2'-Chloro-4'-methoxyacetophenone, a key intermediate in pharmaceutical and drug discovery pipelines.[1] The described method utilizes a robust Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride, catalyzed by aluminum chloride in a 1,2-dichloroethane solvent system. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product purification and characterization.

Introduction and Scientific Background

2'-Chloro-4'-methoxyacetophenone is a substituted aromatic ketone whose structural motif is a valuable precursor in the synthesis of more complex molecules, particularly within medicinal chemistry. The reliable and scalable synthesis of this intermediate is therefore of significant interest.

The most direct and efficient route to this compound is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions first reported in 1877.[2][3][4] This reaction involves the introduction of an acyl group onto an aromatic ring.[5] In this specific application, the aromatic substrate is 3-chloroanisole. The reaction's regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[6] Conversely, the chloro (-Cl) group is a deactivating, yet also ortho, para-directing substituent. The superior activating effect of the methoxy group dictates the position of electrophilic attack, leading predominantly to acylation at the C4 position, which is para to the methoxy group and ortho to the chlorine atom.

Reaction Mechanism and Workflow

Mechanistic Pathway

The Friedel-Crafts acylation proceeds through two primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[3]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 3-chloroanisole ring acts as a nucleophile, attacking the acylium ion. This attack, directed primarily to the C4 position, forms a resonance-stabilized carbocation intermediate known as an arenium ion. A subsequent deprotonation step, where AlCl₄⁻ abstracts a proton from the site of substitution, restores the ring's aromaticity and yields the final ketone product. The product ketone, being a Lewis base, forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a hydrolytic workup to release the free product.[4]

Friedel_Crafts_Acylation_Mechanism Mechanism of 2'-Chloro-4'-methoxyacetophenone Synthesis cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion Complex [CH₃CO]⁺[AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Anisole 3-Chloroanisole Arenium Arenium Ion Intermediate (Sigma Complex) Anisole->Arenium + [CH₃CO]⁺ Product_Complex Product-AlCl₃ Complex Arenium->Product_Complex - H⁺ (regenerates AlCl₃ + HCl) Product 2'-Chloro-4'-methoxyacetophenone Product_Complex->Product Aqueous Workup (H₂O/HCl) Experimental_Workflow A Setup Anhydrous Apparatus (N₂ Atmosphere) B Charge Flask with AlCl₃ and 1,2-Dichloroethane A->B C Cool to 0-5 °C (Ice Bath) B->C D Add 3-Chloroanisole C->D E Slowly Add Acetyl Chloride (Dropwise, maintain 0-5 °C) D->E F Warm to Room Temperature Stir for 2-3 hours E->F G Monitor Reaction by TLC F->G H Quench Reaction (Pour into Ice/HCl mixture) G->H I Separate Organic Layer H->I J Wash Organic Layer (H₂O, NaHCO₃, Brine) I->J K Dry over Anhydrous Na₂SO₄ J->K L Remove Solvent in Vacuo K->L M Purify by Recrystallization L->M N Characterize Final Product M->N

References

Troubleshooting & Optimization

Technical Support Center: 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the dedicated support center for the purification of 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS 41068-36-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key chemical intermediate. We will move beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses preliminary questions regarding the physical properties and common issues associated with this compound.

Q1: What are the key physical properties I should be aware of before starting purification?

A1: Understanding the physical properties is critical for selecting a purification strategy. This compound is often a low-melting solid or a solid-liquid mixture at room temperature, which can complicate handling.

PropertyValueSourceSignificance for Purification
Molecular Formula C₉H₉ClO₂[1][2]Foundational for all calculations.
Molar Mass 184.62 g/mol [1][2]Used for calculating molar equivalents and theoretical yields.
Melting Point 26–27°C[1]CRITICAL: Very low melting point. Prone to "oiling out" during recrystallization. May require cooling to fully solidify.
Appearance Solid-Liquid MixtureConfirms its low-melting nature. Handling as a solid may require chilling.
Solubility Profile Soluble in polar organic solvents (e.g., ethanol, DMF)[3]The methoxy group enhances solubility, guiding solvent choices for both chromatography and recrystallization.[3]

Q2: My crude product is a dark brown oil, but the literature describes it as a solid. Is this normal?

A2: Yes, this is a very common observation. The dark coloration is typically due to persistent impurities from the synthesis, which also depress the melting point, causing the product to appear as an oil or a semi-solid. Friedel-Crafts acylation, a common synthetic route, can produce colored byproducts that require removal.[4] The primary goal of purification will be to remove these color bodies and other impurities to allow the compound to crystallize properly.

Q3: How do I decide between recrystallization and column chromatography?

A3: This decision should be based on an initial purity assessment, typically using Thin-Layer Chromatography (TLC).

G start Start: Assess Crude Product tlc Run Analytical TLC (e.g., 4:1 Hexanes:Ethyl Acetate) start->tlc decision How many spots? tlc->decision one_spot One major spot (Rf ≈ 0.3-0.5) Minor baseline impurities decision->one_spot  Relatively Clean multi_spots Multiple spots of similar intensity or streaking decision->multi_spots  Very Impure recrystallize Proceed to Recrystallization one_spot->recrystallize chromatography Proceed to Column Chromatography multi_spots->chromatography

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is effective for removing small amounts of impurities, but the low melting point of the target compound presents a unique challenge.

Q4: I tried to recrystallize my product, but it separated as an oil ("oiled out"). What went wrong and how do I fix it?

A4: "Oiling out" is the most common failure mode for this specific compound. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.

  • Causality: The solution was likely cooled too rapidly, or the solvent is too nonpolar for the compound at lower temperatures. The high concentration of impurities can also suppress the melting point, exacerbating the issue.

  • Immediate Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of total volume) of the more polar "soluble" solvent (e.g., ethanol if using an ethanol/water system) to ensure complete dissolution.

    • Insulate the flask (e.g., with glass wool or a towel) and allow it to cool to room temperature as slowly as possible (over several hours). Do not place it directly in an ice bath.

    • Once at room temperature, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.

    • Only after crystals begin to form should you move the flask to an ice bath to maximize yield.

Q5: What is a good starting solvent system for recrystallization?

A5: A mixed-solvent system is often ideal. You need a pair of miscible solvents where the compound is soluble in one (the "soluble" solvent) and poorly soluble in the other (the "insoluble" solvent).

Solvent SystemRationale & Use Case
Ethanol / Water Recommended Start. Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool slowly.
Hexanes / Ethyl Acetate Useful if nonpolar impurities are present. Dissolve in a minimum of warm ethyl acetate and add warm hexanes dropwise to the cloud point.
Methanol Methanol has been used for recrystallizing similar substituted acetophenones.[5] Use a minimal amount of hot methanol and cool very slowly.
Experimental Protocol: Slow Cooling Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or other "soluble" solvent) while stirring/swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Reaching the Cloud Point: Add hot water (the "insoluble" solvent) dropwise to the hot, clear solution until a persistent faint cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Insulating the flask is highly recommended. Crystal formation should begin during this phase.

  • Ice Bath: Once the flask has reached room temperature and crystals are present, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration (Büchner funnel), wash with a small amount of ice-cold solvent mixture (e.g., 50:50 ethanol/water), and dry under vacuum.

Part 3: Troubleshooting Guide: Flash Column Chromatography

Chromatography is the method of choice for separating complex mixtures or when recrystallization fails.

Q6: What is the best eluent (solvent system) for purifying my compound on a silica gel column?

A6: A gradient elution with a mixture of hexanes and ethyl acetate is a standard and effective choice. The goal is to find a solvent mixture where your target compound has an Rf value of 0.3-0.4 on a TLC plate, as this provides the best separation.

  • Starting Point: Begin with a nonpolar mixture like 95:5 hexanes/ethyl acetate.

  • Tuning the System: Gradually increase the polarity by adding more ethyl acetate. A common gradient might proceed as described in similar purifications[6]:

    • 95:5 (Hexanes:EtOAc) to elute very nonpolar impurities.

    • 90:10 to 85:15 to elute the product.

    • 70:30 to flush any remaining polar impurities from the column.

Q7: My product is not moving off the column, even with a high concentration of ethyl acetate. What should I do?

A7: This indicates that your compound is strongly adsorbed to the silica gel, or there may be an issue with the column or solvent.

  • Causality & Troubleshooting Steps:

    • Confirm Solvent Polarity: Ensure your ethyl acetate hasn't absorbed water, which can drastically alter polarity.

    • Check for Precipitation: The compound may have precipitated at the top of the column if it was overloaded or if the initial eluent was too nonpolar.

    • Introduce a Stronger Solvent: If increasing the ethyl acetate concentration (e.g., to 50% or 100%) doesn't work, you can try adding a small percentage (1-2%) of methanol or isopropanol to your eluent. This should be done cautiously as it can cause swelling of the silica gel and reduce separation efficiency.

    • Rule out Acidity: Residual acidic impurities from synthesis can cause compounds to "streak" or stick to the silica. While less common for this specific compound, if suspected, the column can be run with 0.5% triethylamine added to the eluent system.

G start Problem: Product is stuck on the silica column check_polarity Is eluent polarity high enough? (Target Rf ≈ 0.3-0.4 on TLC) start->check_polarity decision_polarity Is Rf < 0.1? check_polarity->decision_polarity increase_ea Gradually increase % Ethyl Acetate (e.g., from 10% -> 20% -> 30%) decision_polarity->increase_ea  Yes check_precipitation Is there a visible band of precipitate at the top of the column? decision_polarity->check_precipitation  No, Rf is reasonable end Product Elutes increase_ea->end decision_precipitate Precipitate Visible? check_precipitation->decision_precipitate add_strong_solvent Try adding 1-2% MeOH to eluent. Use with caution. decision_precipitate->add_strong_solvent  No re_run Scrape off top layer of silica, redissolve product, and reload. Or, start a new column. decision_precipitate->re_run  Yes add_strong_solvent->end

Caption: Troubleshooting workflow for column chromatography elution issues.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by testing various hexanes:ethyl acetate ratios on a TLC plate.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, nonpolar eluent (e.g., 95:5 hexanes:EtOAc).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent to dryness on a rotary evaporator. Carefully layer this dry powder on top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution: Begin running the column with the initial nonpolar eluent. Gradually increase the eluent polarity according to your TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate. Run the plate and visualize the spots under a UV lamp.

  • Combine & Concentrate: Combine the fractions that contain the pure product (single spot on TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Overcoming Low Yield in 2'-Chloro-4'-methoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Chloro-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this important chemical intermediate. Here, we will dissect the common pitfalls in the Friedel-Crafts acylation of 3-chloroanisole and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 2'-Chloro-4'-methoxyacetophenone is consistently low. What are the most probable causes?

A: Low yields in this synthesis typically stem from a few key areas: suboptimal regioselectivity leading to isomer formation, incomplete reaction, side reactions like demethylation, and inefficient workup or purification. Each of these factors can significantly reduce the amount of the desired product you isolate.

Q2: I've identified a significant isomeric impurity in my product. How can I minimize its formation?

A: The primary isomeric byproduct is 2'-methoxy-6'-chloroacetophenone. Its formation is a result of the competing directing effects of the methoxy and chloro groups on the aromatic ring. To favor the desired 4'-acylation product, precise control of reaction temperature is critical. Lower temperatures generally enhance para-selectivity.

Q3: My reaction seems to stop before all the starting material is consumed. What should I investigate?

A: An incomplete reaction is often due to issues with the Lewis acid catalyst (commonly aluminum chloride, AlCl₃). This could be due to insufficient catalyst quantity or catalyst deactivation by moisture. Friedel-Crafts acylation requires at least stoichiometric amounts of the catalyst because it complexes with the product ketone.[1][2]

Q4: The workup process results in emulsions and product loss. Can you recommend a more robust procedure?

A: A common issue is the formation of emulsions during the quenching and extraction steps.[1][3] A carefully controlled quenching procedure, where the reaction mixture is slowly added to an ice/acid mixture with vigorous stirring, is crucial. This helps to controllably decompose the aluminum chloride complexes and improve phase separation.

Q5: What are the optimal temperature and solvent for this Friedel-Crafts acylation?

A: For maximizing the yield of the para-isomer, a low reaction temperature, typically between 0-5°C, is recommended.[4] Common inert solvents for this reaction include dichloromethane (DCM) and dichloroethane. The choice of solvent can also influence regioselectivity.[1]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Regioselectivity to Minimize Isomer Formation

The acetylation of 3-chloroanisole is a classic case of electrophilic aromatic substitution on a disubstituted benzene ring. The methoxy group is a powerful ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This leads to a competition between acylation at the C4 position (para to the methoxy group, desired product) and the C6 position (ortho to the methoxy group, isomeric impurity).

Key Control Parameter: Temperature

Lower reaction temperatures favor the formation of the thermodynamically more stable para isomer over the ortho isomer, which is often formed faster but is sterically more hindered.

Optimized Low-Temperature Protocol
  • Set up a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, and place it in an ice-salt bath.

  • Charge the flask with 3-chloroanisole and the chosen solvent (e.g., dichloromethane). Cool the mixture to 0°C.

  • In a separate, dry flask, prepare a slurry of anhydrous aluminum chloride in the same solvent.

  • Slowly add the AlCl₃ slurry to the 3-chloroanisole solution, ensuring the temperature does not rise above 5°C.

  • Add the acetylating agent (e.g., acetyl chloride) dropwise from the funnel, maintaining the temperature between 0-5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring its progress by TLC or GC.

Guide 2: Addressing Incomplete Reactions and Catalyst Management

In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the carbonyl oxygen of the newly formed ketone product.[2] This complex deactivates the catalyst, which is why a stoichiometric amount is necessary.

Catalyst Stoichiometry and Quality

  • Stoichiometry: Ensure you are using at least a slight molar excess of AlCl₃ relative to the acetylating agent. A common ratio is 1.1 to 1.2 equivalents.

  • Quality: Aluminum chloride is highly hygroscopic. Use a fresh, unopened bottle or ensure your existing stock has been stored under strictly anhydrous conditions. Deactivated catalyst is a primary cause of stalled reactions.

ComponentMolar Ratio (relative to 3-chloroanisole)
3-chloroanisole1.0
Acetyl Chloride1.0 - 1.05
Aluminum Chloride (AlCl₃)1.1 - 1.2

A summary of recommended reactant stoichiometry.

Troubleshooting Workflow for Incomplete Reactions

Caption: Troubleshooting workflow for incomplete reactions.

Guide 3: Preventing Demethylation and Other Side Reactions

A significant side reaction, especially at elevated temperatures, is the cleavage of the methoxy group by the strong Lewis acid, AlCl₃, to form a phenolic species.[5] This byproduct can lead to a complex mixture and lower yields.

Mitigation Strategies:

  • Strict Temperature Control: As detailed in Guide 1, maintaining a low reaction temperature (0-5°C) is the most effective way to prevent demethylation.

  • Milder Lewis Acids: In cases where demethylation is particularly problematic, consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).[5] Be aware that this may require longer reaction times or slightly higher temperatures than with AlCl₃, but can offer a better overall yield of the desired product.

Guide 4: Effective Workup and Purification

A clean and efficient workup is essential for maximizing your isolated yield. The primary challenge is the controlled decomposition of the aluminum-ketone complex.

Detailed Workup and Extraction Protocol
  • Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.

  • With vigorous stirring, slowly and carefully pour the completed reaction mixture into the ice/acid slurry. The addition should be done in a fume hood, as HCl gas may be evolved.

  • Continue stirring until all the ice has melted and the mixture forms two clear layers.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (typically the bottom layer if using a chlorinated solvent).

  • Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Combine the organic layers and wash sequentially with dilute NaOH solution, water, and finally with a saturated NaCl solution (brine) to remove residual acid and water.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude product, often an oily solid, will be a mixture of the desired 2'-Chloro-4'-methoxyacetophenone and the 2'-methoxy-6'-chloroacetophenone isomer. Recrystallization is an effective method for purification.

Solvent SystemComments
EthanolA good starting point for recrystallization.
MethanolSimilar to ethanol, may offer different solubility profiles.
Hexane / Ethyl AcetateA non-polar/polar solvent mixture that can be fine-tuned for optimal crystallization.

Suggested solvent systems for the recrystallization of 2'-Chloro-4'-methoxyacetophenone.

Visualizing Isomer Formation

The directing effects of the substituents on 3-chloroanisole determine the position of the incoming acetyl group.

G cluster_0 Electrophilic Attack on 3-Chloroanisole 3-Chloroanisole Transition State 1 Transition State 1 3-Chloroanisole->Transition State 1 Attack at C4 (para) Transition State 2 Transition State 2 3-Chloroanisole->Transition State 2 Attack at C6 (ortho) Acylium Ion CH₃CO⁺ Desired Product 2'-Chloro-4'-methoxyacetophenone (Major Product) Transition State 1->Desired Product -H⁺ Isomeric Impurity 2'-Methoxy-6'-chloroacetophenone (Minor Product) Transition State 2->Isomeric Impurity -H⁺

Caption: Regioselectivity in the Friedel-Crafts acylation of 3-chloroanisole.

References

Technical Support Center: Acylation of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 3-chloroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes and overcome common challenges.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of valuable aryl ketones.[1] The acylation of 3-chloroanisole, in particular, presents a unique set of challenges and opportunities due to the competing directing effects of the methoxy and chloro substituents. Understanding the nuances of this reaction is critical for achieving high yields and purity of the desired product.

This guide is structured to provide practical, experience-based insights into the potential side reactions and how to mitigate them, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acylation of 3-chloroanisole, providing a systematic approach to identifying and resolving them.

Q1: Why is my yield of the desired acylated product consistently low?

Low yields in the acylation of 3-chloroanisole can stem from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of the substrate.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. A free-flowing powder is indicative of good quality; clumpy or discolored AlCl₃ has likely been compromised by moisture.[3]

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[2][4] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2][5]

    • Solution: Experiment with increasing the molar ratio of the Lewis acid to the acylating agent. A 1.1 to 1.3 molar equivalent of AlCl₃ is a good starting point.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require cooling to control exothermicity and minimize side reactions, or heating to overcome the activation energy.[2]

    • Solution: If you are observing low conversion, consider gradually increasing the reaction temperature. Conversely, if you are seeing a complex mixture of products, try running the reaction at a lower temperature (e.g., 0 °C).

  • Poor Quality Reagents: The purity of 3-chloroanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride) is paramount. Impurities can lead to the formation of byproducts and consume the catalyst.[2]

    • Solution: Use freshly distilled or high-purity reagents. Verify the purity of your starting materials by techniques such as NMR or GC-MS before proceeding with the reaction.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

The formation of multiple products is a common issue in the acylation of 3-chloroanisole due to the directing effects of the substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director.

  • Isomeric Products: The primary side products are often isomers of the desired product. The acyl group can add at different positions on the aromatic ring. While the para-position to the methoxy group is generally favored due to sterics, some ortho-acylation can occur.[6][7]

    • Solution: The choice of solvent can influence regioselectivity. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the para-isomer. More polar solvents like nitrobenzene may lead to different isomer ratios.[3] Careful optimization of the reaction temperature can also improve selectivity.

  • Di-acylation: Although the acyl group is deactivating, making a second acylation less favorable, it can still occur, especially with highly activated substrates or under harsh reaction conditions.[2][8]

    • Solution: Use a stoichiometric amount of the acylating agent. Adding the acylating agent slowly and at a controlled temperature can also help to prevent over-reaction.

  • Cleavage of the Methoxy Group (Demethylation): Strong Lewis acids like AlCl₃ can sometimes catalyze the cleavage of the methyl group from the anisole, leading to the formation of a chlorophenol derivative, which can then be acylated.[9]

    • Solution: Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing demethylation.[9] Running the reaction at a lower temperature can also minimize this side reaction.

Q3: My work-up procedure is resulting in a persistent emulsion. How can I effectively separate the organic and aqueous layers?

Emulsion formation during the aqueous work-up is a frequent problem in Friedel-Crafts acylations, often due to the presence of aluminum salts.

  • Solution: To break the emulsion, try the following:

    • Add a saturated solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous layer can help to force the separation of the two phases.

    • If the emulsion persists, filtration through a pad of Celite® or glass wool can sometimes help to break it up.

    • Gentle centrifugation, if available, is also a very effective method for separating stubborn emulsions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the acylation of 3-chloroanisole.

Q1: What is the expected major product in the acylation of 3-chloroanisole?

The major product is typically the one where the acyl group is directed to the position of highest electron density and lowest steric hindrance. In 3-chloroanisole, the methoxy group is a more powerful activating and directing group than the chlorine atom. Therefore, acylation is expected to occur primarily at the positions ortho and para to the methoxy group. Due to the steric hindrance from the adjacent chlorine atom, the para-position (position 4) is generally the most favored, leading to the formation of 4-acyl-3-chloroanisole. Some amount of the ortho-isomer (2-acyl-3-chloroanisole) may also be formed.

Q2: What is the mechanism of the Friedel-Crafts acylation?

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C=O⁺), which is resonance-stabilized.[1][5]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-chloroanisole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][10]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][11]

Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[1][10] They are often less reactive than acyl chlorides and may require slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times). However, they can be advantageous in some cases as they are less volatile and may be easier to handle.

Q4: Are there any "greener" alternatives to traditional Lewis acid catalysts for this reaction?

Yes, there is growing interest in developing more environmentally friendly methods for Friedel-Crafts acylation. Some alternatives include:

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used and are often recyclable.[12]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a potentially greener reaction medium.[13][14]

  • Metal Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃), are highly active and water-tolerant Lewis acid catalysts that can be used in smaller quantities.[9][14]

Experimental Protocol: A General Procedure for the Acylation of 3-Chloroanisole

This protocol provides a general starting point for the acylation of 3-chloroanisole. Optimization of specific parameters may be necessary for your particular substrate and acylating agent.

Materials:

  • 3-Chloroanisole

  • Acylating agent (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a dry round-bottom flask equipped with a magnetic stirrer with anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In a separate, dry dropping funnel, dissolve the acylating agent (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Addition of 3-Chloroanisole: After the addition of the acylating agent is complete, add a solution of 3-chloroanisole (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5][15] Stir vigorously until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.[5]

Data Presentation

Table 1: Influence of Catalyst on Product Distribution (Hypothetical Data)

CatalystTemperature (°C)Desired Product Yield (%)ortho-isomer (%)Demethylated Product (%)
AlCl₃075105
AlCl₃25651510
FeCl₃25708<2
ZnCl₂50605<1

Visualization

Diagram 1: Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion R-C=O+ + [AlCl4]- Acyl_Chloride->Acylium_Ion Reaction with Lewis Acid AlCl3_cat AlCl3 AlCl3_cat->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex 3_Chloroanisole 3-Chloroanisole 3_Chloroanisole->Sigma_Complex Attack on Acylium Ion Final_Product Acylated 3-Chloroanisole Sigma_Complex->Final_Product Loss of H+ HCl HCl Final_Product->HCl AlCl3_regen AlCl3 (regenerated) Final_Product->AlCl3_regen AlCl4_minus [AlCl4]- AlCl4_minus->Final_Product

Caption: Mechanism of Friedel-Crafts Acylation of 3-Chloroanisole.

Diagram 2: Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Catalyst Assess Catalyst Activity and Stoichiometry Check_Reagents->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Analyze_Byproducts Identify Side Products (GC-MS, NMR) Optimize_Temp->Analyze_Byproducts Change_Catalyst Consider Milder Lewis Acid (e.g., FeCl3) Analyze_Byproducts->Change_Catalyst Demethylation observed Change_Solvent Modify Solvent to Improve Selectivity Analyze_Byproducts->Change_Solvent Isomer formation Purification Optimize Purification Strategy (Recrystallization, Chromatography) Change_Catalyst->Purification Change_Solvent->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for acylation of 3-chloroanisole.

References

Technical Support Center: Recrystallization of 2'-Chloro-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical development professionals working with 2'-Chloro-4'-methoxyacetophenone. Recrystallization is a fundamental technique for the purification of solid organic compounds, yet its success is highly dependent on the specific physicochemical properties of the target molecule.[1] 2'-Chloro-4'-methoxyacetophenone, with its characteristically low melting point, presents unique challenges, most notably the phenomenon of "oiling out."[2][3]

This document provides in-depth, experience-driven troubleshooting advice and step-by-step protocols in a direct question-and-answer format. Our goal is to move beyond generic procedures and offer a causal understanding of the experimental choices necessary to achieve high-purity crystalline material reliably.

Section 1: Compound Profile & Essential Data

A clear understanding of the physical properties of 2'-Chloro-4'-methoxyacetophenone is the foundation for a successful recrystallization strategy. The most critical parameter is its low melting point, which dictates solvent selection and cooling procedures.

PropertyValueSource
CAS Number 41068-36-4[4]
Molecular Formula C₉H₉ClO₂[5]
Molecular Weight 184.62 g/mol [4]
Appearance Solid, Crystalline Powder[6]
Melting Point 26-27 °C[4]
Purity (Typical) 95%[4]

Safety Information: 2'-Chloro-4'-methoxyacetophenone is classified as harmful and an irritant.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Pictogram: GHS07 (Exclamation mark).[8]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 2'-Chloro-4'-methoxyacetophenone.

Q1: My compound "oiled out" instead of forming crystals. What is happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" is the most prevalent issue with this compound. It occurs when the dissolved solid separates from the solution as a liquid (an oil) rather than a solid crystalline lattice.[9] This happens because the solution becomes saturated at a temperature that is above the compound's melting point (26-27 °C).[3] Impurities can further depress the melting point, exacerbating the problem.[2] An oil is undesirable because it tends to trap impurities, defeating the purpose of recrystallization.[9]

Causality & Immediate Solutions:

  • Primary Cause: The boiling point of your chosen solvent is too high, or the solution is too concentrated, leading to saturation while the solution is still warm.

    • Solution: Reheat the flask to completely redissolve the oil. Add 10-20% more hot solvent to decrease the solution's saturation point. This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.[2][3]

  • Secondary Cause: The rate of cooling is too rapid. Fast cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool. Avoid moving the flask directly to an ice bath until it has fully cooled to room temperature and crystal growth has ceased.[2]

  • Underlying Cause: The solvent is inappropriate for this low-melting-point solid.

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For acetophenone derivatives, low-boiling-point alcohols like methanol or ethanol, or a mixed system like ethanol-water, are often effective.[2]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: Inducing Crystallization from a Supersaturated Solution

This issue typically arises from one of two opposite conditions: the solution is too dilute (not saturated), or it is supersaturated.[10] Given the goal is to use a minimal amount of solvent, supersaturation is the more likely scenario. In a supersaturated state, the solute concentration exceeds its equilibrium solubility, but the kinetic barrier to nucleation (the initial formation of crystals) has not been overcome.[1]

Strategies to Induce Nucleation:

  • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that acts as a nucleation site for crystal growth.[1][3]

  • Seed Crystal Addition: If you have a small amount of pure 2'-Chloro-4'-methoxyacetophenone, add a single tiny crystal to the cooled solution. A seed crystal provides a pre-existing template onto which other molecules can deposit, bypassing the initial nucleation energy barrier.[1]

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool slowly again.[3][10] This is the most common reason for crystallization failure.[10]

  • Extreme Cooling: If the above methods fail, place the flask in an ice-salt bath. The significantly lower temperature will decrease the compound's solubility and may force crystallization. However, be aware that rapid crystallization at very low temperatures can sometimes trap impurities.[9]

Q3: My final crystal yield is very low. What are the common causes and how can I improve it?

A3: Maximizing Product Recovery

A low yield indicates a loss of product at one or more stages of the process. While some loss is inevitable due to the compound's finite solubility in the cold solvent, significant losses can be prevented.[1]

Common Causes and Preventative Measures:

  • Excess Recrystallization Solvent: Using too much hot solvent is the most frequent cause of poor yield. The excess solvent will keep a significant portion of your compound dissolved even after cooling.[1][3]

    • Prevention: Add the hot solvent in small portions, ensuring the solid is fully dissolved in the minimum amount of boiling solvent.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), it will be lost.

    • Prevention: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution. Keep the solution at or near its boiling point during the transfer.

  • Inefficient Rinsing: Using too much rinse solvent or a rinse solvent that is not ice-cold will redissolve a portion of your purified crystals from the filter paper.[1]

    • Prevention: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

  • Compound Adsorption: If using activated charcoal to decolorize, using an excessive amount can adsorb your product along with the impurities.[3]

    • Prevention: Use only a very small amount of charcoal (the tip of a spatula).

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 2'-Chloro-4'-methoxyacetophenone?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold. Given the compound's low melting point (26-27 °C), a low-boiling-point solvent is crucial to prevent oiling out.[2]

  • Primary Recommendation: Methanol or Ethanol . These solvents have relatively low boiling points and are commonly used for acetophenone derivatives.[2] A patent for a structurally similar compound specifically reports successful recrystallization from methanol.[11]

  • Alternative: A mixed solvent system, such as Ethanol-Water . Ethanol is the "good" solvent in which the compound is soluble, and water is the "poor" solvent used to decrease solubility upon cooling. This allows for fine-tuning of the saturation point.[2]

Q2: How do I perform a mixed-solvent recrystallization for this compound?

A2: A mixed-solvent system is an excellent technique when no single solvent has the ideal solubility profile.

  • Dissolve the crude 2'-Chloro-4'-methoxyacetophenone in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the solution from the heat and allow it to cool slowly, as described in the troubleshooting section.

Q3: When should I use activated charcoal, and what is the correct procedure?

A3: Use activated charcoal only when your crude product is contaminated with colored, high-molecular-weight impurities that are visible in the hot, dissolved solution.[2]

  • Dissolve the crude solid in the appropriate amount of hot solvent.

  • Remove the flask from the heat source temporarily to prevent bumping.

  • Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight) to the hot solution.

  • Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless and ready for cooling.

Section 4: Visual & Experimental Protocols

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_purification 2. Purification (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B  Small Portions C Add Charcoal (if colored) B->C D Hot Filtration B->D  If no charcoal needed C->D E Slow Cooling to Room Temp D->E  Crucial Step! F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree: "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oiled Out' During Cooling Action1 Reheat Flask to Redissolve Oil Start->Action1 Decision1 Was the solution very concentrated? Action1->Decision1 Action2 Add 10-20% More Hot Solvent Decision1->Action2 Yes Action3 Cool VERY Slowly (Insulate Flask) Decision1->Action3 No Action2->Action3 End Pure Crystals Form Action3->End Fail Still Oils Out: Change Solvent System Action3->Fail If problem persists

Caption: Decision-making process to resolve "oiling out".

Protocol 1: Standard Recrystallization from Methanol
  • Preparation: Place 1.0 g of crude 2'-Chloro-4'-methoxyacetophenone into a 50 mL Erlenmeyer flask with a stir bar.

  • Dissolution: In a separate beaker, heat approximately 20-30 mL of methanol to boiling on a hot plate. Add the hot methanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities remain or if charcoal was used, perform a hot filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Transfer the crystals to a watch glass to air dry completely.

Section 5: References
  • Sigma-Aldrich. (n.d.). 2'-Chloro-4'-methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--[8]

  • BenchChem. (2025). Preventing "oiling out" during recrystallization of acetophenone derivatives. Retrieved January 5, 2026, from --INVALID-LINK--[2]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved January 5, 2026, from --INVALID-LINK--[1]

  • Apollo Scientific. (n.d.). 2'-Chloro-4'-methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--[4]

  • CPAchem. (2024). Safety data sheet: 4'-Methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3'-Chloro-4'-methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--[7]

  • Wade, L. G. (n.d.). Recrystallization. Retrieved January 5, 2026, from a general organic chemistry textbook resource. (Conceptual basis for the provided PDF link). --INVALID-LINK--[9]

  • Ibaichem. (n.d.). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--[12]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 5, 2026, from --INVALID-LINK--[3]

  • ChemBK. (2024). 2-Chloro-4-Methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--[6]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved January 5, 2026, from --INVALID-LINK--[10]

  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved January 5, 2026, from --INVALID-LINK--[5]

  • Google Patents. (2011). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved January 5, 2026, from --INVALID-LINK--[11]

References

Technical Support Center: Improving Regioselectivity in Friedel-Crafts Acylation of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the acylation of substituted anisoles. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and practical laboratory experience.

I. Understanding the Fundamentals: FAQs on Regioselectivity

This section addresses common questions regarding the factors that govern the regiochemical outcome of Friedel-Crafts acylation on anisole and its derivatives.

Q1: Why does Friedel-Crafts acylation of anisole predominantly yield the para-substituted product?

The methoxy group (-OCH₃) of anisole is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1][3][4]

However, the para product is generally favored over the ortho product due to steric hindrance. The bulky acyl group (R-C=O) and the Lewis acid complexed to it encounter less spatial interference at the more accessible para position compared to the sterically crowded ortho positions, which are adjacent to the methoxy group.[5] While both ortho and para isomers are formed, the para isomer is typically the major product.[5]

Q2: How do other substituents on the anisole ring influence regioselectivity?

Substituents on the anisole ring exert their own electronic and steric effects, which can either reinforce or compete with the directing effect of the methoxy group.

  • Activating Groups (e.g., -CH₃, -OH): Additional electron-donating groups will further activate the ring towards acylation. The position of the incoming acyl group will be directed to the positions most activated by the combined effects of all substituents. For instance, in the acylation of 2-methylanisole, the incoming acyl group will preferentially add to the position para to the methoxy group (position 4) and ortho to the methyl group, as this position is sterically accessible and electronically enriched by both groups.

  • Deactivating Groups (e.g., -NO₂, -CN, -C=O): Electron-withdrawing groups deactivate the ring, making the reaction more difficult.[6] If a deactivating group is present, acylation will occur at the position least deactivated, which is typically directed by the powerful activating effect of the methoxy group. However, strongly deactivating groups can prevent the reaction from occurring altogether.[6]

Q3: What is the role of the Lewis acid, and how does its choice impact the ortho/para ratio?

The Lewis acid catalyst plays a crucial role in generating the electrophilic acylium ion (R-C≡O⁺) from the acylating agent (e.g., acyl chloride or anhydride).[7][8][9] The Lewis acid coordinates to the halogen of the acyl halide or the oxygen of the anhydride, facilitating the formation of the acylium ion.[8]

The choice and amount of Lewis acid can influence regioselectivity:

  • Steric Bulk: Bulkier Lewis acids can form larger complexes with the acylating agent, further increasing the steric hindrance at the ortho positions and thus favoring para substitution.

  • Strength: Stronger Lewis acids, like AlCl₃, are highly effective but can sometimes lead to side reactions, such as demethylation of the methoxy group, especially at higher temperatures.[10] Milder Lewis acids, such as FeCl₃, ZnCl₂, or solid acid catalysts, can offer better selectivity and milder reaction conditions.[10][11][12] In some cases, using milder catalysts can be essential to avoid unwanted side reactions with sensitive substrates.[10]

It's important to note that in Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[6][13]

Q4: How do reaction temperature and solvent affect the regiochemical outcome?

Temperature and solvent are critical parameters that can be tuned to optimize regioselectivity.

  • Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity.[14] At elevated temperatures, the reaction may have enough energy to overcome the steric barrier for ortho substitution, leading to a higher proportion of the ortho isomer. Conversely, lower temperatures generally favor the sterically less hindered para product. However, some reactions may require heating to proceed at a reasonable rate.[6]

  • Solvent: The polarity of the solvent can influence the solubility of reaction intermediates and complexes, thereby affecting the product distribution.[15] For instance, in the acylation of naphthalene, non-polar solvents favor the kinetically controlled product, while polar solvents can lead to the thermodynamically more stable product.[15] While anisole chemistry is different, this highlights the potential for solvent effects to play a role. Common solvents for Friedel-Crafts acylation include dichloromethane, carbon disulfide, and nitrobenzene.[15] Solvent-free conditions using solid acid catalysts have also been shown to be effective and can offer high selectivity.[16][17]

II. Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the Friedel-Crafts acylation of substituted anisoles.

Issue 1: Low Yield of the Desired Acylated Product

A low yield can be attributed to several factors, from reagent quality to reaction conditions.

Troubleshooting Flowchart: Low Yield

LowYield cluster_reagents cluster_catalyst cluster_stoichiometry cluster_conditions Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Anhydrous Conditions Start->CheckReagents CheckCatalyst 2. Assess Lewis Acid Catalyst CheckReagents->CheckCatalyst Reagents OK ReagentDetails Use freshly opened/purified reagents. Ensure all glassware is oven-dried. Use anhydrous solvents. CheckStoichiometry 3. Review Reaction Stoichiometry CheckCatalyst->CheckStoichiometry Catalyst OK CatalystDetails Use fresh, anhydrous Lewis acid. Consider catalyst deactivation by moisture or basic groups. OptimizeConditions 4. Optimize Reaction Conditions CheckStoichiometry->OptimizeConditions Stoichiometry OK StoichiometryDetails Ensure at least a stoichiometric amount of Lewis acid is used. Success Yield Improved OptimizeConditions->Success ConditionsDetails Systematically vary temperature (start low). Experiment with different solvents.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
  • Verify Reagent Quality and Anhydrous Conditions:

    • Problem: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[6][18] Impurities in the anisole derivative or acylating agent can also lead to side reactions.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents.

  • Assess Lewis Acid Catalyst:

    • Problem: The catalyst may be inactive from the start due to poor quality or may be deactivated during the reaction.[18] Functional groups with lone pairs, such as amines or hydroxyl groups on the substrate, can complex with and deactivate the Lewis acid.[18]

    • Solution: Use a fresh, high-purity Lewis acid. If the substrate contains basic functional groups, consider protecting them before acylation. For example, a hydroxyl group can be protected as an ester.[6]

  • Review Reaction Stoichiometry:

    • Problem: As mentioned, the product ketone forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.[6][13] Using only a catalytic amount may result in an incomplete reaction.

    • Solution: Ensure at least a stoichiometric equivalent of the Lewis acid is used relative to the acylating agent.[13] In some cases, a slight excess may be beneficial.

  • Optimize Reaction Conditions:

    • Problem: The reaction temperature or solvent may not be optimal for your specific substrate.

    • Solution:

      • Temperature: Start with a lower temperature (e.g., 0 °C) and gradually increase it if the reaction is too slow. Monitor the reaction by TLC or GC to find the optimal balance between reaction rate and selectivity.

      • Solvent: If the reaction is sluggish, a change in solvent may be necessary. For instance, switching from a non-polar solvent like dichloromethane to a more polar one like nitrobenzene could alter the reaction's course, but be aware this can also change regioselectivity.[15]

Issue 2: Poor Regioselectivity (Mixture of ortho and para isomers)

While para is usually the major product, obtaining a significant amount of the ortho isomer can complicate purification and reduce the yield of the desired product.

Strategies to Enhance para-Selectivity
StrategyPrincipleExperimental Considerations
Lower Reaction Temperature Increases the kinetic preference for the sterically less hindered para position.Run reactions at 0 °C or even lower (e.g., -20 °C). This may require longer reaction times.
Use a Bulkier Lewis Acid The larger Lewis acid-acylating agent complex enhances steric hindrance at the ortho positions.Compare AlCl₃ with bulkier options like TiCl₄ or solid acid catalysts like zeolites.[19][20]
Use a Bulkier Acylating Agent A larger acylating group will experience greater steric repulsion at the ortho positions.If the synthesis allows, consider using a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride).
Solvent Choice Can influence the effective size of the electrophilic species and transition state energies.Experiment with different solvents. Non-polar solvents often favor the kinetic product.[15] Solvent-free conditions can also provide high selectivity.[16]
Use of Solid Acid Catalysts The defined pore structure of catalysts like zeolites can sterically favor the formation of the linear para isomer.Mordenite and Beta zeolites have shown high para-selectivity in the acylation of anisole.[20][21]
Issue 3: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates side reactions are occurring.

Common Byproducts and Their Causes
  • Demethylated Product: The strong Lewis acid can cleave the methyl ether, forming a phenol. This is more likely at higher temperatures.[10]

    • Solution: Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst.[10][11] Run the reaction at a lower temperature.

  • Di-acylated Product: While the acyl group is deactivating, highly activated anisole derivatives can sometimes undergo a second acylation.[6][22]

    • Solution: Use a stoichiometric amount of the acylating agent, or even a slight sub-stoichiometric amount. Add the acylating agent slowly to the reaction mixture to maintain a low concentration.

  • Products from Rearrangement (less common in acylation): Friedel-Crafts acylation is generally not prone to the carbocation rearrangements seen in alkylation because the acylium ion is resonance-stabilized.[3][9] If such products are observed, it may indicate an alternative reaction pathway is active.

Diagnostic Workflow for Byproduct Formation

ByproductFormation Start Unexpected Byproducts Observed IdentifyByproduct 1. Characterize Byproduct(s) (MS, NMR) Start->IdentifyByproduct Demethylation Demethylation? (Phenolic product) IdentifyByproduct->Demethylation Diacylation Di-acylation? Demethylation->Diacylation No MilderLA Use Milder Lewis Acid Lower Temperature Demethylation->MilderLA Yes Other Other Byproducts Diacylation->Other No ControlStoich Control Stoichiometry Slow Addition of Acylating Agent Diacylation->ControlStoich Yes Reassess Re-evaluate Reaction Mechanism and Reagent Purity Other->Reassess Yes

Caption: Diagnostic workflow for byproduct formation.

III. Experimental Protocols

General Protocol for Para-Selective Acylation of Anisole

This protocol provides a starting point for optimizing the Friedel-Crafts acylation of anisole to favor the para-substituted product, 4-methoxyacetophenone.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the apparatus (e.g., round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser fitted with a drying tube) while still warm and purge with an inert gas (N₂ or Ar).

    • Use anhydrous dichloromethane as the solvent.

    • Use freshly opened, anhydrous aluminum chloride (AlCl₃).

  • Reaction Setup:

    • To the round-bottom flask, add anhydrous AlCl₃ (1.1 equivalents).

    • Add anhydrous dichloromethane to the flask.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • In the addition funnel, prepare a solution of anisole (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Stir at room temperature for an additional 1-3 hours.

    • Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice with concentrated HCl.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to isolate the desired para-isomer.

IV. References

  • Sigma-Aldrich. Friedel–Crafts Acylation. --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. --INVALID-LINK--

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. --INVALID-LINK--

  • Chemistry Steps. The Mechanism of Friedel-Crafts Acylation. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. --INVALID-LINK--

  • BenchChem. Troubleshooting Friedel-Crafts acylation: Catalyst Deactivation. --INVALID-LINK--

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. --INVALID-LINK--

  • Thieme E-Books & E-Journals. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. --INVALID-LINK--

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (2003). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 80(8), 923. --INVALID-LINK--

  • YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. --INVALID-LINK--

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. --INVALID-LINK--

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. --INVALID-LINK--

  • ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). --INVALID-LINK--

  • Der Pharma Chemica. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. --INVALID-LINK--

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. --INVALID-LINK--

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. --INVALID-LINK--

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--

  • Journal of the American Chemical Society. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. --INVALID-LINK--

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. --INVALID-LINK--

  • ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation. --INVALID-LINK--

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. --INVALID-LINK--

  • Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. --INVALID-LINK--

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. --INVALID-LINK--

  • CoLab. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. --INVALID-LINK--

  • ResearchGate. Friedel-Crafts acylation of anisole. --INVALID-LINK--

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. --INVALID-LINK--

  • Chemistry Steps. Ortho, Para, and Meta. --INVALID-LINK--

  • ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. --INVALID-LINK--

  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. --INVALID-LINK--

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. --INVALID-LINK--

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). --INVALID-LINK--

  • RSC Advances. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. --INVALID-LINK--

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. --INVALID-LINK--

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. --INVALID-LINK--

  • Rutgers University. Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. --INVALID-LINK--

  • Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. --INVALID-LINK--

  • NIH National Library of Medicine. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. --INVALID-LINK--

References

Navigating the Nuances of Acidity: A Technical Support Guide for 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-methoxyphenyl)ethanone. This guide is designed to provide in-depth, practical advice on the stability of this compound under acidic conditions. As a versatile building block in organic synthesis, understanding its behavior in acidic media is crucial for successful and reproducible experimental outcomes. This resource, structured in a question-and-answer format, offers troubleshooting guides and frequently asked questions to directly address challenges you may encounter in the laboratory.

I. Understanding the Core Stability Challenge: Acid-Catalyzed Demethylation

The primary stability concern when subjecting this compound to acidic conditions is the cleavage of the methyl ether, leading to the formation of 1-(2-chloro-4-hydroxyphenyl)ethanone. This reaction, an acid-catalyzed nucleophilic substitution, can significantly impact reaction yields and purity if not properly managed.

dot```dot graph "Acid-Catalyzed Demethylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonation" [label="Protonated Ether Intermediate"]; "Nucleophilic_Attack" [label="Nucleophilic Attack\n(e.g., by H₂O or halide)"]; "Demethylation" [label="Demethylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="1-(2-Chloro-4-hydroxyphenyl)ethanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Methanol or Methyl Halide"];

"Start" -> "Protonation" [label=" H⁺ (Acid Catalyst)"]; "Protonation" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Demethylation"; "Demethylation" -> "Product"; "Demethylation" -> "Byproduct"; }

Caption: Workflow for monitoring the stability of this compound.

V. Quantitative Data Insights

Compound Substituents Expected Relative Rate of Demethylation Rationale
AnisoleNoneBaselineReference compound.
4-Methoxyacetophenone4-acetylSlower than anisoleThe electron-withdrawing acetyl group deactivates the ring towards electrophilic attack (protonation).
This compound2-chloro, 4-acetylSlower than 4-methoxyacetophenoneThe additional electron-withdrawing chloro group further deactivates the ring, making protonation of the ether oxygen less favorable.

Note: This table presents a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates will depend on specific experimental conditions.

VI. Concluding Remarks

The stability of this compound under acidic conditions is a critical parameter to consider in experimental design. By understanding the primary degradation pathway of demethylation and the factors that influence its rate, researchers can proactively mitigate this side reaction. Careful control of acid concentration, temperature, and reaction time, coupled with diligent monitoring by chromatographic methods, will enable the successful use of this valuable synthetic intermediate.

VII. References

  • Acid-Catalyzed Cleavage of Aryl-Ether Linkages: A comprehensive review on the mechanisms of acid-catalyzed cleavage of aryl-ether bonds, providing a strong theoretical foundation for understanding the degradation of methoxyphenyl compounds. (ACS Sustainable Chemistry & Engineering)

  • Reactions of Ethers - Acidic Cleavage: An educational resource detailing the SN1 and SN2 mechanisms of ether cleavage under acidic conditions. (Chemistry LibreTexts)

  • Kinetics of the Acid-catalyzed Hydrolysis of Substituted Anisoles: While specific to other substituted anisoles, this type of study provides insight into the kinetic analysis of such reactions. (Journal of the American Chemical Society)

  • Troubleshooting HPLC: A practical guide for troubleshooting common issues in HPLC analysis, which is a key technique for monitoring reaction stability. (Sigma-Aldrich)

  • 2'-Hydroxy-4'-methoxyacetophenone Analysis by HPLC: This application note provides a starting point for developing an HPLC method to separate the starting material from its potential demethylated product. [1](SIELC Technologies)

  • Side Reactions of Acetophenones: A general overview of the reactivity of acetophenones, which can be useful for predicting other potential side reactions. (Various organic chemistry textbooks and resources)

References

Validation & Comparative

A Comparative Guide to 1-(2-Chloro-4-methoxyphenyl)ethanone and Other Acetophenone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic synthesis and drug discovery, acetophenone derivatives serve as foundational scaffolds for a multitude of applications, ranging from medicinal chemistry to materials science.[1] This guide provides an in-depth comparison of 1-(2-Chloro-4-methoxyphenyl)ethanone with other key acetophenone derivatives, offering insights into their synthesis, physicochemical properties, reactivity, and biological significance. The objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to make informed decisions in their work.

Introduction to the Acetophenone Scaffold

Acetophenones are aromatic ketones characterized by an acetyl group attached to a benzene ring. This simple yet versatile structure is a common motif in natural products and serves as a crucial starting material for the synthesis of more complex molecules.[1] The reactivity of the carbonyl group and the susceptibility of the aromatic ring to electrophilic substitution make acetophenones a valuable class of compounds.

Our focus, this compound, presents an interesting case study due to the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the phenyl ring.[2] This unique substitution pattern significantly influences its chemical behavior and potential applications, making a detailed comparison with other derivatives particularly insightful.

Comparative Synthesis: The Friedel-Crafts Acylation

The most common and direct method for synthesizing acetophenone derivatives is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst.[4]

Causality in Experimental Design: Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride or acetic anhydride. The choice of Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is critical.[3] While AlCl₃ is a powerful catalyst, it can sometimes lead to the demethylation of the methoxy group, especially under harsh conditions.[5] Therefore, milder catalysts or carefully controlled reaction temperatures are often preferred. The directing effects of the substituents on the 3-chloroanisole ring are also a key consideration. The methoxy group is an ortho-, para-director, while the chloro group is a weak ortho-, para-director. The steric hindrance from the chloro group favors acylation at the para-position relative to the methoxy group, leading to the desired product.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 3-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.1 eq) to the flask, followed by anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 3-chloroanisole (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Comparative Synthesis Data
DerivativeStarting MaterialCatalystYield (%)Key Considerations
This compound 3-ChloroanisoleAlCl₃~75-85%Potential for demethylation of the methoxy group. Careful temperature control is crucial.
4-Methoxyacetophenone AnisoleAlCl₃>90%Highly activated ring, reaction proceeds readily.[4][6]
2-Chloroacetophenone ChlorobenzeneAlCl₃~60-70%Deactivated ring requires more forcing conditions, potentially leading to side products.

Spectroscopic and Physicochemical Properties

The electronic effects of the substituents are clearly reflected in the spectroscopic and physical properties of these derivatives.

Spectroscopic Analysis

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are indicative of the electron density of the ring. The electron-donating methoxy group in 4-methoxyacetophenone shields the aromatic protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted acetophenone. Conversely, the electron-withdrawing chloro group in 2-chloroacetophenone deshields the protons, shifting them to a lower field. In this compound, the interplay of both substituents results in a more complex splitting pattern and chemical shifts.

¹³C NMR and IR Spectroscopy: The position of the carbonyl carbon signal in the ¹³C NMR spectrum and the C=O stretching frequency in the IR spectrum are also sensitive to the electronic environment. Electron-donating groups lower the carbonyl stretching frequency, while electron-withdrawing groups increase it.

Physicochemical Properties
DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₉ClO₂184.62[7]26-27[7]
4-Methoxyacetophenone C₉H₁₀O₂150.1738-40
2-Chloroacetophenone C₈H₇ClO154.592-4
Acetophenone (unsubstituted) C₈H₈O120.1519-20

Reactivity and Synthetic Applications

The true utility of acetophenone derivatives lies in their reactivity, which allows them to be transformed into a wide array of other valuable compounds.

The Carbonyl Group as a Reactive Hub

The carbonyl group of acetophenones is a key site for a variety of chemical transformations, including:

  • Condensation Reactions: The Claisen-Schmidt condensation with aldehydes to form chalcones is a particularly important reaction, as chalcones themselves are precursors to flavonoids and exhibit a broad range of biological activities.[8][9]

  • Reduction: The carbonyl can be reduced to a secondary alcohol or completely to a methylene group.

  • Oxidation: The Baeyer-Villiger oxidation converts the ketone to an ester.

  • Halogenation: The α-carbon can be halogenated, as seen in the synthesis of α-haloacetophenones, which are themselves valuable synthetic intermediates.[10]

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Materials:

  • This compound

  • Benzaldehyde (or a substituted benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the chosen benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours, during which a precipitate of the chalcone should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Diagram: Claisen-Schmidt Condensation Mechanism

ClaisenSchmidt cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Acetophenone This compound Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Nucleophilic Attack OH_minus OH⁻ OH_minus->Acetophenone Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation Chalcone Chalcone Product Aldol->Chalcone Dehydration (-H₂O) H2O H₂O H2O->Alkoxide SAR cluster_substituents Substituent Effects on Ring B cluster_activity Potential Biological Activities Acetophenone Acetophenone Core Carbonyl Group Aromatic Ring Methoxy Methoxy Group (-OCH₃) Electron-donating Increases antioxidant activity Acetophenone:f2->Methoxy Modifies electronic properties Chloro Chloro Group (-Cl) Electron-withdrawing Increases lipophilicity Acetophenone:f2->Chloro Modifies lipophilicity & electronics Hydroxy Hydroxy Group (-OH) Hydrogen bond donor/acceptor Crucial for target binding Acetophenone:f2->Hydroxy Introduces H-bonding Antioxidant Antioxidant Methoxy->Antioxidant Antimicrobial Antimicrobial Chloro->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Hydroxy->Enzyme_Inhibition Anticancer Anticancer Antimicrobial->Anticancer

References

A Spectroscopic Guide to Differentiating Isomers of 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, medicinal chemistry, and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's function, efficacy, and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit profoundly different biological activities and physical properties. This guide presents a comprehensive spectroscopic comparison of 1-(2-Chloro-4-methoxyphenyl)ethanone and its key structural isomers.

The focus of this analysis is to provide researchers, scientists, and drug development professionals with a practical, data-driven framework for unambiguously identifying these specific isomers. By leveraging the distinct signatures generated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the subtle yet significant structural variations. This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to make informed analytical decisions.

Isomer Overview: The Subjects of Analysis

The primary compound of interest is This compound . For a robust comparison, we will analyze it alongside two common and structurally relevant isomers: a positional isomer, 1-(3-Chloro-4-methoxyphenyl)ethanone , and a functional group isomer, 2-Chloro-1-(4-methoxyphenyl)ethanone . The molecular formula for all three is C₉H₉ClO₂, with a molecular weight of approximately 184.62 g/mol [1][2].

G cluster_0 This compound cluster_1 1-(3-Chloro-4-methoxyphenyl)ethanone cluster_2 2-Chloro-1-(4-methoxyphenyl)ethanone node_A node_A node_B node_B node_C node_C

Caption: Chemical structures of the primary isomers under review.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for differentiating positional isomers, as the chemical environment of each proton and carbon nucleus generates a unique and predictable signal.

Expertise & Experience: Why NMR Excels

The predictive power of NMR lies in the principles of shielding and deshielding. The electron-withdrawing or -donating nature of substituents (Cl, OCH₃, COCH₃) alters the electron density around adjacent nuclei on the aromatic ring. This, combined with through-bond spin-spin coupling, creates a unique fingerprint for each isomer's aromatic region in the ¹H NMR spectrum and a distinct set of chemical shifts in the ¹³C NMR spectrum. For instance, a proton ortho to the strongly electron-withdrawing acetyl group will be shifted significantly downfield compared to a proton ortho to the electron-donating methoxy group.

¹H NMR Spectral Comparison

The most telling differences between the isomers appear in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern dictates the multiplicity (splitting) of the signals.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Differentiator
This compound H-3~6.95Doublet (d)Three distinct aromatic signals with specific coupling.
H-5~7.00Doublet of Doublets (dd)
H-6~7.70Doublet (d)
-OCH₃~3.90Singlet (s)
-COCH₃~2.60Singlet (s)
1-(3-Chloro-4-methoxyphenyl)ethanone H-2~7.90Doublet (d)A singlet from H-2, which has no adjacent protons.
H-5~6.95Doublet (d)
H-6~7.85Doublet of Doublets (dd)
-OCH₃~3.95Singlet (s)
-COCH₃~2.55Singlet (s)
2-Chloro-1-(4-methoxyphenyl)ethanone H-2', H-6' (ortho to C=O)~7.95Doublet (d)Symmetrical A₂B₂ pattern in the aromatic region.
H-3', H-5' (ortho to OCH₃)~7.00Doublet (d)
-OCH₃~3.88Singlet (s)
-COCH₂Cl~4.70Singlet (s)Absence of a -COCH₃ signal; presence of a downfield -CH₂Cl signal.

Note: Predicted chemical shifts are based on established substituent effects and data from similar compounds. Actual values may vary slightly based on solvent and spectrometer frequency.[3][4]

¹³C NMR Spectral Comparison

¹³C NMR provides complementary data, particularly for the quaternary (non-protonated) carbons and the carbonyl carbon. The chemical shifts are highly sensitive to the electronic effects of the substituents.

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Key Differentiator
This compound C=O~196The unique set of six aromatic carbon signals.
Aromatic Carbons6 signals between 115-165
-OCH₃~56
-COCH₃~29
1-(3-Chloro-4-methoxyphenyl)ethanone C=O~195Different chemical shifts for the aromatic carbons compared to the 2-chloro isomer.
Aromatic Carbons6 signals between 112-162
-OCH₃~56
-COCH₃~29
2-Chloro-1-(4-methoxyphenyl)ethanone C=O~190Fewer aromatic signals due to symmetry.
Aromatic Carbons4 signals between 114-164
-OCH₃~55
-COCH₂Cl~46Presence of a -CH₂Cl signal instead of a -CH₃ signal.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing positional isomers.

Expertise & Experience: Interpreting Vibrational Frequencies

All three isomers will exhibit characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, the C-O stretch of the methoxy group, and aromatic C=C stretches. The primary value of IR is to quickly confirm that the compound belongs to the correct chemical class. Subtle shifts in the C=O stretching frequency can sometimes be observed due to electronic effects from the ring substituents, but these are often too small to be diagnostic on their own. The C-Cl stretch is often weak and falls in the fingerprint region, making it difficult to assign definitively.

Functional GroupWavenumber (ν, cm⁻¹)Expected Observation
C=O Stretch (Ketone)~1670 - 1690Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
C-O-C Stretch (Aryl Ether)~1250 - 1270 (asymmetric)Strong absorption.
~1020 - 1040 (symmetric)Moderate absorption.
Aromatic C=C Stretch~1600, ~1500, ~1450Multiple sharp bands of varying intensity.
C-H Stretch (Aromatic)> 3000Weak to moderate bands.
C-H Stretch (Aliphatic)< 3000Weak to moderate bands from methyl/methylene groups.
C-Cl Stretch~700-800Often weak and in the complex fingerprint region.

The most significant IR difference will be for 2-Chloro-1-(4-methoxyphenyl)ethanone , which may show clearer C-H stretching bands associated with the -CH₂Cl group around 2950-3000 cm⁻¹. However, its vapor phase IR spectrum is available for direct comparison[5][6].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expertise & Experience: The Chlorine Isotope Signature

A hallmark of any chlorine-containing compound in MS is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two peaks for the molecular ion: an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1. For our isomers, we expect to see molecular ion peaks at m/z 184 (for C₉H₉³⁵ClO₂) and m/z 186 (for C₉H₉³⁷ClO₂). The presence of this pattern is a self-validating confirmation of a monochlorinated compound.

While all isomers will have the same molecular weight, their fragmentation patterns upon ionization will differ, providing the basis for differentiation.

CompoundExpected Molecular Ion (m/z)Key Fragmentation Pathways (Predicted)
This compound & 1-(3-Chloro-4-methoxyphenyl)ethanone 184/186Loss of methyl radical (-•CH₃) from the acetyl group: m/z 169/171 (base peak)
Loss of acetyl group (-•COCH₃): m/z 141/143
Further fragmentation of the substituted benzoyl cation.
2-Chloro-1-(4-methoxyphenyl)ethanone 184/186Loss of chloromethyl radical (-•CH₂Cl): m/z 135 (likely base peak, methoxybenzoyl cation)
Loss of chlorine radical (-•Cl): m/z 149
Alpha-cleavage is highly favored, making the fragmentation distinct from the other isomers.

The NIST WebBook provides the electron ionization mass spectrum for 1-(3-chloro-4-methoxyphenyl)-ethanone, which can be used as a reference standard[2].

Experimental Protocols & Workflow

Mandatory Visualization: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Weigh Isomer Sample (5-10 mg for NMR, <1 mg for others) solv Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, MeOH for MS) prep->solv nmr ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) solv->nmr ir FTIR Analysis (KBr pellet or thin film) solv->ir ms Mass Spectrometry (EI or ESI source) solv->ms interp_nmr Analyze Chemical Shifts, Multiplicity, & Coupling nmr->interp_nmr interp_ir Identify Functional Group Frequencies ir->interp_ir interp_ms Determine M⁺, Isotope Pattern, & Fragmentation ms->interp_ms compare Compare Spectra of Isomers interp_nmr->compare interp_ir->compare interp_ms->compare identify Unambiguous Isomer Identification compare->identify

Caption: A generalized workflow for the spectroscopic comparison of isomers.

NMR Spectroscopy Protocol

This protocol is a generalized procedure for acquiring high-quality NMR spectra[7][8].

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for a 0.00 ppm reference).

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition (400 MHz or higher spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

IR Spectroscopy Protocol

This protocol outlines the standard procedure for solid sample analysis via FTIR[9].

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (~1 mg) of the sample into an agate mortar.

    • Add approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

This is a general procedure for analysis via a GC-MS system with an EI source[7].

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

    • The molecules are bombarded with high-energy electrons (typically 70 eV) in the Electron Ionization (EI) source, causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While IR and Mass Spectrometry are invaluable for confirming functional groups and molecular weight, NMR spectroscopy stands as the unequivocal method for differentiating the positional and functional isomers of this compound . The unique splitting patterns and chemical shifts in the ¹H NMR spectrum, supported by the distinct carbon signals in the ¹³C NMR spectrum, provide a definitive structural fingerprint for each isomer. The most telling distinction is the symmetrical A₂B₂ aromatic pattern and the downfield -COCH₂Cl signal for 2-Chloro-1-(4-methoxyphenyl)ethanone , versus the complex, non-symmetrical aromatic patterns of the ring-chlorinated isomers. A combined, multi-technique approach as outlined in this guide ensures a self-validating and trustworthy structural elucidation, which is the cornerstone of scientific integrity in chemical and pharmaceutical research.

References

A Comparative Guide to the Biological Activities of Compounds Derived from 2'-Chloro-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a versatile foundation for the synthesis of a myriad of biologically active compounds. The strategic placement of various functional groups on the acetophenone ring can profoundly influence the pharmacological properties of its derivatives. This guide focuses on compounds derived from 2'-Chloro-4'-methoxyacetophenone, a readily available synthetic intermediate. The presence of a chloro group at the 2'-position and a methoxy group at the 4'-position offers unique electronic and steric properties that can be exploited to generate novel therapeutic agents.

This technical guide provides a comparative analysis of the principal classes of compounds synthesized from 2'-Chloro-4'-methoxyacetophenone: chalcones, pyrazolines, and Schiff bases. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from literature on structurally related analogues. Detailed experimental protocols for key biological assays are also provided to facilitate the evaluation of new derivatives.

The Core Scaffold: 2'-Chloro-4'-methoxyacetophenone

2'-Chloro-4'-methoxyacetophenone is an aromatic ketone that serves as a crucial starting material for various condensation reactions. Its structure allows for the generation of diverse molecular frameworks with significant potential in drug discovery.

Chalcones: Promising Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of compounds synthesized from acetophenones. They are recognized for their broad spectrum of biological activities, particularly their potential as anticancer agents.[1] The synthesis of chalcones from 2'-Chloro-4'-methoxyacetophenone is typically achieved through a Claisen-Schmidt condensation with a substituted benzaldehyde.[2]

Comparative Anticancer Activity

While specific data for a wide range of chalcones derived directly from 2'-Chloro-4'-methoxyacetophenone is limited in publicly available literature, we can draw valuable insights from structurally similar compounds. For instance, a chalcone synthesized from 4-methoxyacetophenone and 2-chloro-benzaldehyde, which shares key structural features with our target derivatives, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines.[3]

Table 1: Cytotoxic Activity of a Structurally Related Chalcone Derivative [3]

CompoundCancer Cell LineCancer TypeIC50 (µg/mL)
3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenoneA549Lung Carcinoma>100
PC3Prostate Cancer>100
MCF-7Breast Adenocarcinoma>100
HT-29Colorectal Adenocarcinoma>100
WRL68Liver Cancer>100

IC50: The half-maximal inhibitory concentration.

It is important to note that the specific substitution pattern on both aromatic rings of the chalcone scaffold plays a critical role in determining the cytotoxic potency and selectivity. Further synthesis and evaluation of a library of chalcones derived from 2'-Chloro-4'-methoxyacetophenone are warranted to establish a clear structure-activity relationship (SAR).

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4][5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Treat cells with compounds for 24-72h A->C B Prepare serial dilutions of chalcone derivatives B->C D Add MTT solution and incubate for 4h C->D E Add DMSO to dissolve formazan crystals D->E F Measure absorbance at 490 nm E->F G Calculate % cell viability F->G H Determine IC50 value G->H

MTT assay workflow for cytotoxicity assessment.

Schiff Bases: Exploring Antimicrobial Potential

Schiff bases, characterized by an imine or azomethine group (-C=N-), are another important class of compounds readily synthesized from 2'-Chloro-4'-methoxyacetophenone through condensation with primary amines. These compounds have been extensively studied for their diverse biological activities, including their antimicrobial properties.[1]

Comparative Antimicrobial Activity

Direct antimicrobial data for Schiff bases derived from 2'-Chloro-4'-methoxyacetophenone is not extensively reported. However, studies on Schiff bases derived from other substituted acetophenones provide a valuable framework for comparison. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.[7]

Table 2: Representative MIC Values for Structurally Related Schiff Base Derivatives [7]

Compound ClassBacterial StrainMIC (µg/mL)
Schiff bases from benzaldehyde derivativesEscherichia coli62.5 - 250
Staphylococcus aureus62.5
Schiff bases from anisaldehyde derivativesEscherichia coli250
Staphylococcus aureus62.5

MIC: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data suggests that substitutions on the aromatic rings of the Schiff base scaffold significantly influence the antimicrobial spectrum and potency. The presence of chloro and methoxy groups in derivatives from 2'-Chloro-4'-methoxyacetophenone could lead to compounds with interesting and potent antimicrobial profiles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[8][9]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the Schiff base derivatives in a 96-well microtiter plate containing MHB.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Schiff bases in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no growth (MIC) E->F

Broth microdilution workflow for MIC determination.

Pyrazolines: Modulators of Inflammation

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from chalcones through a cyclization reaction with hydrazine or its derivatives.[10] Pyrazoline derivatives have demonstrated a wide range of pharmacological activities, including notable anti-inflammatory effects.[11][12]

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoline derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and allows for the assessment of a compound's ability to reduce edema.[13][14] While specific data for pyrazolines derived from 2'-Chloro-4'-methoxyacetophenone is scarce, studies on other pyrazoline analogues have shown significant anti-inflammatory activity.[15][16]

Table 3: Representative In Vivo Anti-inflammatory Activity of Pyrazoline Derivatives

Compound ClassAnimal ModelDoseEdema Inhibition (%)Reference
Pyrazole-pyrazoline derivativesCarrageenan-induced rat paw edema10 mg/kg28.6 - 30.9[15]
Pyrazole analoguesCarrageenan-induced rat paw edema10 mg/kgSignificant inhibition[17]

The percentage of edema inhibition is a key parameter to compare the efficacy of different compounds against a standard anti-inflammatory drug like indomethacin or diclofenac.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening potential anti-inflammatory agents.[18][19]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazoline derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Paw_Edema_Workflow A Administer test compound/vehicle to rodents B Inject carrageenan into the hind paw A->B 1 hour post-administration C Measure paw volume at different time points B->C 1, 2, 3, 4 hours post-injection D Calculate % edema inhibition C->D

Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The derivatives of 2'-Chloro-4'-methoxyacetophenone, including chalcones, Schiff bases, and pyrazolines, represent promising scaffolds for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. This guide has provided a comparative overview of their potential biological activities, drawing upon data from structurally related compounds, and has detailed the essential experimental protocols for their evaluation.

The presence of the chloro and methoxy substituents on the core acetophenone ring is expected to modulate the biological activity of these derivatives. However, a significant opportunity exists for further research to synthesize and screen a focused library of compounds derived directly from 2'-Chloro-4'-methoxyacetophenone. Such studies will be crucial for establishing definitive structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The protocols and comparative data presented herein provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high purity and yield is paramount. 1-(2-Chloro-4-methoxyphenyl)ethanone is a valuable building block, and its efficient synthesis is a subject of considerable interest.[1][2][3] This guide provides a comparative analysis of various catalytic systems for the synthesis of this ketone, primarily through the Friedel-Crafts acylation of 3-chloroanisole. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide detailed experimental protocols for key methodologies.

The Synthetic Challenge: Friedel-Crafts Acylation of 3-Chloroanisole

The most direct route to this compound is the Friedel-Crafts acylation of 3-chloroanisole with an acylating agent such as acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[4][5][6][7] The methoxy group (-OCH3) is an activating, ortho-para directing group, while the chlorine atom (-Cl) is a deactivating, ortho-para directing group. The interplay of these directing effects influences the regioselectivity of the acylation.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is critical in Friedel-Crafts acylation, influencing not only the reaction rate and yield but also the environmental impact and economic viability of the process. Below is a comparative overview of commonly employed catalysts.

Conventional Lewis Acids

Traditional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) have been the workhorses for Friedel-Crafts acylation for over a century.[5][8]

  • Aluminum Chloride (AlCl₃): While highly effective in promoting the reaction, AlCl₃ suffers from several drawbacks. It is required in stoichiometric amounts because it forms a complex with the product ketone, necessitating a hydrolytic workup that generates significant acidic waste.[9][10] Furthermore, its high reactivity can lead to side reactions, including the potential demethylation of the methoxy group on the anisole ring.[11]

  • Ferric Chloride (FeCl₃) and Zinc Chloride (ZnCl₂): These are milder Lewis acids compared to AlCl₃ and can offer improved selectivity.[8][11] They are often used when a less reactive catalyst is desired to minimize side reactions.

Table 1: Performance of Conventional Lewis Acids in Friedel-Crafts Acylation

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to RT1-2High (typically >90)[12]
FeCl₃Propionyl ChlorideDichloromethaneRT0.25~90 (for anisole)[13]
ZnCl₂Acetic AnhydrideNitrobenzene1385Moderate[14]
Solid Acid Catalysts: The "Green" Alternative

In recent years, there has been a significant shift towards the use of solid acid catalysts to address the environmental concerns associated with traditional Lewis acids.[15] These catalysts offer advantages such as ease of separation, reusability, and reduced waste generation.

  • Zeolites: These microporous aluminosilicates, such as mordenite, have shown excellent activity and selectivity in Friedel-Crafts acylations.[8][16] Their shape-selective nature can favor the formation of the desired para-isomer. Studies on the acylation of anisole with acetic anhydride using mordenite zeolite have demonstrated high conversion and selectivity to 4-methoxyacetophenone, with the catalyst being reusable for multiple cycles.[16]

  • Clay Catalysts: Montmorillonite K10, a type of clay, can be used as a solid acid catalyst. Its activity can be enhanced by impregnation with Lewis acids like FeCl₃.[14] This supported catalyst combines the advantages of a heterogeneous system with the catalytic activity of the Lewis acid.

  • Other Solid Acids: Phosphotungstic acid and other heteropoly acids have also been explored as efficient and reusable catalysts for Friedel-Crafts acylation under solvent-free conditions.[17]

Table 2: Performance of Solid Acid Catalysts in Friedel-Crafts Acylation of Anisole (as a model substrate)

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Mordenite (MOR(110))Acetic AnhydrideAcetic Acid1202>99[16]
FeCl₃ on K-10 ClayAcetic AnhydrideNitrobenzene1385~85[14]
ZrPWAcetyl ChlorideSolvent-free1305~80[17]

Mechanistic Insight: The Role of the Catalyst

The fundamental role of the catalyst in Friedel-Crafts acylation is to generate a highly electrophilic acylium ion from the acylating agent.[4][7][18]

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Liberation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C=O]⁺[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Ar-H Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex + [R-C=O]⁺ Product_Complex Ar-CO-R • AlCl₃ Sigma_Complex->Product_Complex - H⁺ Final_Product Ar-CO-R Product_Complex->Final_Product + H₂O (workup)

Figure 1: Generalized mechanism of Friedel-Crafts Acylation.

In the case of solid acid catalysts like zeolites, the reaction is believed to occur within the pores of the material, where the Brønsted or Lewis acid sites activate the acylating agent.[19]

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (Conventional Method)

This protocol is a general procedure adapted from typical Friedel-Crafts acylation reactions.[12]

Materials:

  • 3-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (conc.)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel.

  • After the addition is complete, add a solution of 3-chloroanisole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Synthesis using a Reusable Solid Acid Catalyst (Greener Approach)

This protocol is a generalized procedure based on the use of zeolite catalysts.[16][17]

Materials:

  • 3-Chloroanisole

  • Acetic anhydride

  • Mordenite zeolite catalyst (activated)

  • Acetic acid (solvent)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloroanisole (1.0 equivalent), acetic anhydride (1.5 equivalents), activated mordenite zeolite catalyst, and acetic acid as the solvent.

  • Heat the reaction mixture to reflux (around 120-130 °C) with vigorous stirring for 2-5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration and wash it with ethyl acetate. The catalyst can be washed, dried, and calcined for reuse.

  • The filtrate is then worked up by neutralizing the acetic acid with a base, followed by extraction with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Mix Reactants and Catalyst (3-Chloroanisole, Acylating Agent, Catalyst, Solvent) B Heat to Reaction Temperature with Stirring A->B C Monitor Progress (TLC/GC) B->C D Cool to Room Temperature C->D E Filter to Recover Catalyst D->E F Wash Catalyst for Reuse E->F G Product Extraction from Filtrate E->G H Purification (Distillation/Recrystallization) G->H

Figure 2: General experimental workflow for solid acid catalyzed acylation.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation offers a variety of catalytic options, each with its own set of advantages and disadvantages. While traditional Lewis acids like AlCl₃ provide high yields, they are associated with significant environmental and process-related drawbacks. The development of solid acid catalysts, such as zeolites and supported metal chlorides, represents a significant advancement towards greener and more sustainable chemical manufacturing. These catalysts offer the potential for high selectivity, ease of handling, and reusability, making them attractive alternatives for industrial applications. The choice of the optimal catalyst will depend on a careful consideration of factors such as cost, desired purity, and environmental impact.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of active pharmaceutical ingredients (APIs), intermediates, and metabolites is paramount. 1-(2-Chloro-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a key building block in the synthesis of various chemical entities. Its characterization is a critical quality control step, and mass spectrometry (MS) stands as a premier analytical technique for this purpose due to its unparalleled sensitivity and structural diagnostic capabilities.

This guide provides an in-depth comparison of the fragmentation behavior of this compound under two of the most common ionization regimes: energetic Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). We will explore the mechanistic rationale behind the observed fragmentation patterns, present detailed experimental protocols, and compare the informational output of these techniques against other analytical methods.

Molecular Structure and Properties

Before delving into its fragmentation, understanding the molecule is essential.

  • IUPAC Name: this compound

  • Synonyms: 2'-Chloro-4'-methoxyacetophenone[1]

  • Molecular Formula: C₉H₉ClO₂[2]

  • Monoisotopic Mass: 184.0291 Da (³⁵Cl isotope), 186.0262 Da (³⁷Cl isotope)

The structure features an acetyl group attached to a benzene ring, which is substituted with a chlorine atom and a methoxy group. These features—the carbonyl group, the aromatic ring, and the halogen/ether substituents—are the primary drivers of its fragmentation behavior.

Part 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[3] This makes it exceptionally powerful for structural elucidation and for creating searchable library spectra.

Principle of EI Fragmentation

In the EI source, high-energy electrons (~70 eV) bombard the analyte molecule, ejecting an electron to form an energetically unstable radical cation, the molecular ion (M⁺•).[4][5] This excess energy causes the M⁺• to rapidly break apart into a cascade of smaller fragment ions and neutral radicals. The fragmentation of aromatic ketones like this one is dominated by cleavage at the bonds adjacent to the carbonyl group, a process known as α-cleavage.[6][7][8]

Predicted Fragmentation Pathway of this compound

The molecular ion (M⁺•) will have an m/z of 184 (for ³⁵Cl) and a smaller M+2 peak at m/z 186 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

The primary fragmentation events are predicted as follows:

  • α-Cleavage (Loss of Methyl Radical): The most favorable cleavage is the loss of the methyl radical (•CH₃), which is a very stable radical. This yields the highly resonance-stabilized 2-chloro-4-methoxybenzoyl cation. This fragment is often the most abundant ion in the spectrum (the base peak).[9][10]

  • α-Cleavage (Loss of Benzoyl Radical): Less favorable is the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the formation of an acylium ion (CH₃CO⁺).

  • Secondary Fragmentation: The primary benzoyl cation can undergo further fragmentation, most commonly by losing a molecule of carbon monoxide (CO), a stable neutral loss. Subsequent losses from the aromatic ring, such as the chlorine radical (•Cl) or formaldehyde (CH₂O) from the methoxy group, are also possible.

Key Fragment Ions in EI-MS
m/z (for ³⁵Cl)Proposed Structure/FormulaFragmentation Pathway Description
184[C₉H₉ClO₂]⁺•Molecular Ion (M⁺•)
169[C₈H₆ClO₂]⁺Base Peak. Loss of methyl radical (•CH₃) via α-cleavage. Formation of the 2-chloro-4-methoxybenzoyl cation.
141[C₇H₆ClO]⁺Loss of carbon monoxide (CO) from the m/z 169 fragment.
43[C₂H₃O]⁺Formation of the acylium ion (CH₃CO⁺) via α-cleavage.

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M⁺•) m/z = 184/186 F169 2-Chloro-4-methoxybenzoyl cation [C₈H₆ClO₂]⁺ m/z = 169/171 M->F169 - •CH₃ (α-cleavage) (Most Favorable) F43 Acylium ion [C₂H₃O]⁺ m/z = 43 M->F43 - [C₇H₆ClO]• (α-cleavage) F141 [C₇H₆ClO]⁺ m/z = 141/143 F169->F141 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for acquiring high-quality EI mass spectra.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes. Causality: This program ensures good separation from solvent and impurities while providing a sharp peak shape for the analyte.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV. Causality: This is the standard energy used to generate reproducible spectra that are comparable to established libraries like NIST.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Verify the presence of the molecular ion (m/z 184/186) and the predicted base peak (m/z 169/171).

Part 2: Electrospray Ionization (ESI) Fragmentation Analysis

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through Collision-Induced Dissociation (CID).

Principle of ESI-CID Fragmentation

In the ESI source, the analyte solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For our analyte, this will primarily form the even-electron protonated molecule, [M+H]⁺.

This stable ion is then selected in the first stage of the mass spectrometer and passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). The kinetic energy of the ion is increased, causing it to collide with the gas molecules. These collisions convert kinetic energy into internal energy, which induces fragmentation. Fragmentation of even-electron ions typically proceeds via the loss of stable, neutral molecules.[3][11]

Predicted Fragmentation Pathway of [M+H]⁺

The protonated molecule, [M+H]⁺, will have an m/z of 185 (for ³⁵Cl) and an M+2 peak at m/z 187 (for ³⁷Cl). Protonation is most likely to occur on the carbonyl oxygen, the most basic site.

  • Loss of Methane: A common fragmentation pathway for protonated methoxy-substituted aromatics can involve the loss of methane (CH₄). This is less common than other pathways but possible.

  • Loss of Formaldehyde: A rearrangement can lead to the loss of neutral formaldehyde (CH₂O) from the methoxy group.

  • Loss of Water: If any residual in-source energy or a complex rearrangement occurs, the loss of water (H₂O) is a possibility, though less direct.

  • Formation of Acylium Ion: Similar to EI, cleavage of the C-C bond can occur, but instead of losing a methyl radical, it would likely involve rearrangement and loss of neutral methane to form the benzoyl cation at m/z 169.

Key Product Ions in ESI-MS/MS
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway Description
185/187169/171CH₄Loss of methane from the protonated molecule.
185/187155/157CH₂OLoss of formaldehyde from the methoxy group.
169/171141/143COSecondary fragmentation of the benzoyl cation.

Diagram: Predicted ESI-CID Fragmentation Workflow

ESI_Workflow cluster_0 Mass Spectrometer Q1 Quadrupole 1 (Q1) Isolates [M+H]⁺ m/z = 185/187 Q2 Collision Cell (q2) Fragments [M+H]⁺ with N₂ or Ar gas Q1->Q2 Selected Precursor Q3 Quadrupole 3 (Q3) Scans Product Ions Q2->Q3 Fragment Ions Detector Detector Q3->Detector Sample Analyte + Solvent ESI ESI Source Forms [M+H]⁺ Sample->ESI ESI->Q1

Caption: Experimental workflow for ESI-MS/MS (Product Ion Scan) analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • MS1 Scan: Scan from m/z 100-300 to find the [M+H]⁺ ion at m/z 185.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: m/z 185.

      • Collision Energy: Ramp from 10 to 40 eV. Causality: Ramping the collision energy allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a comprehensive fragmentation spectrum.

Part 3: Comparative Analysis

Comparison: EI vs. ESI-CID Fragmentation
FeatureElectron Ionization (EI)ESI with Collision-Induced Dissociation (CID)
Primary Ion M⁺• (Radical Cation)[M+H]⁺ (Even-Electron Ion)
Molecular Weight Info Molecular ion peak (m/z 184) often visible.Protonated molecule peak (m/z 185) is typically the base peak in MS1.
Fragmentation Extensive, spontaneous, high-energy.Controlled, induced by collisions, lower-energy.
Mechanism Radical-driven (α-cleavage).Charge-driven (loss of neutral molecules).
Key Fragment m/z 169 (Loss of •CH₃)m/z 169 (Loss of CH₄) or m/z 155 (Loss of CH₂O)
Reproducibility Highly reproducible, excellent for library matching.Can vary with instrument type and collision energy.
Typical Instrument Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Best For Volatile, thermally stable compounds; unknown identification via libraries.Non-volatile, polar, thermally labile compounds; targeted analysis.
Comparison with Other Analytical Techniques

Mass spectrometry provides molecular weight and fragmentation data, which is complementary to other structural elucidation techniques.

TechniqueInformation ProvidedStrengths for this AnalyteLimitations
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, confirms molecular formula, identifies substructures.Cannot define stereochemistry or precise isomer connectivity.
NMR Spectroscopy Carbon-hydrogen framework, connectivity of atoms (¹H, ¹³C, COSY, HSQC).Unambiguously determines the substitution pattern on the aromatic ring.Lower sensitivity than MS, requires pure sample, larger sample amount.
FTIR Spectroscopy Presence of functional groups (C=O, C-O, C-Cl, aromatic C-H).Quickly confirms presence of carbonyl (~1680 cm⁻¹) and ether groups.Provides limited information on the overall molecular structure.

Conclusion

The mass spectrometric analysis of this compound offers a powerful means of structural confirmation. Electron Ionization provides a rich, library-searchable fragmentation pattern dominated by α-cleavage to yield a characteristic base peak at m/z 169. In contrast, Electrospray Ionization provides clear molecular weight information via the protonated molecule at m/z 185, with controlled MS/MS fragmentation proceeding through neutral losses. The choice between these techniques depends on the analytical goal: EI for broad, unknown identification and ESI for targeted, sensitive analysis of complex mixtures. For unequivocal structure elucidation, a combined approach utilizing mass spectrometry alongside NMR and FTIR is the gold standard, providing a complete and validated characterization of the molecule.

References

A Comparative Guide to Validated Analytical Methods for 2'-Chloro-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of validated analytical methodologies for the quantification and purity assessment of 2'-Chloro-4'-methoxyacetophenone. As a key intermediate in pharmaceutical synthesis, ensuring the accurate and reliable analysis of this compound is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to provide a foundational understanding of the rationale behind method selection, development, and validation, empowering researchers to implement robust analytical strategies.

Introduction to 2'-Chloro-4'-methoxyacetophenone and its Analytical Challenges

2'-Chloro-4'-methoxyacetophenone (CAS No: 41068-36-4) is an aromatic ketone with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2] Its synthesis, typically via Friedel-Crafts acylation of 3-chloroanisole with an acetylating agent, can lead to the formation of process-related impurities, most notably positional isomers. The presence of the chloro and methoxy functional groups on the aromatic ring dictates its chromatographic behavior and potential degradation pathways.

The primary analytical challenges lie in developing methods that are not only accurate and precise but also specific enough to separate 2'-Chloro-4'-methoxyacetophenone from its potential impurities and degradation products. This guide will focus on the two most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar, non-volatile compounds like 2'-Chloro-4'-methoxyacetophenone. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Design

A successful HPLC method for 2'-Chloro-4'-methoxyacetophenone must achieve a delicate balance between retention, resolution, and analysis time. The choice of stationary phase, mobile phase composition, and detector are critical.

  • Stationary Phase: A C18 (octadecylsilane) column is the recommended starting point due to its hydrophobicity, which provides good retention for aromatic ketones.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for such analyses. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The aromatic nature of 2'-Chloro-4'-methoxyacetophenone makes it an excellent candidate for UV detection. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, aiding in peak identification and purity assessment.

Proposed HPLC Method and Validation Strategy

The following proposed HPLC method is based on established principles for the analysis of similar aromatic ketones and should be fully validated according to International Council for Harmonisation (ICH) guidelines.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for aromatic ketones.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA good starting point for achieving optimal retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detector PDA at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Experimental Protocol: HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following steps outline the validation of the proposed HPLC method in accordance with ICH Q2(R1) guidelines.

1. Specificity and Forced Degradation: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Prepare a solution of 2'-Chloro-4'-methoxyacetophenone.

    • Prepare solutions containing potential impurities (e.g., positional isomers if available).

    • Conduct forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4]

    • Inject the stressed samples and a mixed solution of the analyte and impurities into the HPLC system.

  • Acceptance Criteria: The peak for 2'-Chloro-4'-methoxyacetophenone should be well-resolved from all other peaks (impurities and degradants), and the peak purity should be confirmed using the PDA detector.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions of 2'-Chloro-4'-methoxyacetophenone over a concentration range of 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte with three different concentration levels of the standard (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Table 2: Summary of HPLC Method Validation Parameters (as per ICH Guidelines)

Validation ParameterAcceptance Criteria
Specificity Well-resolved peaks, no interference from degradants or impurities.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of ~3:1
LOQ Signal-to-Noise Ratio of ~10:1 with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

GC-MS is an excellent alternative or complementary technique to HPLC, particularly for the analysis of volatile and semi-volatile compounds. It offers superior separation efficiency for volatile compounds and provides structural information from the mass spectra, aiding in the definitive identification of unknown impurities.

Rationale for Method Design

The success of a GC-MS method hinges on the volatility and thermal stability of the analyte, as well as the choice of the capillary column and instrument parameters.

  • Volatility and Thermal Stability: 2'-Chloro-4'-methoxyacetophenone is sufficiently volatile and thermally stable for GC analysis.

  • Capillary Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a good choice for separating aromatic compounds.

  • Injection Mode: Splitless injection is recommended for trace analysis of impurities, while a split injection is suitable for the assay of the main component.

  • Detection: Mass spectrometry provides both quantitative data (from the total ion chromatogram or extracted ion chromatogram) and qualitative data (from the mass spectrum).

Proposed GC-MS Method and Validation Strategy

The following proposed GC-MS method can be used for the identification and quantification of 2'-Chloro-4'-methoxyacetophenone and its volatile impurities.

Table 3: Proposed GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column for the separation of a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Splitless (for impurity analysis) or Split 50:1 (for assay)To accommodate different concentration levels.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA typical temperature program to separate compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Mass Range 40 - 400 amuCovers the molecular weight of the analyte and its expected fragments.
Experimental Protocol: GC-MS Method Validation

The validation of the GC-MS method follows similar principles to the HPLC validation, with some specific considerations for the technique.

1. Specificity:

  • Procedure: Analyze the analyte, potential impurities, and stressed samples to demonstrate that the chromatographic peaks of interest are well-separated and that there is no co-elution. The mass spectra of the peaks can be used to confirm their identity.

  • Acceptance Criteria: The target analyte peak should be chromatographically resolved from other components, and its mass spectrum should match that of a reference standard.

2. Linearity, Accuracy, and Precision:

  • Procedure and Acceptance Criteria: These are determined in a similar manner to the HPLC method, by analyzing standard solutions at different concentrations and spiked samples.

3. LOD and LOQ:

  • Procedure and Acceptance Criteria: Determined based on the signal-to-noise ratio of the chromatographic peak in the total ion chromatogram or a specific extracted ion chromatogram.

Method Comparison and Selection

The choice between HPLC and GC-MS will depend on the specific analytical needs.

Table 4: Comparison of HPLC and GC-MS for the Analysis of 2'-Chloro-4'-methoxyacetophenone

FeatureHPLC-UV/PDAGC-MS
Principle Partition chromatographyGas-phase separation based on volatility and interaction with stationary phase
Applicability Non-volatile and thermally stable compoundsVolatile and thermally stable compounds
Specificity Good, enhanced with PDAExcellent, definitive identification with MS
Sensitivity GoodExcellent, especially in Selected Ion Monitoring (SIM) mode
Sample Preparation Simple dissolutionMay require derivatization for non-volatile compounds (not necessary for the target analyte)
Instrumentation Cost ModerateHigher
Primary Use Routine QC, assay, and impurity profilingImpurity identification, analysis of volatile impurities

For routine quality control, including assay and the determination of known impurities, a validated HPLC-PDA method is generally the most practical and cost-effective choice . For impurity identification and the analysis of unknown or highly volatile impurities, GC-MS is the more powerful technique . In a comprehensive analytical strategy, both methods can be used to provide a complete profile of the drug intermediate.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method development and validation process.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Select Select Column & Mobile Phase Dev->Select Optimize Optimize Conditions (Flow, Temp, Gradient) Select->Optimize Specificity Specificity / Forced Degradation Optimize->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Report Report LOQ->Report Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

GCMS_Workflow Start Sample Preparation (Dilution) Inject GC Injection (Split/Splitless) Start->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Ionization (Electron Impact) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Data Acquisition Analyze->Detect Process Data Processing (Quantification & Spectral Library Search) Detect->Process

Caption: Generalized Experimental Workflow for GC-MS Analysis.

Conclusion: A Strategy for Robust Analysis

This guide has presented a comprehensive comparison of validated analytical methods for 2'-Chloro-4'-methoxyacetophenone, focusing on HPLC and GC-MS. While no specific validated method for this exact compound is readily available in the public domain, the proposed methods, based on sound chromatographic principles and best practices for similar compounds, provide a robust starting point for any analytical laboratory.

The key to a successful analytical strategy is not just the implementation of a method, but a thorough understanding of its underlying principles and a rigorous validation process. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data for 2'-Chloro-4'-methoxyacetophenone, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Purity Assessment of Commercial 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 1-(2-Chloro-4-methoxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents, is no exception. Variations in purity from different commercial suppliers can introduce unforeseen variables, impacting reaction yields, impurity profiles of subsequent steps, and ultimately, the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for interpreting the resulting data to make informed decisions when selecting a supplier.

The Imperative of Orthogonal Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Each method relies on different physicochemical principles for separation and detection. Therefore, employing a multi-pronged, orthogonal approach is critical for a robust and trustworthy purity assessment. For a crystalline organic molecule like this compound, a combination of chromatographic, spectroscopic, and thermal analysis methods provides the most comprehensive evaluation.

This guide will focus on a suite of four powerful and complementary techniques:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method for determining the precise purity of the main component without the need for a specific reference standard of the analyte itself.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique to determine the purity of crystalline substances based on melting point depression.

Understanding Potential Impurities in this compound

A thorough purity assessment is guided by an understanding of the potential impurities that may be present. The most common synthetic route to this compound is the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst like aluminum chloride[1][2][3][4].

Based on this synthesis, potential impurities can be categorized as:

  • Starting Materials: Unreacted 3-chloroanisole.

  • Reagents: Residual acetic acid or anhydride.

  • Isomeric By-products: Friedel-Crafts reactions on substituted aromatic rings can sometimes lead to the formation of positional isomers. In this case, acylation at other positions on the 3-chloroanisole ring could occur, though the primary product is sterically and electronically favored.

  • Related Substances: Over-acylation or side reactions involving the methoxy group under harsh conditions.

  • Residual Solvents: From the reaction and purification steps.

  • Degradation Products: Formed during synthesis, purification, or storage.

A well-designed purity assessment strategy will aim to detect and quantify all these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity for a wide range of organic molecules[5][6]. A stability-indicating reversed-phase HPLC method is essential to separate the main component from its potential non-volatile impurities and degradation products[7][8].

Causality of Experimental Choices
  • Reversed-Phase Chromatography: this compound is a moderately polar compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This mode of chromatography separates compounds based on their hydrophobicity.

  • UV Detection: The aromatic ring and carbonyl group in the analyte provide strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is preferable as it can provide spectral information to assess peak purity.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase allows for the elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are detected.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose[9][10][11].

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of this compound and separate it from potential related substances and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (for system suitability): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the commercial samples in the same manner as the standard solution.

System Suitability: As per USP <621> and EP 2.2.46, inject the standard solution in replicate (n=5)[9][12][13][14][15].

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: Should be >2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Data Analysis: Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity by Area % integrate->calculate report report calculate->report Generate Report

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for detecting residual starting materials like 3-chloroanisole and residual solvents from the manufacturing process[16][17].

Causality of Experimental Choices
  • Gas Chromatography: This technique is ideal for compounds that can be vaporized without decomposition. This compound and its likely volatile impurities are amenable to GC analysis.

  • Mass Spectrometry Detection: MS provides structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST).

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload when analyzing a high-concentration main component.

Experimental Protocol: GC-MS for Volatile Impurities

Objective: To identify and quantify volatile impurities, including residual starting materials and solvents.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • GC-MS data system with a spectral library.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh about 50 mg of the commercial sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of an internal standard or by area percent, assuming a response factor of 1 for all components relative to the main peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_ms EI Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms identify Identify Impurities (Library Search) detect_ms->identify quantify Quantify Impurities identify->quantify report_gc report_gc quantify->report_gc Generate Report

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity[12][13][18][19][20]. It does not require a reference standard of the analyte itself, making it a powerful tool for characterizing new chemical entities or in-house standards.

Causality of Experimental Choices
  • ¹H NMR: Protons are highly abundant and have a high gyromagnetic ratio, leading to high sensitivity.

  • Internal Standard: An internal standard with a known purity and concentration is used for accurate quantification. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals. Maleic anhydride is a common choice.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. A delay of 5 times the longest T1 relaxation time is recommended.

Experimental Protocol: ¹H-qNMR for Absolute Purity

Objective: To determine the absolute purity (w/w %) of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, purity ≥ 99.5%) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Relaxation Delay (D1): 30 s (to ensure full relaxation).

  • Number of Scans: 16.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methoxy protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).

  • Calculate the purity using the following equation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Acquisition cluster_data_qnmr Data Processing weigh_qnmr Accurately Weigh Analyte & Internal Standard dissolve_qnmr Dissolve in Deuterated Solvent weigh_qnmr->dissolve_qnmr acquire_fid Acquire FID with Long Relaxation Delay dissolve_qnmr->acquire_fid process_fid Process FID (FT, Phasing, Baseline Correction) acquire_fid->process_fid integrate_qnmr Integrate Analyte & Standard Peaks process_fid->integrate_qnmr calculate_qnmr Calculate Absolute Purity integrate_qnmr->calculate_qnmr report_qnmr report_qnmr calculate_qnmr->report_qnmr Generate Report

Differential Scanning Calorimetry (DSC) for Purity of Crystalline Solids

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline organic compound, melting occurs at a sharp, well-defined temperature. The presence of impurities lowers and broadens the melting endotherm. The extent of this melting point depression can be used to calculate the purity of the main component based on the van't Hoff equation[21][22][23][24][25].

Causality of Experimental Choices
  • Slow Heating Rate: A slow heating rate (e.g., 1 °C/min) is used to maintain thermal equilibrium during the melting process, which is a prerequisite for the accurate application of the van't Hoff equation.

  • Hermetically Sealed Pans: Using hermetically sealed aluminum pans prevents the loss of volatile components (sample or impurities) during the heating process.

  • Inert Atmosphere: A nitrogen purge is used to create an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

Experimental Protocol: DSC for Purity Determination

Objective: To determine the purity of crystalline this compound.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Hermetically sealed aluminum pans.

Experimental Conditions:

  • Sample Weight: 1-3 mg, accurately weighed.

  • Heating Rate: 1 °C/min.

  • Temperature Range: 20 °C to 100 °C (or a suitable range around the expected melting point).

  • Purge Gas: Nitrogen at 50 mL/min.

Data Analysis:

  • The DSC software is used to analyze the melting endotherm.

  • The software applies the van't Hoff equation to the partial area of the melting peak to calculate the mole percent purity.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_dsc DSC Analysis cluster_data_dsc Data Processing weigh_dsc Accurately Weigh Sample seal_pan Hermetically Seal in Pan weigh_dsc->seal_pan heat_sample Heat Sample at a Slow Rate seal_pan->heat_sample measure_heatflow Measure Heat Flow heat_sample->measure_heatflow analyze_endotherm Analyze Melting Endotherm measure_heatflow->analyze_endotherm calculate_dsc Calculate Purity (van't Hoff) analyze_endotherm->calculate_dsc report_dsc report_dsc calculate_dsc->report_dsc Generate Report

Comparative Data and Interpretation

To illustrate the application of these techniques, let's consider hypothetical purity data for this compound from three different commercial suppliers.

SupplierHPLC Purity (Area %)GC-MS Volatile ImpuritiesqNMR Purity (w/w %)DSC Purity (mol %)
Supplier A 99.85%3-chloroanisole (0.05%), Toluene (0.02%)99.7%99.8%
Supplier B 99.20%Isomeric by-product (0.3%), Dichloromethane (0.1%)99.1%99.3%
Supplier C 98.50%Unknown impurity at RRT 1.2 (0.8%), Acetic Acid (0.2%)98.4%Not Applicable (broad melt)

Interpretation of Results:

  • Supplier A provides the highest purity material across all techniques. The low levels of residual starting material and solvent are well-defined. The close agreement between HPLC, qNMR, and DSC results provides a high degree of confidence in the purity assessment.

  • Supplier B shows a lower purity, with a significant level of an isomeric by-product detected by GC-MS. This impurity might not be well-resolved from the main peak in some HPLC methods, highlighting the importance of orthogonal techniques.

  • Supplier C has the lowest purity, with a significant unknown impurity detected by HPLC. The DSC analysis was not applicable due to a broad melting profile, which is indicative of a higher impurity content or the presence of amorphous material. The presence of acetic acid suggests incomplete removal of reagents.

Conclusion

A comprehensive purity assessment of a critical pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. Relying on a single method can lead to an incomplete and potentially misleading understanding of a material's quality. By integrating data from orthogonal techniques such as HPLC, GC-MS, qNMR, and DSC, researchers can build a complete purity profile, identify and quantify specific impurities, and make data-driven decisions when selecting commercial suppliers. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

Comparing the efficacy of different synthetic pathways to 2'-Chloro-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the efficient synthesis of key intermediates is paramount. 2'-Chloro-4'-methoxyacetophenone is a valuable building block in the pharmaceutical industry, serving as a precursor for a range of biologically active molecules.[1] This guide provides an in-depth comparison of the most common and effective synthetic pathways to this important ketone, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

We will dissect three primary synthetic strategies: the direct Friedel-Crafts Acylation, the multi-step Fries Rearrangement, and versatile Organometallic Routes. Each pathway will be evaluated on its efficacy, scalability, and overall practicality in a modern research and development setting.

Pathway 1: Friedel-Crafts Acylation of 3-Chloroanisole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[2][3] This pathway represents the most direct route to 2'-Chloro-4'-methoxyacetophenone, starting from the readily available 3-chloroanisole.

Mechanism and Scientific Rationale

This reaction is a classic electrophilic aromatic substitution.[4] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[3] The electron-rich 3-chloroanisole ring then acts as a nucleophile, attacking the acylium ion.

The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. The chlorine atom is a deactivating, yet also ortho, para-directing group. The strong activating effect of the methoxy group dominates, directing the incoming acyl group primarily to the para position relative to it. This position is also conveniently ortho to the chlorine atom, leading to the desired 2'-chloro-4'-methoxy product.

Friedel-Crafts Acylation Start 3-Chloroanisole + Acetyl Chloride Reaction Electrophilic Aromatic Substitution Start->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Activation Intermediate Acylium Ion Intermediate [CH₃CO]⁺ Intermediate->Reaction Reaction->Intermediate Product_Complex Product-AlCl₃ Complex Reaction->Product_Complex Workup Aqueous Workup (HCl/Ice) Product_Complex->Workup Final_Product 2'-Chloro-4'-methoxyacetophenone Workup->Final_Product

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • Materials: 3-Chloroanisole, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), 1,2-Dichloroethane (solvent), Concentrated HCl, Ice, Saturated Sodium Bicarbonate solution.

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and 1,2-dichloroethane.[5]

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.0 to 1.1 equivalents) to the stirred suspension via the dropping funnel.

    • Following the addition of acetyl chloride, add 3-chloroanisole (1.0 equivalent) dropwise, maintaining the temperature below 5°C. The reaction is highly exothermic.[5]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC.

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6][7]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Performance Data
ParameterValueSource
Starting Material 3-Chloroanisole[8]
Acylating Agent Acetyl Chloride[8]
Catalyst Aluminum Chloride (AlCl₃)[8]
Solvent 1,2-Dichloroethane[8]
Reported Yield ~81%[8]
Alternative Solvent Carbon Disulfide[8]
**Yield (CS₂) **~62%[8]

Pathway 2: Fries Rearrangement Route

The Fries Rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones.[9][10] While not a direct route to the target molecule due to the presence of a methoxy group instead of a hydroxyl group, it provides a viable multi-step alternative. This pathway involves the rearrangement of an intermediate ester, followed by methylation.

Mechanism and Scientific Rationale

The reaction proceeds in three main stages:

  • Esterification: 3-Chlorophenol is first converted to 3-chlorophenyl acetate using acetic anhydride or acetyl chloride.

  • Fries Rearrangement: The 3-chlorophenyl acetate undergoes an intramolecular rearrangement catalyzed by a Lewis acid (e.g., AlCl₃).[11] This generates an acylium carbocation which then re-attacks the aromatic ring via electrophilic aromatic substitution.[11] The reaction conditions, particularly temperature, are critical for directing the selectivity. Lower temperatures (<60°C) favor the para-isomer (4'-chloro-2'-hydroxyacetophenone), while higher temperatures (>160°C) favor the ortho-isomer (2'-chloro-4'-hydroxyacetophenone).[12]

  • Methylation: The resulting 2'-chloro-4'-hydroxyacetophenone is then methylated using a suitable agent like dimethyl sulfate or methyl iodide to yield the final product.

Fries Rearrangement Route Start 3-Chlorophenol Step1 Esterification (Acetic Anhydride) Start->Step1 Ester 3-Chlorophenyl Acetate Step1->Ester Step2 Fries Rearrangement (AlCl₃, >160°C) Ester->Step2 Hydroxyketone 2'-Chloro-4'-hydroxyacetophenone Step2->Hydroxyketone Step3 Methylation (e.g., (CH₃)₂SO₄, Base) Hydroxyketone->Step3 Final_Product 2'-Chloro-4'-methoxyacetophenone Step3->Final_Product

Caption: Multi-step workflow for the Fries Rearrangement route.

Experimental Protocol: Fries Rearrangement and Methylation
  • Part A: Fries Rearrangement of 3-Chlorophenyl Acetate

    • Place 3-chlorophenyl acetate (1.0 equivalent) in a flask. For ortho selectivity, the reaction can be run neat (without solvent).[13]

    • Add anhydrous aluminum chloride (1.1 to 1.5 equivalents) in portions.

    • Heat the mixture to above 160°C to favor the formation of the ortho product (2'-chloro-4'-hydroxyacetophenone).[12]

    • After 1-2 hours, cool the reaction mixture and carefully quench with ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

    • Purify the isomers via column chromatography or steam distillation, as the ortho isomer is steam volatile due to intramolecular hydrogen bonding.[13]

  • Part B: Methylation of 2'-Chloro-4'-hydroxyacetophenone

    • Dissolve the purified 2'-chloro-4'-hydroxyacetophenone in a suitable solvent (e.g., acetone or DMF).

    • Add a base such as anhydrous potassium carbonate (K₂CO₃) to deprotonate the phenol.

    • Add dimethyl sulfate or methyl iodide (1.0 to 1.2 equivalents) dropwise.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Pathway 3: Organometallic Routes

Organometallic reagents like Grignard and organolithium compounds offer an alternative approach, particularly when specific regioselectivity is required and the starting materials are available.[14][15] This pathway typically involves the reaction of a pre-formed organometallic species with an acetylating agent.

Mechanism and Scientific Rationale

The general strategy involves a halogenated precursor, such as 1-bromo-2-chloro-4-methoxybenzene.

  • Formation of the Organometallic Reagent: The precursor is reacted with magnesium metal to form a Grignard reagent (R-MgBr) or with an alkyllithium (like n-BuLi) via lithium-halogen exchange to form an organolithium reagent (R-Li).[14][15]

  • Acylation: The highly nucleophilic organometallic reagent attacks an electrophilic acetyl source. While acetyl chloride can be used, it risks double addition. A more controlled acylation is achieved using Weinreb amides (e.g., N-methoxy-N-methylacetamide) or nitriles (acetonitrile followed by hydrolysis), which form a stable tetrahedral intermediate that resists over-addition.[16] A palladium-catalyzed coupling between an organozinc intermediate (formed from the organolithium) and acetyl chloride is also a highly effective modern method.[17]

Organometallic Route Start 1-Bromo-2-chloro- 4-methoxybenzene Step1 Reagent Formation (e.g., Mg or n-BuLi) Start->Step1 Reagent Organometallic Intermediate (Grignard or Organolithium) Step1->Reagent Step2 Acylation (e.g., Weinreb Amide) Reagent->Step2 Intermediate Stable Tetrahedral Intermediate Step2->Intermediate Step3 Aqueous Workup & Hydrolysis Intermediate->Step3 Final_Product 2'-Chloro-4'-methoxyacetophenone Step3->Final_Product

Caption: General workflow for an Organometallic synthesis route.

Experimental Protocol: Organometallic Route (Conceptual via Organolithium-Zinc)
  • Materials: 1-bromo-2-chloro-4-methoxybenzene, n-Butyllithium (n-BuLi), Anhydrous Zinc Chloride (ZnCl₂), Acetyl Chloride, Pd(PPh₃)₄ catalyst, Anhydrous THF.

  • Procedure:

    • Dissolve 1-bromo-2-chloro-4-methoxybenzene (1.0 equivalent) in anhydrous THF in an oven-dried, nitrogen-flushed flask.

    • Cool the solution to -78°C.

    • Slowly add n-BuLi (1.1 equivalents) to perform a lithium-halogen exchange, forming the aryllithium species.

    • To this solution, add a solution of anhydrous ZnCl₂ in THF to transmetalate the aryllithium to an organozinc reagent.[17]

    • Add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄.

    • Add acetyl chloride (1.2 equivalents) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify via column chromatography.

Comparative Analysis

FeatureFriedel-Crafts AcylationFries Rearrangement RouteOrganometallic Route
Number of Steps 13 (Esterification, Rearrangement, Methylation)2+ (Precursor synthesis, Acylation)
Key Advantage Most direct routeUtilizes common phenol starting materialsHigh selectivity, mild conditions possible
Key Disadvantage Stoichiometric, corrosive Lewis acidMulti-step, potential for isomer mixturesRequires complex precursors, strict anhydrous conditions
Typical Yield Good to Excellent (~81%)[8]Moderate (overall)Good to Excellent (step-wise)[17]
Scalability Well-established for industrial scaleCan be complex to scale due to high temps/isomersChallenging due to cryogenics and air-sensitive reagents
Safety Corrosive AlCl₃, exothermic reactionHigh temperatures, corrosive AlCl₃Pyrophoric n-BuLi, toxic palladium catalysts
Cost-Effectiveness Potentially high (directness)Moderate (depends on isomer separation costs)Potentially low (complex reagents and precursors)

Conclusion

The choice of synthetic pathway to 2'-Chloro-4'-methoxyacetophenone is a classic example of balancing directness against control and versatility.

  • For large-scale, cost-effective production , the Friedel-Crafts Acylation of 3-chloroanisole stands out as the superior method. Its single-step nature and high potential yield make it an industrially viable and efficient process, provided the challenges of handling stoichiometric aluminum chloride and managing the exothermic reaction are addressed.

  • The Fries Rearrangement route is a more academic or exploratory pathway. While mechanistically interesting, its multi-step nature and the challenge of controlling and separating isomers make it less practical for bulk synthesis compared to the direct acylation.

  • Organometallic Routes offer the highest degree of precision and are invaluable when constructing complex analogues or when the required precursors are readily available. The mild reaction conditions of modern cross-coupling reactions are a significant advantage, but the cost and sensitivity of the reagents often reserve this pathway for small-scale, high-value applications, such as in the early stages of drug discovery.

For most researchers and drug development professionals, optimizing the Friedel-Crafts acylation will provide the most reliable and scalable route to 2'-Chloro-4'-methoxyacetophenone.

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Chloro-4-methoxyphenyl)ethanone: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. The responsible management of chemical waste is an equally critical component of this workflow, safeguarding both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS No. 41068-36-4), a halogenated aromatic ketone. By elucidating the principles behind these procedures, we aim to foster a culture of safety and compliance, extending our commitment to scientific excellence beyond the bench.

Understanding the Compound: Properties and Hazards

Before addressing disposal, a clear understanding of the subject compound is paramount. This compound is a solid or solid-liquid mixture at room temperature.[1] Its molecular structure, featuring a chlorinated benzene ring, places it in the category of halogenated organic compounds. This classification is the primary determinant for its disposal pathway.

The hazards associated with this compound, as identified in safety data sheets, necessitate careful handling at all stages of its lifecycle.[1][2][3]

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Avoid ingestion. Wash hands thoroughly after handling.[2][3]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear appropriate chemical-resistant gloves and a lab coat.[2][3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Use safety glasses or goggles.[2][3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Handle in a well-ventilated area, preferably a fume hood.[2][3]

These hazards underscore the importance of minimizing exposure and preventing the release of this compound into the environment. Improper disposal, such as discarding it down the drain, is strictly prohibited for organic substances, especially halogenated ones, due to their potential toxicity and persistence.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with segregation and ends with transfer to a licensed waste management facility. The following protocol is designed to ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][6]

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[5][7][8] This is because the treatment methods for these two streams differ significantly, and co-mingling can complicate and increase the cost of disposal.[9]

Procedure:

  • Designate a specific waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., polyethylene) and be clearly labeled.[8]

  • Affix a hazardous waste tag to the container before adding any waste.[9] The tag should be filled out completely, including the full chemical name, "this compound," and its concentration if in a mixture.[6]

  • Collect all waste containing this compound, including residues from reaction vessels, contaminated personal protective equipment (PPE) like gloves, and any absorbent materials used for spills, in this designated container.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level cluster_disposal Final Disposal A Generation of Waste (this compound) B Segregate into 'Halogenated Organic Waste' Container A->B C Properly Label Container (Hazardous Waste Tag) B->C D Store in Satellite Accumulation Area (SAA) C->D E Transfer to Central Accumulation Area (CAA) D->E F Arrange for Pickup by Licensed Waste Vendor E->F G Transportation to TSDF* F->G H High-Temperature Incineration G->H I Treatment of Flue Gases H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Figure 1: Disposal workflow for this compound.
Step 2: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate a limited amount of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10]

Procedure:

  • Keep the waste container tightly closed except when adding waste.[8][9]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is in a well-ventilated area , away from sources of ignition, and does not exceed the volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[9][11]

Step 3: Transfer to a Central Accumulation Area (CAA)

Once the container is full or the accumulation time limits are approaching, it must be transferred to a Central Accumulation Area (CAA) for the facility.

Procedure:

  • Ensure the hazardous waste tag is complete and accurate.

  • Transport the sealed container to the designated CAA, following institutional safety protocols.

  • Log the waste into the CAA inventory system as required by your institution.

Step 4: Final Disposal by a Licensed Vendor

The final and most critical step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). This must be handled by a certified hazardous waste vendor.

The Principle of Incineration:

The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration.[1][5][12] This process is necessary for the following reasons:

  • Complete Destruction: Incineration at high temperatures (typically above 900°C) can achieve a high degree of conversion of the chlorinated organic compound.[13]

  • Formation of Acid Gases: The combustion process breaks the carbon-chlorine bonds, converting the chlorine into hydrogen chloride (HCl) gas.[13][14]

  • Neutralization: The resulting flue gases, containing HCl, are then passed through scrubbers, which use a caustic solution (like sodium hydroxide) to neutralize the acid, forming harmless salts and water.[5]

It is crucial to use a specialized hazardous waste incinerator because incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic byproducts, such as dioxins and furans.[4][7][15]

Immediate Safety and Spill Response

Accidents can happen, and a clear, immediate action plan is essential.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][17]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[17]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10][17]

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • For small, manageable spills:

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an inert absorbent material like vermiculite or sand.[9]

    • Carefully sweep or scoop the absorbent material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area thoroughly.

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Large or Unknown SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes Evacuate Evacuate Area Contact EHS LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Place in Halogenated Waste Container Collect->Dispose Clean Decontaminate Spill Area Dispose->Clean

Figure 2: Decision-making workflow for spill response.

By adhering to these scientifically grounded and regulatorily compliant procedures, researchers can ensure that the lifecycle of this compound is managed with the same level of rigor and responsibility applied to its synthesis and use.

References

Operational Safety Guide: Personal Protective Equipment for Handling 1-(2-Chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As your partner in laboratory safety and innovation, we are committed to providing guidance that extends beyond the product itself. This document serves as an essential operational plan for the safe handling and disposal of 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS: 41068-36-4), ensuring the protection of all laboratory personnel. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to build a self-validating system of safety around your research.

Foundational Safety: Understanding the Hazard Profile

Effective protection begins with a comprehensive understanding of the risks. This compound is a compound that demands respect and careful handling due to its specific hazard classifications under the Globally Harmonized System (GHS).[1][2]

  • H302 - Harmful if swallowed: Oral ingestion can lead to acute toxicity.

  • H315 - Causes skin irritation: Direct contact with the skin is likely to cause irritation, redness, or dermatitis.[1][2]

  • H319 - Causes serious eye irritation: This is a significant risk, as exposure to the eyes can result in serious, potentially damaging irritation.[1][2]

  • H335 - May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1]

These classifications, identified by the GHS07 "Warning" pictogram, dictate a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure—ingestion, inhalation, dermal, and ocular—are effectively blocked.[2]

Core Protective Measures: A Task-Oriented PPE Protocol

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following protocols are designed to provide a minimum baseline of protection, which should be escalated based on a dynamic risk assessment of your specific experimental setup.

Eye and Face Protection: The First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1]

  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all handling procedures.[3][4] These provide a complete seal around the eyes, protecting from splashes, dust, and vapors.

  • Escalation Point: When handling larger quantities (>50g) or performing vigorous reactions with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides an essential secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

The compound's H315 classification ("Causes skin irritation") necessitates robust skin protection.[1][7]

  • Gloves: Nitrile gloves are the standard for providing a competent chemical barrier. Always inspect gloves for tears or pinholes before use. For prolonged tasks, consider double-gloving. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them immediately as hazardous waste.[8][9]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from accidental contamination.

  • Additional Clothing: Ensure legs and feet are fully covered. Open-toed shoes are strictly prohibited in any area where this chemical is handled.

Respiratory Protection: Safeguarding Against Inhalation

The H335 warning ("May cause respiratory irritation") is particularly relevant when handling the compound in its solid form or when aerosols may be generated.[1][10]

  • Engineering Controls First: All handling of this compound should ideally occur within a certified chemical fume hood or a glove box to minimize airborne particulates.[3][11]

  • When Respirators are Required: If engineering controls are unavailable or insufficient to control exposure (e.g., during spill cleanup or when weighing large quantities of powder outside of a hood), respiratory protection is mandatory. A NIOSH-approved N95 dust mask or a respirator conforming to European Standard EN 149 is the minimum requirement for protection against particulates.[3][4][8]

Operational Plans: Step-by-Step Safety Procedures

Adherence to standardized procedures is critical for minimizing risk. The following workflows should be integrated into your laboratory's standard operating procedures (SOPs).

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Configuration start Task: Handling this compound q_ventilation Working Outside Fume Hood? start->q_ventilation q_dust Generating Dust or Aerosols? (e.g., Weighing, Sonicating) q_splash Significant Splash Risk? (e.g., Large Volume Transfer, Vigorous Mixing) q_dust->q_splash No ppe_respirator Add Respirator (N95) q_dust->ppe_respirator Yes ppe_base Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_faceshield Add Face Shield q_splash->ppe_faceshield Yes q_ventilation->q_dust No q_ventilation->ppe_respirator Yes ppe_respirator->q_dust ppe_faceshield->ppe_base

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Donning and Doffing Sequence

Donning (Putting On) PPE:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles and/or Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) PPE: The goal is to touch contaminated surfaces only with other contaminated items (i.e., glove-to-glove).

  • Gloves: Remove first. Pinch the palm of one glove and peel it off inside-out. With the clean, ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of immediately.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unfasten and peel off by turning it inside-out as you remove it.

  • Respirator (if used): Remove last by touching only the straps.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[3]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the handling process to prevent environmental contamination and future exposure.

  • Contaminated PPE: All single-use PPE (gloves, masks) must be disposed of in a designated hazardous waste container immediately after use.[3][12]

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations. This typically involves collection in a clearly labeled, sealed hazardous waste container.[10][12] Never dispose of this chemical down the drain.[9]

  • Spill Cleanup: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[9][11]

Quick Reference PPE Summary

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatRequired (N95 Minimum)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRecommended (in fume hood)
Large Volume Transfers (>50mL) Goggles & Face ShieldNitrile GlovesLab CoatRecommended (in fume hood)
General Handling (in Fume Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot Required

By integrating these protocols into your daily operations, you create a robust safety framework that protects your most valuable asset: your research team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.